molecular formula C7H13N3 B1331968 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 63203-90-7

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1331968
CAS No.: 63203-90-7
M. Wt: 139.2 g/mol
InChI Key: JXBWTBGYZOVCJH-UHFFFAOYSA-N
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Description

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazol-4-amine
Source PubChem
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InChI

InChI=1S/C7H13N3/c1-4-10-6(3)7(8)5(2)9-10/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBWTBGYZOVCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360551
Record name 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
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Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63203-90-7
Record name 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
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Record name 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway to obtain 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a valuable substituted pyrazole derivative for research and development in the pharmaceutical and agrochemical sectors. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed, three-stage synthetic protocol, mechanistic insights, and practical considerations. The synthesis commences with the construction of the pyrazole core via a Paal-Knorr condensation, followed by regioselective nitration at the C4 position, and culminates in the reduction of the nitro-intermediate to the target amine. Each stage is presented with a robust, step-by-step experimental protocol, supported by established chemical principles and authoritative references.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific target of this guide, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, serves as a key building block for the synthesis of more complex molecules, where the primary amine at the C4 position provides a versatile handle for further functionalization. The strategic placement of the ethyl and dimethyl groups on the pyrazole ring allows for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug design.

Strategic Overview of the Synthesis

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is efficiently achieved through a robust and scalable three-step sequence. This strategy was designed for its reliability, high yields, and the commercial availability of the starting materials.

Overall Synthetic Workflow:

Synthetic_Workflow A Ethylhydrazine & Acetylacetone B Step 1: Paal-Knorr Pyrazole Synthesis A->B C 1-Ethyl-3,5-dimethyl-1H-pyrazole B->C Formation of Pyrazole Core D Step 2: Electrophilic Nitration C->D E 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole D->E Introduction of Nitro Group F Step 3: Nitro Group Reduction E->F G 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine F->G Formation of Amino Group

Caption: A three-step synthetic route to 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Stage 1: Synthesis of the Pyrazole Core - 1-Ethyl-3,5-dimethyl-1H-pyrazole

The foundational step in this synthesis is the construction of the 1-ethyl-3,5-dimethyl-1H-pyrazole core. This is accomplished via the Paal-Knorr pyrazole synthesis, a classic and highly efficient method for forming pyrazoles from the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] In this case, acetylacetone (2,4-pentanedione) serves as the 1,3-dicarbonyl component, and ethylhydrazine provides the N-ethyl substituent and the second nitrogen atom for the heterocyclic ring.

Mechanistic Rationale

The Paal-Knorr synthesis for pyrazoles proceeds through a series of condensation and cyclization steps.[2][4] The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups of acetylacetone, enhancing its electrophilicity. The more nucleophilic nitrogen of ethylhydrazine then attacks this activated carbonyl, initiating a cascade of reactions that ultimately lead to the formation of the stable, aromatic pyrazole ring with the elimination of two molecules of water.

Mechanism of Paal-Knorr Pyrazole Synthesis:

Paal_Knorr_Mechanism cluster_0 Mechanism Start Ethylhydrazine + Protonated Acetylacetone Intermediate1 Hemiaminal Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Imine Formation Intermediate1->Intermediate2 Dehydration Intermediate3 Intramolecular Attack Intermediate2->Intermediate3 Tautomerization & Nucleophilic Attack Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Ring Closure Product 1-Ethyl-3,5-dimethyl-1H-pyrazole + 2 H₂O Intermediate4->Product Dehydration & Aromatization

Caption: The reaction mechanism for the Paal-Knorr synthesis of the pyrazole core.

Experimental Protocol
ParameterValue
Reactants
Ethylhydrazine oxalate1.0 eq
Sodium Hydroxide2.0 eq
Acetylacetone1.0 eq
Solvent Water
Temperature 15-20 °C
Reaction Time 2 hours

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (2.0 eq) in water.

  • Add ethylhydrazine oxalate (1.0 eq) to the sodium hydroxide solution and stir until fully dissolved.

  • Cool the reaction mixture to 15 °C in an ice bath.

  • Slowly add acetylacetone (1.0 eq) dropwise to the reaction mixture, ensuring the temperature is maintained between 15-20 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-ethyl-3,5-dimethyl-1H-pyrazole, which can be purified by vacuum distillation.

Stage 2: Regioselective Nitration of the Pyrazole Core

The second stage involves the introduction of a nitro group at the C4 position of the pyrazole ring through electrophilic aromatic substitution. The pyrazole ring is an electron-rich aromatic system, and the C4 position is the most nucleophilic, making it the preferred site for electrophilic attack.[5][6]

Mechanistic Rationale

The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[7][8] The electron-rich C4 position of the pyrazole ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base (such as the bisulfate ion) restores the aromaticity of the pyrazole ring, yielding the 4-nitro derivative.

Mechanism of Electrophilic Nitration:

Nitration_Mechanism cluster_1 Mechanism Start 1-Ethyl-3,5-dimethyl-1H-pyrazole + NO₂⁺ Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack at C4 Product 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole + H⁺ Intermediate->Product Deprotonation

Caption: The mechanism for the electrophilic nitration at the C4 position of the pyrazole.

Experimental Protocol
ParameterValue
Reactants
1-Ethyl-3,5-dimethyl-1H-pyrazole1.0 eq
Concentrated Sulfuric Acid~5-10 vol
Concentrated Nitric Acid1.1 eq
Temperature 0-10 °C
Reaction Time 1-2 hours

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid (~5-10 volumes) while cooling in an ice-salt bath to maintain the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid to obtain 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, which can be recrystallized from ethanol if necessary.

Stage 3: Reduction of the Nitro Group to the Target Amine

The final stage of the synthesis is the reduction of the 4-nitro group to the desired 4-amino functionality. Several methods are effective for this transformation, with two of the most reliable being catalytic transfer hydrogenation and reduction with tin(II) chloride.[9]

Method A: Catalytic Transfer Hydrogenation

This method offers a mild and efficient route, avoiding the use of high-pressure hydrogen gas. Hydrazine hydrate is used as the hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[10][11][12][13]

In catalytic transfer hydrogenation, hydrazine hydrate decomposes on the surface of the palladium catalyst to generate hydrogen in situ. The nitro group on the pyrazole ring is then catalytically reduced by this adsorbed hydrogen to the corresponding amine.

ParameterValue
Reactants
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole1.0 eq
10% Palladium on Carbon (Pd/C)5-10 mol%
Hydrazine Hydrate5-10 eq
Solvent Ethanol or Methanol
Temperature Reflux
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • In a round-bottom flask, suspend 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and 10% Pd/C (5-10 mol%) in ethanol or methanol.

  • Heat the mixture to reflux.

  • Carefully add hydrazine hydrate (5-10 eq) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Reduction with Tin(II) Chloride

This is a classic and robust method for the reduction of aromatic nitro compounds.[14][15][16]

Tin(II) chloride acts as a reducing agent in the presence of a strong acid, typically hydrochloric acid. The reduction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with concomitant protonation by the acidic medium. The overall process involves the transfer of six electrons to reduce the nitro group to an amine, with the tin being oxidized to Sn(IV). The reaction proceeds through nitroso and hydroxylamine intermediates.[15]

Mechanism of Tin(II) Chloride Reduction:

SnCl2_Reduction_Mechanism cluster_2 Mechanism Start 4-Nitro-pyrazole + SnCl₂/H⁺ Intermediate1 Nitroso Intermediate Start->Intermediate1 2e⁻, 2H⁺ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 2e⁻, 2H⁺ Product 4-Amino-pyrazole Intermediate2->Product 2e⁻, 2H⁺

Caption: A simplified mechanism for the reduction of a nitro group using SnCl₂.

ParameterValue
Reactants
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole1.0 eq
Tin(II) chloride dihydrate (SnCl₂·2H₂O)3-5 eq
Solvent Ethanol or Ethyl Acetate
Acid Concentrated Hydrochloric Acid
Temperature 60-70 °C
Reaction Time 1-3 hours

Step-by-Step Methodology:

  • Dissolve 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the pyrazole solution.

  • Heat the reaction mixture to 60-70 °C and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization to obtain pure 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Conclusion

This technical guide has detailed a reliable and well-precedented three-step synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. By following the outlined protocols, researchers and drug development professionals can efficiently produce this valuable building block. The provided mechanistic insights offer a deeper understanding of the chemical transformations involved, allowing for informed optimization and troubleshooting. The choice between the two presented reduction methods in the final step can be made based on the available resources, safety considerations, and the desired scale of the synthesis.

References

  • Amarnath, V., & Amarnath, K. (1991). The Paal-Knorr Pyrrole Synthesis. J. Org. Chem., 56(24), 6924-6927. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Chem LibreTexts. [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • Sciencemadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn. [Link]

  • Dereli, M., Katritzky, A. R., & Tarhan, H. O. (1975). The kinetics and mechanism of the electrophilic substitution of hetero-aromatic compounds. Part XLI. Nitration of 3-hydroxy-1-phenyl-pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1609-1614. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • Wiley, R. H., & Hexner, P. E. (1955). 3,5-dimethylpyrazole. Organic Syntheses, 35, 51. [Link]

  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]

  • SlideShare. (n.d.). Pyrazole. [Link]

  • Swamy, S. N., et al. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. [Link]

  • YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328-1331. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
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  • Katritzky, A. R., & Taylor, R. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • European Journal of Organic Chemistry. (2025, April 4). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. [Link]

  • Li, J. J. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Name Reactions in Heterocyclic Chemistry II, 447-488. [Link]

  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

  • YouTube. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole. [Link]

  • Quora. (2018, July 5). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. [Link]

  • Angewandte Chemie International Edition. (2010). Selective preparation of 3,4,5-trinitro-1H-pyrazole: a stable all-carbon-nitrated arene. Angewandte Chemie International Edition, 49(18), 3177-3181. [Link]

  • Journal of the Chemical Society C: Organic. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328. [Link]

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  • ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. [Link]

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Sources

A Comprehensive Technical Guide to the Characterization of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed analytical characterization of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. Substituted pyrazoles are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a vast array of therapeutic agents.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices. We will proceed from a proposed synthetic route to a multi-faceted characterization strategy employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), culminating in a complete profile of the target molecule.

Introduction to the Pyrazole Scaffold
1.1. The Significance of Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal building block for designing molecules that can effectively interact with biological targets.[2] Clinically successful drugs incorporating the pyrazole core span a wide range of applications, including anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and antimicrobial treatments, underscoring the scaffold's versatility and importance.[2][5]

1.2. Profile of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a functionalized pyrazole derivative featuring methyl groups at the C3 and C5 positions, an ethyl group on the N1 nitrogen, and a primary amine at the C4 position. This specific arrangement of substituents makes it a valuable and versatile intermediate for further chemical elaboration. The primary amine at the 4-position, in particular, serves as a critical synthetic handle for introducing diverse pharmacophores through reactions such as acylation, sulfonylation, and reductive amination, enabling the exploration of extensive chemical space in drug discovery programs. The hydrochloride salt of this compound is commercially available as a solid, indicating good stability.

Synthesis and Purification Strategy
2.1. Rationale for the Proposed Synthetic Pathway

While numerous methods exist for pyrazole synthesis, a robust and logical approach for this target molecule involves a two-step sequence: formation of a nitropyrazole intermediate followed by reduction of the nitro group to the desired primary amine. This strategy is advantageous because the starting materials are readily accessible, and the reactions are generally high-yielding and scalable. The initial cyclization reaction to form the pyrazole ring is a classic and well-understood transformation, typically involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6] The subsequent nitro reduction is a standard, reliable method for installing an aromatic amine.

2.2. Proposed Synthetic Pathway

The synthesis begins with the condensation of ethylhydrazine with 3-nitropentane-2,4-dione to form the 4-nitropyrazole intermediate. This is followed by a catalytic hydrogenation or a metal-acid reduction (e.g., Sn/HCl) to yield the final product.

Synthetic Pathway Reactant1 Ethylhydrazine Reagent1 Step 1: Ethanol, Reflux Reactant1->Reagent1 Reactant2 3-Nitropentane-2,4-dione Reactant2->Reagent1 Intermediate 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole Reagent2 Step 2: H₂, Pd/C or Sn/HCl Intermediate->Reagent2 Product 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Reagent1->Intermediate Reagent2->Product

Caption: Proposed two-step synthesis of the target compound.

2.3. Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitropentane-2,4-dione (1.0 eq) and absolute ethanol (100 mL).

  • Reagent Addition: While stirring, add ethylhydrazine sulfate (1.1 eq) followed by sodium acetate (2.5 eq). The use of the sulfate salt of the hydrazine and a base is a common and effective method for generating the free hydrazine in situ.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material indicates completion.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Resuspend the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel to obtain the pure nitro-pyrazole intermediate.

Protocol 2.3.2: Reduction to 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine (Final Product)

  • Setup: Dissolve the intermediate from the previous step (1.0 eq) in methanol (80 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.

  • Validation: Monitor the reaction by TLC. The product will have a significantly lower Rf value than the starting material and will be UV active. A stain like ninhydrin can be used to visualize the amine product.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine as a free base.

  • Purification/Salt Formation (Optional but Recommended): For enhanced stability and easier handling, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in diethyl ether and add a solution of HCl in ether (2M) dropwise until precipitation ceases. Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

3.1. Analytical Workflow

Analytical_Workflow Start Synthesized Product (Crude Amine or HCl Salt) Purify Purification (Chromatography/ Recrystallization) Start->Purify Confirm Structural Confirmation Purify->Confirm NMR 1D & 2D NMR (¹H, ¹³C, COSY) Confirm->NMR MS Mass Spectrometry (ESI-MS) Confirm->MS IR FT-IR Spectroscopy Confirm->IR Final Characterized Compound (>95% Purity) Confirm->Final

Caption: Standard workflow for the characterization of a novel compound.

3.2. Physical Properties
PropertyExpected ValueSource
Molecular Formula C₇H₁₃N₃-
Molecular Weight 139.19 g/mol (Free Base)-
Molecular Weight (HCl Salt) 175.66 g/mol
Appearance Solid (for HCl Salt)
Solubility Expected to be soluble in methanol, DMSO, water (as HCl salt).
3.3. Spectroscopic Data Analysis

The following sections describe the expected spectral data based on the compound's structure and data from analogous pyrazole derivatives.[5][7][8][9]

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful tool for elucidating the precise molecular structure, providing information on the chemical environment, connectivity, and number of protons and carbons. The solvent of choice would be DMSO-d₆ or CDCl₃.

¹H NMR: Predicted Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~4.0-4.5br s
~3.85q
~2.10s
~1.95s
~1.25t
¹³C NMR: Predicted Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~145.0C5-CH₃
~138.0C3-CH₃
~125.0C4-NH₂
~105.0C -NH₂ (ipso-carbon)
~42.0N-C H₂-CH₃
~15.0N-CH₂-C H₃
~12.0C5-C H₃
~10.0C3-C H₃

3.3.2. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule. The presence of the primary amine is particularly diagnostic.

Key IR Absorptions
Wavenumber (cm⁻¹) Vibration Type
3450 - 3300N-H Asymmetric & Symmetric Stretch
3000 - 2850C-H Stretch
1620 - 1580N-H Scissoring
1550 - 1480C=N, C=C Stretch

3.3.3. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

  • Expected Data (ESI+):

    • m/z (M+H)⁺: 140.12 (for C₇H₁₃N₃)

    • Key Fragments: Loss of methyl (M-15), ethyl (M-29), or the entire ethylamine side function.

Safety and Handling
  • Hazard Identification: The hydrochloride salt is classified as acutely toxic if swallowed (Acute Tox. 3) and carries the GHS06 pictogram with the signal word "Danger". While data for the free base is not available, it should be handled with similar caution. The chemical, physical, and toxicological properties have not been thoroughly investigated.[10]

  • Recommended Procedures:

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11][12]

    • In case of exposure, consult the Safety Data Sheet (SDS) for appropriate first-aid measures.[10][11]

Conclusion

This guide outlines a logical and scientifically rigorous approach to the synthesis and comprehensive characterization of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. By following the proposed synthetic pathway and employing a suite of modern analytical techniques, researchers can confidently prepare and validate the structure and purity of this valuable chemical building block. The detailed spectroscopic predictions serve as a benchmark for experimental verification, ensuring the high quality of the material for its subsequent use in medicinal chemistry and drug development endeavors.

References
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

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  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

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  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

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An In-depth Technical Guide to 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this important class of heterocycles, 4-aminopyrazoles serve as crucial building blocks for the synthesis of a wide array of pharmacologically active compounds. This technical guide focuses on a specific, yet significant, derivative: 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine . As a Senior Application Scientist, the aim of this document is to provide a comprehensive and practical understanding of this compound, moving beyond a simple datasheet to offer insights into its synthesis, characterization, reactivity, and potential applications, particularly in the realm of drug discovery. The protocols and data presented herein are curated to be self-validating and are supported by authoritative references to ensure scientific integrity.

Physicochemical Properties and Structural Elucidation

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, often handled in its more stable hydrochloride salt form, is a substituted pyrazole with key structural features that dictate its chemical behavior.

Structural Formula:

Caption: Molecular structure of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Key Physicochemical Data (for the Hydrochloride Salt):
PropertyValueReference
Molecular Formula C₇H₁₄ClN₃[1]
Molecular Weight 175.66 g/mol [1]
Form Solid[1]
InChI 1S/C7H13N3.ClH/c1-4-10-6(3)7(8)5(2)9-10;/h4,8H2,1-3H3;1H[1]
SMILES Cl.CCn1nc(C)c(N)c1C[1]

Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

The synthesis of 4-aminopyrazoles can be achieved through various routes. A common and effective strategy involves the reduction of a 4-nitro-substituted pyrazole precursor. This approach is favored for its high yield and the relative availability of the starting materials.

Proposed Synthetic Pathway:

Synthesis 4-nitro-1-ethyl-3,5-dimethyl-1H-pyrazole 4-nitro-1-ethyl-3,5-dimethyl-1H-pyrazole 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine 4-nitro-1-ethyl-3,5-dimethyl-1H-pyrazole->1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Reduction (e.g., H2/Pd-C, SnCl2/HCl)

Caption: General synthetic scheme for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol: Reduction of 4-nitro-1-ethyl-3,5-dimethyl-1H-pyrazole

This protocol is based on established methods for the reduction of nitroarenes and nitropyrazoles.

Materials:

  • 4-nitro-1-ethyl-3,5-dimethyl-1H-pyrazole

  • Ethanol (or a similar suitable solvent)

  • Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)

  • Hydrogen gas source (if using Pd/C)

  • Concentrated Hydrochloric Acid (if using SnCl₂)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Method A: Catalytic Hydrogenation

  • In a flask suitable for hydrogenation, dissolve 4-nitro-1-ethyl-3,5-dimethyl-1H-pyrazole in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield pure 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Method B: Tin(II) Chloride Reduction

  • Dissolve 4-nitro-1-ethyl-3,5-dimethyl-1H-pyrazole in ethanol.

  • Add an excess of Tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as described in Method A.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are expected.

  • Methyl Groups on Pyrazole Ring: Two distinct singlets for the two methyl groups at positions 3 and 5.

  • Amino Group: A broad singlet for the NH₂ protons, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)
  • Signals corresponding to the two carbons of the ethyl group.

  • Signals for the two methyl carbons attached to the pyrazole ring.

  • Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon bearing the amino group will be significantly upfield compared to the other ring carbons.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Characteristic stretching vibrations for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching from the ethyl and methyl groups around 2850-3000 cm⁻¹.

  • C=N and C=C Stretching: Vibrations associated with the pyrazole ring in the fingerprint region.

Mass Spectrometry (Predicted)
  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments.

Chemical Reactivity: A Versatile Synthetic Intermediate

The chemical reactivity of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is primarily dictated by the nucleophilic character of the 4-amino group. This makes it a valuable precursor for the synthesis of more complex molecules.

Reactions with Electrophiles:

The exocyclic amino group readily reacts with a variety of electrophiles, including:

  • Acylating Agents (e.g., acid chlorides, anhydrides): To form the corresponding amides. This is a common step in the synthesis of kinase inhibitors and other biologically active molecules.

  • Aldehydes and Ketones: To form Schiff bases (imines), which can be further reduced to secondary amines.

  • Isocyanates and Isothiocyanates: To form ureas and thioureas, respectively.

Reactivity cluster_0 Reactions of the Amino Group 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Amide Amide 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine->Amide Acylation Schiff Base Schiff Base 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine->Schiff Base Condensation with Aldehyde/Ketone Urea/Thiourea Urea/Thiourea 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine->Urea/Thiourea Reaction with Isocyanate/Isothiocyanate

Caption: Key reactions involving the 4-amino group.

The causality behind these reactions lies in the lone pair of electrons on the nitrogen atom of the amino group, which acts as a nucleophile, attacking the electrophilic center of the reacting partner.

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, as a functionalized pyrazole, is a valuable intermediate in the synthesis of potential therapeutic agents.

Role as a Scaffold for Kinase Inhibitors:

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole core is a common feature in many kinase inhibitors. The 4-amino group of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine provides a convenient handle for the introduction of various side chains that can interact with the ATP-binding site of kinases. By modifying the substituents on the pyrazole ring and the groups attached to the amino function, medicinal chemists can fine-tune the potency and selectivity of these inhibitors.[2]

KinaseInhibitor Pyrazole Core 1-ethyl-3,5-dimethyl- 1H-pyrazol-4-amine Kinase Inhibitor Kinase Inhibitor Pyrazole Core->Kinase Inhibitor Side Chain Pharmacophoric Groups Side Chain->Kinase Inhibitor

Caption: Role as a scaffold in kinase inhibitor design.

Safety and Handling

The hydrochloride salt of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

  • Pictogram: GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood.

Conclusion

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis from the corresponding nitro-pyrazole, coupled with the reactivity of its 4-amino group, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. The insights provided in this guide, from its fundamental properties to its role in drug design, are intended to empower researchers to effectively utilize this compound in their scientific endeavors. Further exploration into its specific biological activities and the development of derivatives will undoubtedly continue to enrich the field of medicinal chemistry.

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An In-depth Technical Guide to 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The specific substitution pattern of an ethyl group at the 1-position, methyl groups at the 3- and 5-positions, and an amine group at the 4-position suggests its potential as a versatile building block in the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity of the Hydrochloride Salt:

ParameterValueSource
Product Name 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride[4][5]
MDL Number MFCD06800680[5]
Empirical Formula C₇H₁₄ClN₃[5]
Molecular Weight 175.66 g/mol [5]
InChI Key SRANIUDNZXPTQY-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Insights

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine can be approached through a multi-step process, leveraging established pyrazole chemistry. A plausible and efficient synthetic route involves the initial formation of the pyrazole core, followed by functionalization at the 4-position.

Part 1: Synthesis of the Pyrazole Core (1-ethyl-3,5-dimethyl-1H-pyrazole)

The construction of the 1-ethyl-3,5-dimethyl-1H-pyrazole core (3) is typically achieved via a cyclocondensation reaction between a 1,3-dicarbonyl compound, such as acetylacetone (1), and ethylhydrazine (2). This reaction is a variation of the Knorr pyrazole synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of acetylacetone (1) in a suitable solvent like ethanol, add an equimolar amount of ethylhydrazine (2).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1-ethyl-3,5-dimethyl-1H-pyrazole (3).[6]

Causality: The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The use of ethylhydrazine directly installs the ethyl group at the N1 position.

Synthesis_of_1_ethyl_3_5_dimethyl_1H_pyrazole acetylacetone Acetylacetone (1) intermediate Hydrazone Intermediate acetylacetone->intermediate + ethylhydrazine Ethylhydrazine (2) ethylhydrazine->intermediate pyrazole_core 1-ethyl-3,5-dimethyl-1H-pyrazole (3) intermediate->pyrazole_core Cyclization & Dehydration

Caption: Synthesis of the pyrazole core.

Part 2: Functionalization at the 4-Position

To introduce the amine group at the 4-position, a common strategy is to first perform an electrophilic substitution, such as nitration, followed by reduction of the nitro group.

Step 2a: Nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole

The pyrazole ring is susceptible to electrophilic attack, and the 4-position is generally the most reactive site in 1,3,5-trisubstituted pyrazoles.

Experimental Protocol:

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. Acetyl nitrate can also be employed.[7]

  • Reaction Conditions: 1-ethyl-3,5-dimethyl-1H-pyrazole (3) is added cautiously to the nitrating mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is poured onto ice, and the precipitated product, 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (4), is collected by filtration, washed with water, and can be recrystallized for purification.[8]

Causality: The strong electrophile, the nitronium ion (NO₂⁺), generated from the nitrating mixture, attacks the electron-rich 4-position of the pyrazole ring. The methyl groups at positions 3 and 5 are activating and direct the substitution to the 4-position.

Step 2b: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine.

Experimental Protocol:

  • Reducing Agent: Various reducing agents can be used, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite.[9]

  • Reaction Conditions: The nitro-pyrazole (4) is dissolved in a suitable solvent, and the reducing agent is added. The reaction may require heating.

  • Work-up and Purification: After the reduction is complete, the reaction mixture is typically basified to liberate the free amine. The product, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (5), is then extracted with an organic solvent, dried, and the solvent is evaporated. Further purification can be achieved by chromatography or crystallization.

Causality: The reducing agent donates electrons to the nitro group, leading to its conversion to the corresponding primary amine. The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Functionalization_of_Pyrazole_Core pyrazole_core 1-ethyl-3,5-dimethyl-1H-pyrazole (3) nitration Nitration (HNO₃/H₂SO₄) pyrazole_core->nitration nitro_pyrazole 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (4) nitration->nitro_pyrazole reduction Reduction (e.g., SnCl₂/HCl) nitro_pyrazole->reduction final_product 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (5) reduction->final_product

Caption: Synthesis of the final product.

Physicochemical Properties and Characterization

The physicochemical properties of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is limited, predictions can be made based on its structure and data from analogous compounds.

Expected Properties:

PropertyExpected Value/Characteristic
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. The hydrochloride salt would be water-soluble.
pKa The amino group will impart basic properties to the molecule.

Analytical Characterization:

The structure of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine can be unequivocally confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the two non-equivalent methyl groups, and a broad singlet for the amine protons. The absence of a signal for a proton at the 4-position of the pyrazole ring confirms its substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all seven carbon atoms in the molecule, including the two methyl carbons, the two ethyl carbons, and the three pyrazole ring carbons.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, which can be used to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring.

Applications in Drug Discovery and Development

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The unique arrangement of substituents in 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine makes it a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Many pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors used to treat inflammation and pain.[10] The amine group at the 4-position of the target molecule can be readily functionalized to introduce pharmacophores known to interact with the COX enzymes.

  • Anticancer Agents: Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various kinases and other proteins involved in cell proliferation and survival.[11][12] The 4-amino-pyrazole moiety can serve as a key building block for the synthesis of kinase inhibitors.

  • Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activity.[1] Modifications of the amino group can lead to the development of novel antimicrobial agents with improved efficacy and reduced resistance.

  • Central Nervous System (CNS) Active Agents: The pyrazole scaffold is also found in drugs that act on the CNS. The lipophilic nature of the ethyl and methyl groups, combined with the hydrogen bonding capability of the amine, could be exploited in the design of new CNS-active compounds.

Applications core_compound 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine applications Potential Applications in Drug Discovery core_compound->applications anti_inflammatory Anti-inflammatory Agents applications->anti_inflammatory anticancer Anticancer Agents applications->anticancer antimicrobial Antimicrobial Agents applications->antimicrobial cns_agents CNS Active Agents applications->cns_agents

Caption: Potential applications of the core compound.

Conclusion

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis can be achieved through a reliable and scalable pathway involving the construction of the pyrazole core followed by functionalization. The presence of a reactive amino group allows for diverse chemical modifications, enabling the exploration of a wide chemical space for the development of novel therapeutic agents targeting a range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

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  • Overview on Biological Activities of Pyrazole Derivatives - OUCI. Available from: [Link]

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Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a vast array of derivatives exhibiting a remarkable breadth of biological activities.[3][4] This guide provides a comprehensive technical overview of the principal pharmacological applications of pyrazole derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and neuropharmacological properties. We will delve into the molecular mechanisms of action, present structure-activity relationship (SAR) insights, detail key experimental protocols for their evaluation, and summarize critical data for the drug development professional. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a pharmacologically significant scaffold due to its metabolic stability and its ability to act as a versatile template for designing ligands that can interact with various biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions.[1][5] The presence of two nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and biological activity.[5] This structural versatility has led to the successful development of numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, underscoring the therapeutic importance of this moiety.[1]

General Synthetic Strategies

The construction of the pyrazole core is well-established in organic synthesis. The most common methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][6] Other significant methods include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which offer efficient pathways to complex, substituted pyrazoles.[1][7]

Below is a generalized workflow for the synthesis and evaluation of a novel pyrazole derivative.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation A Precursor Selection (e.g., 1,3-Diketone, Hydrazine) B Cyclocondensation Reaction A->B C Purification (Crystallization/Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E In Vitro Screening (Enzyme/Cell-based Assays) D->E F Hit Identification (Potency & Selectivity) E->F G In Vivo Models (e.g., Animal Disease Models) F->G H Lead Optimization (SAR Studies) G->H H->A Iterative Design

Caption: Generalized workflow from synthesis to biological lead optimization.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation.[8][9] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[10][11]

Mechanism of Action: Selective COX-2 Inhibition

The enzyme cyclooxygenase exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining and maintaining platelet function.[12] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[12][13]

The therapeutic advantage of pyrazole derivatives like Celecoxib lies in their selective inhibition of COX-2 over COX-1.[13][14] The chemical structure of Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind to a specific hydrophilic side pocket present in the active site of COX-2, an area that is sterically hindered in COX-1.[10][13] This selective binding blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids1 Physiological Prostaglandins (Gastric Protection, Platelets) PGH2_1->Prostanoids1 Prostanoids2 Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostanoids2 Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound. The underlying principle is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response characterized by edema (swelling).

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are fasted overnight and divided into groups (n=6): Vehicle control (e.g., 0.5% CMC), Standard drug (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test compound (various doses).

  • Compound Administration: The test and standard compounds are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[15]

Structure-Activity Relationship (SAR) and Performance Data

SAR studies have shown that for potent COX-2 inhibition, a 1,5-diarylpyrazole scaffold is often preferred. The substituent at the 5-position of the pyrazole ring plays a crucial role in fitting into the COX-2 active site. A p-sulfonamide or a similar group on one of the aryl rings is critical for selectivity.[11]

Compound/DerivativeTarget(s)IC50 / ActivityReference
CelecoxibCOX-2IC50 = 0.04 µM[13]
3,5-diarylpyrazoleCOX-2 / 5-LOXIC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX)[11]
Pyrazole-Thiazole HybridCOX-2 / 5-LOX75% edema reduction at 10 mg/kg[11]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2IC50 = 0.02 µM (COX-2) vs. 4.5 µM (COX-1)[11]

Anticancer Activity: Disrupting Cell Proliferation and Signaling

The pyrazole scaffold is a key component in many targeted anticancer therapies.[5][16] Derivatives have been developed to inhibit various protein kinases that are crucial for the growth and survival of cancer cells, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[16][17][18]

Mechanism of Action: Inhibition of Protein Kinases

3.1.1 Cyclin-Dependent Kinase (CDK) Inhibition CDKs are a family of enzymes that regulate the cell cycle.[17] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Pyrazole derivatives have been designed to act as ATP-competitive inhibitors, binding to the active site of CDKs (particularly CDK2) and preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[19][20] This action leads to cell cycle arrest, typically at the G1/S or G2/M phase, and can induce apoptosis (programmed cell death).[19][21]

G cluster_pathway CDK-Mediated Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK2_CyclinE CDK2/ Cyclin E Rb pRb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA CDK2/ Cyclin A E2F E2F Rb->E2F Inhibits Phospho_Rb pRb-P Genes S-Phase Genes E2F->Genes Activates Genes->S Inhibitor Pyrazole-based CDK2 Inhibitor Inhibitor->CDK2_CyclinE Blocks ATP Binding

Sources

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] This document delineates the fundamental physicochemical properties, provides a detailed, mechanistically-grounded synthetic protocol, and explores the analytical characterization of this specific 4-aminopyrazole derivative. Furthermore, it examines the compound's reactivity and its strategic application as a versatile building block in the design and development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[3][4]

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding) make it an ideal framework for constructing potent and selective therapeutic agents.[5] Molecules incorporating the pyrazole motif exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][6]

Within this class, 4-aminopyrazole derivatives are particularly valuable.[3] The amino group at the C4 position serves as a critical synthetic handle, allowing for facile diversification and the construction of large compound libraries for high-throughput screening.[7] This strategic positioning enables chemists to systematically probe the structure-activity relationships (SAR) of a lead compound, optimizing its potency, selectivity, and pharmacokinetic profile.

Physicochemical and Structural Properties

The definitive identification and characterization of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine are paramount for its application in research and development. The compound is commonly handled as its hydrochloride salt to improve stability and solubility.

PropertyDataReference
IUPAC Name 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine
Synonym 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride[8]
Molecular Formula C₇H₁₃N₃ (Free Base)
Molecular Weight 139.20 g/mol (Free Base)
175.66 g/mol (Hydrochloride Salt)
CAS Number Not explicitly available for free base; MFCD06800680 (HCl Salt)
Canonical SMILES CCn1nc(C)c(N)c1C
InChI Key SRANIUDNZXPTQY-UHFFFAOYSA-N (Hydrochloride Salt)

Synthesis and Mechanistic Rationale

The synthesis of tetrasubstituted pyrazoles like 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine requires a multi-step approach that is both regioselective and high-yielding. A robust and logical pathway involves the initial construction of the pyrazole core, followed by functionalization at the C4 position.

Synthetic Strategy Overview

The chosen synthetic route proceeds in three main stages:

  • Knorr Pyrazole Synthesis: Cyclocondensation of ethylhydrazine with a β-dicarbonyl compound, acetylacetone, to form the 1-ethyl-3,5-dimethyl-1H-pyrazole core. This is a classic and highly efficient method for creating the pyrazole ring.[9][10]

  • Regioselective Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring. The electron-rich nature of the pyrazole ring directs electrophilic substitution, and the C4 position is typically the most reactive site in 3,5-disubstituted pyrazoles.

  • Nitro Group Reduction: Conversion of the 4-nitro group to the target 4-amino group using a standard reducing agent. This final step yields the desired product.

Synthetic_Workflow cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: C4-Position Functionalization A Ethylhydrazine C 1-Ethyl-3,5-dimethyl-1H-pyrazole A->C Knorr Cyclocondensation (e.g., EtOH, reflux) B Acetylacetone (2,4-Pentanedione) B->C Knorr Cyclocondensation (e.g., EtOH, reflux) D 1-Ethyl-3,5-dimethyl- 4-nitro-1H-pyrazole C->D Electrophilic Nitration (HNO₃/H₂SO₄) E 1-Ethyl-3,5-dimethyl- 1H-pyrazol-4-amine D->E Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Synthetic workflow for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol

Protocol Trustworthiness: This protocol is designed as a self-validating system. Each step yields a stable, characterizable intermediate. The successful isolation and analysis of each intermediate (e.g., via TLC and NMR) confirms the efficacy of the preceding step before committing resources to the next transformation.

Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

  • Rationale: This step utilizes the Knorr pyrazole synthesis, a reliable condensation reaction. Ethylhydrazine acts as the dinucleophile, reacting with the two electrophilic carbonyl carbons of acetylacetone. Ethanol is a suitable polar protic solvent that facilitates the reaction without competing side reactions.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and absolute ethanol.

    • Slowly add ethylhydrazine sulfate (1.0 eq) and a base such as sodium acetate (2.0 eq) to the solution with stirring. The base neutralizes the sulfate salt to liberate the free ethylhydrazine.

    • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Synthesis of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole

  • Rationale: A mixture of concentrated nitric acid and sulfuric acid is a classic and potent nitrating agent (forming the nitronium ion, NO₂⁺). The reaction is performed at low temperature to control the exothermic nature of the nitration and to prevent over-nitration or degradation of the pyrazole ring.

  • Procedure:

    • In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

    • Slowly add 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.

    • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain the 4-nitro derivative.

Step 3: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine

  • Rationale: The reduction of an aromatic nitro group to an amine is a standard transformation. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are highly effective for this reduction and are often used for nitro-heterocycles.[11]

  • Procedure (using SnCl₂):

    • Suspend the 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or concentrated HCl in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated HCl portion-wise. The reaction is often exothermic.

    • Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture and carefully neutralize by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is strongly basic (pH > 10). Tin salts will precipitate as tin hydroxides.

    • Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the final compound is essential. The following spectroscopic signatures are expected for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

TechniqueExpected Observations
¹H NMR ~1.3-1.5 ppm: Triplet, 3H (CH₃ of ethyl group). ~4.0-4.2 ppm: Quartet, 2H (CH₂ of ethyl group). ~2.1-2.3 ppm: Two singlets, 3H each (C3-CH₃ and C5-CH₃). ~3.5-4.5 ppm: Broad singlet, 2H (NH₂ protons, exchangeable with D₂O).
¹³C NMR ~15 ppm: CH₃ of ethyl group. ~45 ppm: CH₂ of ethyl group. ~10-12 ppm: C3-CH₃ and C5-CH₃. ~115-125 ppm: C4-NH₂. ~140-150 ppm: C3 and C5 carbons of the pyrazole ring.
FT-IR 3300-3500 cm⁻¹: Two N-H stretching bands (primary amine). 2850-2950 cm⁻¹: C-H stretching (aliphatic). ~1620 cm⁻¹: N-H scissoring bend. ~1550-1580 cm⁻¹: C=N and C=C ring stretching.
Mass Spec. Expected (M+H)⁺: 140.12 m/z for C₇H₁₄N₃⁺.

Reactivity and Applications in Drug Discovery

The primary utility of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in drug development stems from the reactivity of its 4-amino group, which serves as a nucleophilic handle for diversification.[3][7]

Caption: Key reactions of the 4-amino group for library synthesis.

  • Scaffold for Kinase Inhibitors: The pyrazole core is a proven scaffold for ATP-competitive kinase inhibitors. The 4-amino group can be functionalized to extend into the solvent-exposed region of the ATP-binding pocket or to form critical hydrogen bonds with the kinase hinge region. Derivatives of 4-aminopyrazoles have shown potent activity against Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3), which are validated targets in myeloproliferative neoplasms and acute myeloid leukemia (AML), respectively.[4][12]

  • Anti-inflammatory Agents: The pyrazole structure is central to several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] This building block allows for the synthesis of novel COX-2 inhibitors with potentially improved selectivity and reduced gastrointestinal side effects.[13]

  • General Synthetic Building Block: Beyond specific targets, this compound is a versatile intermediate for creating novel heterocyclic systems and exploring new chemical space in lead discovery programs.[3]

Conclusion

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is more than a simple chemical entity; it is a strategically designed building block for modern medicinal chemistry. Its robust synthesis, well-defined physicochemical properties, and, most importantly, the reactive 4-amino handle make it an invaluable tool for researchers and drug development professionals. Its application as a core scaffold provides a direct and efficient route to novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics, underscoring the enduring importance of the pyrazole motif in the quest for new medicines.

References

  • PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available from: [Link]

  • Bansal, R. K., & Kumar, A. (2018). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 95(12), 1475-1493. Available from: [Link]

  • Ramírez-García, G., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 334-342. Available from: [Link]

  • Martins, P., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8869–8878. Available from: [Link]

  • Ramírez-García, G., et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. Available from: [Link]

  • Ghiuță, I.-A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8209. Available from: [Link]

  • Kumar, V., & Aggarwal, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(4), 1546-1563. Available from: [Link]

  • Sreeja, S., & Raj, V. (2016). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 53-59. Available from: [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(6), 48-52. Available from: [Link]

  • Klier, L., et al. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synthesis, 48(16), 2631-2641. Available from: [Link]

  • Liu, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4872. Available from: [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. International Journal of Drug Delivery Technology, 9(1), 115-120. Available from: [Link]

  • Zhang, W., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 21(10), 1301. Available from: [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available from: [Link]

  • Ferreira, L. G., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Beilstein Journal of Organic Chemistry, 16, 1787–1798. Available from: [Link]

  • Patel, N. B., & Naliapara, Y. T. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available from: [Link]

  • Kumar, N., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(81), 77801-77805. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

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1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine: Molecular Profile, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Pyrazole derivatives are foundational scaffolds in numerous approved drugs, valued for their diverse biological activities.[1][2][3] This document details the core molecular properties, including a definitive analysis of its molecular weight, and presents a plausible, detailed synthetic pathway. Furthermore, it outlines robust analytical characterization techniques and explores the molecule's utility as a versatile building block in medicinal chemistry. The protocols and insights are framed for an audience of researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section delineates the essential physicochemical and structural characteristics of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Chemical Identity and Structure

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a polysubstituted pyrazole. The core structure consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The ring is substituted with an ethyl group at the N1 position, two methyl groups at C3 and C5, and an amine group at the C4 position. This specific arrangement of functional groups makes it a valuable intermediate for further chemical modification.

  • IUPAC Name: 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

  • Common Forms: This compound is often supplied and handled as its hydrochloride salt (1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride) to improve stability and solubility.

Physicochemical Properties

The molecular weight is a critical parameter for all quantitative applications, from reaction stoichiometry to analytical standards. The properties for both the free base and its common hydrochloride salt are summarized below for clarity.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Weight 139.21 g/mol 175.66 g/mol Calculated /[4][5]
Molecular Formula C₇H₁₃N₃C₇H₁₄ClN₃Calculated /[4][5]
Appearance Not widely published; likely an oil or low-melting solidSolid[4][5]
InChI Key SRANIUDNZXPTQY-UHFFFAOYSA-N (for HCl salt)SRANIUDNZXPTQY-UHFFFAOYSA-N[4][5]
Canonical SMILES CCN1N=C(C)C(=C1C)NCl.CCn1nc(C)c(N)c1CCalculated /[4][5]
PubChem Substance ID Not directly available329775765[4][5]

Synthesis and Purification

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with the Knorr pyrazole synthesis and its variations being a cornerstone method.[6] This involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.

Synthetic Strategy & Workflow

A logical and efficient pathway to synthesize 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine begins with the construction of the pyrazole core, followed by functionalization at the C4 position. The workflow involves three key stages:

  • Core Synthesis: Reaction of ethylhydrazine with acetylacetone (2,4-pentanedione) to form 1-ethyl-3,5-dimethyl-1H-pyrazole.

  • Nitration: Introduction of a nitro group at the C4 position, which is an effective precursor to the amine.

  • Reduction: Conversion of the nitro group to the target amine functionality.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: C4-Nitration cluster_2 Step 3: Reduction A Ethylhydrazine C 1-Ethyl-3,5-dimethyl-1H-pyrazole A->C B Acetylacetone B->C E 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole C->E Electrophilic Aromatic Substitution D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E G 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine E->G Nitro Group Reduction F Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) F->G G cluster_0 Derivatization Pathways cluster_1 Resulting Scaffolds A 1-Ethyl-3,5-dimethyl- 1H-pyrazol-4-amine B Amide Formation (R-COCl) A->B C Sulfonamide Formation (R-SO₂Cl) A->C D Reductive Amination (R₂C=O, NaBH₃CN) A->D E Diazotization/Sandmeyer (NaNO₂, CuX) A->E F Amide Derivatives B->F G Sulfonamide Derivatives C->G H N-Alkylated Amines D->H I 4-Halo-Pyrazoles E->I

Sources

Introduction: The Privileged Status of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Pyrazole-Based Compounds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged scaffolds" due to their unique ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its remarkable versatility is evidenced by its presence in numerous FDA-approved drugs, spanning a wide array of therapeutic areas.

From the potent anti-inflammatory effects of Celecoxib (Celebrex) , a selective COX-2 inhibitor, to the targeted anticancer activity of kinase inhibitors like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), the pyrazole core has proven to be a cornerstone of modern drug design. This success stems from the scaffold's unique physicochemical properties. The two nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, facilitating critical interactions within protein binding sites. Furthermore, its stable aromatic nature and the potential for substitution at multiple positions (N1, C3, C4, and C5) provide a rich canvas for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide serves as a comprehensive technical overview of the contemporary workflow for the discovery and development of novel pyrazole-based compounds. We will dissect the process from initial synthetic strategies to the intricate, iterative cycle of lead optimization, providing not just the methodologies but the critical scientific rationale that underpins each experimental choice.

Part 1: Foundational Synthetic Strategies for the Pyrazole Core

The strategic synthesis of a pyrazole library is the genesis of any discovery program. The choice of a specific synthetic route is a critical decision dictated by the desired substitution pattern on the pyrazole ring, the commercial availability of starting materials, reaction scalability, and overall efficiency. While numerous methods exist, a few have become mainstays in drug discovery due to their reliability and versatility.

Pillar 1: The Knorr Pyrazole Synthesis and its Modern Variants

The most classic and widely utilized method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The elegance of this reaction lies in its simplicity and the direct formation of the pyrazole ring. However, the primary challenge is often regioselectivity; when using an unsymmetrical dicarbonyl compound, two different product isomers can be formed.

Modern advancements have introduced catalysts and alternative energy sources to enhance the efficiency and control of this fundamental reaction. For instance, the use of microwave irradiation can dramatically reduce reaction times, while catalysts like nano-ZnO offer improved yields and simpler work-up procedures.

Causality in Synthesis: The selection of hydrazine is paramount. Using hydrazine hydrate (H₂N-NH₂) will result in an N-unsubstituted pyrazole, which can be functionalized later. Conversely, employing a substituted hydrazine (e.g., phenylhydrazine) directly installs a substituent at the N1 position, a common strategy for modulating pharmacokinetic properties and targeting specific binding pockets.

This protocol describes a common method for synthesizing a 1,3,5-trisubstituted pyrazole from an α,β-unsaturated ketone (chalcone), a foundational technique in building pyrazole libraries.

Objective: To synthesize 1-(4-methoxyphenyl)-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole.

Materials:

  • (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) in glacial acetic acid (20 mL).

  • Hydrazine Addition: Add (4-methoxyphenyl)hydrazine hydrochloride (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Precipitation & Filtration: A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Purification: The crude product is purified by recrystallization from hot ethanol to yield the pure 1,3,5-trisubstituted pyrazole as a crystalline solid.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of starting material peaks and the appearance of the characteristic pyrazole C4-H proton singlet in the NMR spectrum validate the successful cyclization.

Pillar 2: Advanced & Green Synthetic Methodologies

While classic methods are robust, modern medicinal chemistry increasingly favors strategies that offer greater efficiency, atom economy, and environmental sustainability.

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants. This approach is highly efficient for rapidly building diverse compound libraries. For example, a four-component reaction of an aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate can yield complex dihydropyrano[2,3-c]pyrazoles in a single step.

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne) to form the five-membered ring. It offers excellent control over regioselectivity, which is crucial for establishing clear Structure-Activity Relationships (SAR).

  • Sustainable Approaches: The use of green solvents like water or ethanol, often in combination with catalysts such as iodine or Amberlyst resins, is becoming more prevalent. These methods reduce hazardous waste and are often more cost-effective for large-scale synthesis.

Visualization: Major Synthetic Pathways to the Pyrazole Core

G cluster_start Starting Materials cluster_methods Reaction Methodologies cluster_end Core Product 1_3_Diketone 1,3-Diketone / β-Ketoester Knorr Knorr Synthesis (Cyclocondensation) 1_3_Diketone->Knorr Unsat_Ketone α,β-Unsaturated Ketone/Aldehyde Unsat_Ketone->Knorr Alkyne Alkyne Cycloadd 1,3-Dipolar Cycloaddition Alkyne->Cycloadd Hydrazine Hydrazine Hydrazine->Knorr MCR Multi-Component Reaction (MCR) Hydrazine->MCR Pyrazole Substituted Pyrazole Core Knorr->Pyrazole Cycloadd->Pyrazole MCR->Pyrazole Diazo_Compound Diazo Compound Diazo_Compound->Cycloadd

Caption: Key synthetic routes for constructing the pyrazole scaffold.

Part 2: The Screening Cascade: From Chemical Library to Biological "Hit"

Once a library of diverse pyrazole compounds is synthesized, the next critical phase is to identify which, if any, possess the desired biological activity. A tiered, or cascaded, screening approach is the most logical and resource-efficient method. This process is designed to rapidly test thousands of compounds in a primary assay and then progressively subject the most promising candidates to more rigorous secondary and tertiary assays.

  • Primary Screen (High-Throughput Screening - HTS): The entire library is tested at a single, relatively high concentration (e.g., 10 µM) against the biological target of interest (e.g., a specific kinase, receptor, or enzyme). The goal is to identify initial "hits"—compounds that show a significant level of activity (e.g., >50% inhibition).

  • Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate false positives that may arise from experimental artifacts or compound instability.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically using serial dilutions) to determine their potency. This generates a dose-response curve from which a key metric, such as the IC₅₀ (half-maximal inhibitory concentration), can be calculated. A lower IC₅₀ value indicates a more potent compound.

  • Selectivity Screening: Potent compounds are tested against related off-target molecules to assess their selectivity. For a kinase inhibitor, this would involve screening against a panel of other kinases. High selectivity is crucial for minimizing potential side effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Objective: To determine the IC₅₀ of a novel pyrazole compound against a target protein kinase (e.g., Aurora A).

Principle: This assay measures the amount of ATP consumed during the kinase's phosphorylation of a substrate peptide. The remaining ATP is detected by a coupled enzyme system that produces a fluorescent signal, which is inversely proportional to kinase activity.

Materials:

  • Target Kinase (e.g., recombinant human Aurora A)

  • Kinase Substrate (e.g., biotinylated peptide)

  • Adenosine Triphosphate (ATP)

  • Test Pyrazole Compound (dissolved in DMSO)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating: Create a serial dilution of the test pyrazole compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Kinase Reaction: Add the kinase enzyme and substrate peptide, both diluted in assay buffer, to all wells. Allow a brief pre-incubation (e.g., 15 minutes) for the compound to bind to the enzyme.

  • Initiate Reaction: Add ATP to all wells to start the phosphorylation reaction. Incubate at room temperature for a set time (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent. This reagent depletes the unconsumed ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase back into a luminescent ATP signal. Incubate for 30-40 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. This entire process is self-validating through the inclusion of positive and negative controls on every plate.

Data Presentation: Representative Screening Cascade Data
Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed Hit?Target IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Ratio (Off-Target/Target)
PYR-00185%Yes505,000100x
PYR-00212%No>10,000>10,000N/A
PYR-00392%Yes2507503x
PYR-00465%Yes800>20,000>25x
Visualization: The Drug Discovery Screening Cascade

G cluster_workflow Screening Workflow Compound_Library Pyrazole Compound Library (1000s of compounds) HTS Primary Screen (Single Concentration) Compound_Library->HTS Hit_Confirmation Hit Confirmation (Re-test) HTS->Hit_Confirmation ~5-10% Hit Rate Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Selectivity Selectivity Profiling (Off-Target Screening) Dose_Response->Selectivity Potent Hits Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Potent & Selective

Caption: A typical hierarchical workflow for screening compound libraries.

Part 3: The Iterative Cycle of Lead Optimization & SAR

Identifying a potent and selective "lead" compound is a major milestone, but it is not the end of the discovery process. This lead compound often has suboptimal drug-like properties, such as poor solubility, rapid metabolism, or low oral absorption. The goal of lead optimization is to iteratively modify the chemical structure to enhance these properties while maintaining or improving target potency. This process is fundamentally guided by Structure-Activity Relationships (SAR) .

Dissecting the Pyrazole Scaffold: Key SAR Insights

By systematically synthesizing and testing analogues, medicinal chemists build a deep understanding of how specific structural changes impact biological activity and pharmacokinetic properties.

  • N1-Substituent: This position is crucial for modulating lipophilicity, solubility, and metabolic stability. In many kinase inhibitors, this position is decorated with groups that can access specific sub-pockets in the ATP binding site, enhancing selectivity. For instance, in the development of Aurora kinase inhibitors, modifying the N1 substituent was a key strategy to improve potency and drug-like properties.

  • C3-Substituent: Often a key interaction point with the target protein. In many kinase inhibitors, this group projects towards the "hinge" region of the ATP binding site, forming critical hydrogen bonds.

  • C4-Substituent: This position is a common site for modification to improve physicochemical properties like solubility without disrupting core binding interactions. However, bulky groups at C4 can also be used to sterically block binding to unwanted off-targets.

  • C5-Substituent: This position often points out towards the solvent-exposed region of a binding pocket, making it an ideal handle for attaching larger groups to fine-tune properties or explore additional interactions.

Case Study: The SAR of Diaryl Pyrazole COX-2 Inhibitors

The discovery of Celecoxib was a landmark in understanding pyrazole SAR. Researchers found that a 1,5-diarylpyrazole scaffold was key. The critical insight was that a para-sulfonamide moiety on one of the aryl rings (at N1) could bind to a specific hydrophilic side pocket present in the COX-2 active site but not in the COX-1 active site. This structural feature is the primary determinant of COX-2 selectivity, which is the causal basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Bioisosteric Replacement: A Strategy for Problem-Solving

During optimization, chemists often encounter liabilities, such as a metabolically unstable ester group. Bioisosteric replacement is the strategy of swapping a functional group with another that has similar physical or chemical properties, with the goal of overcoming the liability while retaining biological activity. For example, a metabolically labile methyl ester might be replaced with a more stable oxadiazole ring. The pyrazole ring itself can serve as a bioisostere for other rings like amides or phenols, a strategy used to improve pharmacokinetic profiles.

Data Presentation: Example of an SAR Table for Lead Optimization
Compound IDR¹ (at N1)R³ (at C3)Target IC₅₀ (nM)Microsomal Stability (t½, min)
Lead (PYR-001) -Phenyl-Methyl50< 5
PYR-001a-Phenyl-CF₃258
PYR-001b-Phenyl-Cyclopropyl6015
PYR-001c-Cyclohexyl-Methyl45045
PYR-001d-(4-F-Phenyl) -CF₃ 15 > 60

From this hypothetical data, the team would conclude that a trifluoromethyl group at C3 (PYR-001a) improves potency and that a fluorophenyl group at N1 (PYR-001d) dramatically improves metabolic stability, leading to a new, optimized lead.

Visualization: The Iterative Cycle of Lead Optimization

G Design Design Analogs (Hypothesize SAR) Synthesize Synthesize New Compounds Design->Synthesize Test Test In Vitro (Potency, ADME) Synthesize->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design Iterate & Refine

Caption: The iterative cycle of medicinal chemistry lead optimization.

Conclusion and Future Outlook

The pyrazole scaffold remains one of the most fruitful and versatile starting points in modern drug discovery. Its continued success is a testament to the power of a structured, logical, and iterative discovery workflow. This process, which begins with strategic synthesis and progresses through a rigorous screening cascade to meticulous lead optimization, is a self-validating system where each step informs the next. The causality is clear: understanding the structure-activity relationship is the engine that drives the transformation of a simple heterocyclic compound into a life-saving therapeutic agent.

The future of pyrazole-based drug discovery will undoubtedly involve a deeper integration of computational chemistry. Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and predictive ADME-Tox algorithms are now working in concert with experimental synthesis and testing, accelerating the design-synthesize-test-analyze cycle and increasing the probability of success in bringing novel, effective, and safe medicines to patients.

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Whitepaper: A Strategic Guide to the Preliminary Screening of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2] This guide presents a comprehensive, technically-grounded strategy for the preliminary screening of a novel library of analogs based on the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine core. From the perspective of a senior application scientist, this document eschews a rigid template in favor of a logical, tiered approach that prioritizes resource efficiency and robust data generation. We will detail the rationale behind assay selection, provide step-by-step protocols for key experiments, and establish a clear decision-making framework for advancing promising hits. The objective is to efficiently identify and characterize analogs with desirable potency, selectivity, and preliminary drug-like properties, thereby building a solid foundation for subsequent hit-to-lead campaigns.

Introduction: The Pyrazole Scaffold and the Rationale for Screening

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and the pyrazole ring is a particularly prominent motif.[3] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into drugs like the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][2] The 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine structure provides a robust and synthetically tractable starting point for analog development.[4][5] By systematically modifying substitution patterns around this core, a chemical library can be generated to explore the structure-activity relationship (SAR) and identify compounds with novel biological activity.[6][7]

Given that many pyrazole derivatives have demonstrated efficacy as protein kinase inhibitors, this screening cascade is designed with a focus on this target class, which remains one of the most important for drug discovery.[8][9] Our strategy is built upon a tiered, or cascaded, approach. This methodology is designed to rapidly eliminate unsuitable compounds using cost-effective, high-throughput assays in the initial phase, reserving more complex and resource-intensive assays for a smaller number of validated hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Early ADME-Tox Profiling cluster_3 Output A Analog Library (N > 1000 compounds) B Single-Point Kinase Assay (e.g., 10 µM concentration) A->B Primary Target Screen C Single-Point Cytotoxicity Assay (e.g., 25 µM concentration) A->C Early Toxicity Flag D Active 'Hits' (% Inhibition > 50%) B->D Activity Cutoff C->D Filter cytotoxic compounds E 10-Point Dose-Response Kinase Assay D->E Confirm & Quantify F IC50 Determination E->F Data Analysis G Potent Hits (IC50 < 1 µM) F->G Potency Cutoff H Metabolic Stability Assay (Microsomes, Hepatocytes) G->H I Permeability Assay (PAMPA) G->I J CYP450 Inhibition Screen (e.g., CYP3A4) G->J K Prioritized Leads for Hit-to-Lead Optimization H->K Profile & Prioritize I->K Profile & Prioritize J->K Profile & Prioritize

Figure 1: A tiered screening cascade for pyrazole analog evaluation.

Tier 1: High-Throughput Primary Screening

The primary goal of Tier 1 is to rapidly and cost-effectively identify initial "hits" from the analog library. This involves single-concentration screens against the primary biological target and a general cell viability assay to flag non-specific cytotoxicity.

Primary Target Assay: Kinase Inhibition

Rationale: Protein kinases are a well-established target class for pyrazole-based compounds.[8] A biochemical kinase assay is the most direct method to identify inhibitors of a specific kinase enzyme. For a primary screen, a radiometric assay format is chosen as the gold standard.[10] This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, making it highly robust and less susceptible to the compound interference (e.g., fluorescence quenching) that can plague other methods.[10]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each analog (from a 10 mM DMSO stock) into a 384-well assay plate. This results in a final assay concentration of 10 µM. Include wells for positive control (a known inhibitor) and negative/vehicle control (DMSO only).

  • Reagent Preparation: Prepare a master mix containing the kinase of interest, the specific peptide or protein substrate, and the required cofactors in kinase buffer.

  • Kinase Reaction Initiation: Add 10 µL of the kinase/substrate master mix to each well of the assay plate. Incubate for 10 minutes at room temperature.

  • ATP Addition: Initiate the phosphorylation reaction by adding 10 µL of reaction mix containing 33P-labeled ATP. Incubate for 1-2 hours at room temperature (incubation time should be optimized to remain in the linear range of the reaction).

  • Reaction Termination & Capture: Terminate the reaction by spotting the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.[10]

  • Washing: Wash the filter membranes multiple times with a wash buffer (e.g., phosphoric acid solution) to remove unincorporated 33P-ATP.

  • Signal Detection: Dry the membranes and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to controls. Calculate the Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))

Counter-Screen: Cell Viability Assay

Rationale: It is critical to simultaneously assess cytotoxicity to eliminate compounds that kill cells non-specifically, as this can produce false positives in target-based screens. The MTS assay is selected over the more traditional MTT assay for its operational simplicity.[11] The MTS reagent is reduced by viable cells to a water-soluble formazan product, eliminating the need for a separate solubilization step and reducing handling errors.[12]

Experimental Protocol: MTS Cell Viability Assay

  • Cell Plating: Seed a suitable cancer cell line (e.g., HeLa or a line relevant to the kinase target) into 384-well clear-bottom plates at a density of 2,500 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 10 µL of each analog (at the desired final concentration, e.g., 25 µM) to the cell plates. Include wells for a positive control (e.g., doxorubicin) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.[12]

  • Signal Development: Incubate for 1-4 hours at 37°C, 5% CO₂. The solution will change color in proportion to the number of viable cells.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate Percent Viability relative to the vehicle control. Compounds showing significant viability reduction (e.g., >50%) at this stage are flagged as generally cytotoxic.

Analog ID Kinase Inhibition (%) @ 10 µM Cell Viability (%) @ 25 µM Tier 1 Decision
PZA-0018.298.5Inactive
PZA-00291.585.1Hit
PZA-00365.391.2Hit
PZA-00475.815.6Flag (Cytotoxic)
PZA-00542.1101.3Inactive

Table 1: Representative data from the Tier 1 primary screen. A "Hit" is defined as a compound with >50% kinase inhibition and >50% cell viability.

Tier 2: Hit Confirmation and Potency Determination

Compounds that meet the "Hit" criteria in Tier 1 are advanced to the next stage. The objective here is two-fold: confirm the activity observed in the single-point screen and accurately determine the compound's potency by generating a dose-response curve and calculating the IC₅₀ value.

Rationale: A single-point screen can be prone to false positives. Re-testing active compounds, preferably from a freshly prepared sample, is a mandatory validation step. Determining the IC₅₀ (the concentration at which 50% of the enzyme's activity is inhibited) provides a quantitative measure of potency, which is essential for comparing analogs and establishing SAR.

Figure 2: Principle of a TR-FRET kinase assay for potency determination.

Experimental Protocol: Dose-Response and IC₅₀ Determination

  • Compound Plating: Prepare serial dilutions of the confirmed hit compounds. A typical 10-point, 3-fold dilution series starting from 50 µM is standard. Plate these dilutions into a 384-well assay plate.

  • Assay Performance: Perform the kinase assay as described in Tier 1 (or using an alternative format like TR-FRET, which is also well-suited for HTS).[13]

  • Data Analysis:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the resulting data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, Dotmatics).

    • The IC₅₀ is derived directly from this curve fit.

Analog ID IC₅₀ (nM) Hill Slope R² of Curve Fit Tier 2 Decision
PZA-002851.10.992Advance
PZA-0031,2500.90.985Deprioritize
PZA-0094501.00.995Advance
PZA-014251.20.998Advance (Potent)

Table 2: Representative potency data for confirmed hits. A potency cutoff (e.g., IC₅₀ < 1 µM) is used to select compounds for further profiling.

Tier 3: Preliminary ADME/Tox Profiling

A potent compound is of little value if it cannot reach its target in the body or is rapidly metabolized into an inactive form. Tier 3 provides an early look at key Absorption, Distribution, Metabolism, and Excretion (ADME) properties to prioritize hits with more favorable drug-like characteristics.[14]

Metabolic Stability

Rationale: This assay assesses how quickly a compound is broken down by metabolic enzymes, primarily located in the liver.[15] Using liver microsomes (which contain key CYP450 enzymes) provides a first pass on metabolic liability. A compound that is too rapidly metabolized will have a short half-life in vivo, limiting its therapeutic effect.

Protocol Summary: Incubate the test compound (e.g., at 1 µM) with human liver microsomes and NADPH (an essential cofactor) over a time course (e.g., 0, 5, 15, 30, 60 minutes). At each time point, the reaction is stopped, and the concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t₁/₂).

Permeability

Rationale: For an orally administered drug, the ability to pass through the intestinal wall is critical for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[16] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

Protocol Summary: A donor plate containing the test compounds is placed on top of an acceptor plate, separated by a microfilter plate coated with a lipid solution (e.g., lecithin in dodecane). After incubation, the concentration of the compound in both donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS to calculate a permeability coefficient (Pe).

Analog ID Kinase IC₅₀ (nM) Microsomal t₁/₂ (min) PAMPA Pe (10⁻⁶ cm/s) Tier 3 Decision
PZA-00285458.5Prioritize
PZA-0094508< 1.0Deprioritize (Low Perm.)
PZA-01425< 512.1Deprioritize (Low Stability)
PZA-017110> 6015.3Prioritize (Good Profile)

Table 3: Integrated data summary to prioritize leads. Analogs like PZA-002 and PZA-017 show a good balance of potency, stability, and permeability.

Conclusion and Forward Look

This in-depth guide outlines a logical and efficient preliminary screening cascade for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine analogs. By employing a tiered approach that integrates biochemical potency, cell viability, and early ADME profiling, research teams can make data-driven decisions to prioritize the most promising compounds for further development. The outputs of this cascade—compounds with confirmed on-target activity, nanomolar potency, and favorable initial drug-like properties—provide a robust starting point for comprehensive hit-to-lead optimization campaigns, which would include selectivity profiling against a panel of kinases, in vivo pharmacokinetic studies, and eventual efficacy testing in disease models.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]

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Spectroscopic Data for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole of interest to researchers, scientists, and drug development professionals. Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the structural integrity and purity of the target compound. This guide will delve into the core spectroscopic techniques used to elucidate the structure of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, providing both predicted data based on analogous structures and the rationale behind the experimental and interpretative processes.

Molecular Structure and Key Features

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine possesses a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms.[3] The ring is substituted with an ethyl group at the N1 position, two methyl groups at the C3 and C5 positions, and an amine group at the C4 position. Understanding this substitution pattern is crucial for interpreting the spectroscopic data.

Figure 1: Molecular structure of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. These predictions are based on the analysis of similar pyrazole derivatives.[4][5][6]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH₂~3.5 - 4.5Broad Singlet-2H
-CH₂- (ethyl)~3.9 - 4.1Quartet~7.22H
-CH₃ (C3-methyl)~2.1 - 2.3Singlet-3H
-CH₃ (C5-methyl)~2.1 - 2.3Singlet-3H
-CH₃ (ethyl)~1.3 - 1.5Triplet~7.23H
Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4][7]

  • Data Acquisition: The spectrum is acquired at room temperature. Key parameters to set include the number of scans, pulse width, and acquisition time.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phasing, baseline correction, and integration are then performed. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[8]

G cluster_workflow ¹H NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectrum Spectrum Data Processing->Spectrum

Figure 2: General workflow for ¹H NMR spectroscopy.

Interpretation of the ¹H NMR Spectrum
  • -NH₂ Protons: The amine protons are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

  • Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet arises from the coupling of the methyl protons with the two adjacent methylene protons.

  • Methyl Groups: The two methyl groups attached to the pyrazole ring at C3 and C5 are in different chemical environments and are expected to appear as two distinct singlets. Their proximity to the N-ethyl group and the amine group will influence their exact chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine are listed below. These predictions are based on data from related pyrazole structures.[4][5][6]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3~145 - 150
C5~135 - 140
C4~115 - 120
-CH₂- (ethyl)~40 - 45
-CH₃ (C3-methyl)~10 - 15
-CH₃ (C5-methyl)~10 - 15
-CH₃ (ethyl)~14 - 18
Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

  • Sample Concentration: A higher concentration of the sample is often required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition Mode: The spectrum is typically acquired in a proton-decoupled mode to simplify the spectrum to single lines for each unique carbon atom.

  • Longer Acquisition Times: More scans are generally needed to achieve a good signal-to-noise ratio.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) are expected to appear in the aromatic region of the spectrum. The C3 and C5 carbons, being attached to nitrogen atoms, will be downfield compared to the C4 carbon.

  • Aliphatic Carbons: The carbons of the ethyl and methyl substituents will appear in the upfield region of the spectrum. The methylene carbon of the ethyl group will be further downfield than the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Key predicted IR absorption bands for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine are presented below.[9][10]

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, two bands for primary amine
C-H stretch (aliphatic)2850 - 3000Medium to Strong
C=N stretch (pyrazole ring)1580 - 1650Medium
C=C stretch (pyrazole ring)1450 - 1550Medium
N-H bend (amine)1590 - 1650Medium
C-N stretch1250 - 1350Medium
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (NaCl or KBr). For liquid samples, a thin layer between two salt plates is used.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum is typically run first and subtracted from the sample spectrum.

Interpretation of the IR Spectrum
  • N-H Vibrations: The presence of a primary amine group (-NH₂) is confirmed by the appearance of two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[10] The N-H bending vibration will also be observed.

  • C-H Vibrations: The C-H stretching vibrations of the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ region.

  • Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will be observed in the fingerprint region (below 1650 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular formula of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is C₇H₁₃N₃.[11] The calculated molecular weight is approximately 139.20 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z 139.

  • Key Fragmentation Patterns: Common fragmentation pathways for such molecules would involve the loss of the ethyl group, methyl groups, or cleavage of the pyrazole ring.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_workflow Mass Spectrometry Workflow Sample Introduction Sample Introduction Ionization Ionization Sample Introduction->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

Figure 3: General workflow for mass spectrometry.

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak. The fragmentation pattern will offer valuable structural information, helping to confirm the presence of the ethyl and methyl substituents.

Conclusion

The comprehensive spectroscopic analysis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and characterization. The predicted data, based on established principles and data from analogous pyrazole derivatives, offers a clear guide for researchers in the synthesis and analysis of this and related compounds. The experimental protocols outlined represent standard practices in the field, ensuring reliable and reproducible results. This in-depth guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the confident identification and characterization of novel pyrazole-based molecules.

References

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

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  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

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  • Royal Society of Chemistry. (2012). 1HNMR δ values for. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. Retrieved from [Link]

  • De Gruyter. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine. WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

  • PubChemLite. (n.d.). amine. Retrieved from [https://pubchemlite.acs.org/compound/amine_C7H13N3_140.11823]([Link]amine_C7H13N3_140.11823)

  • SpectraBase. (n.d.). 1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • ChemBK. (2024). 1H-Pyrazol-3-amine, 4-ethyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

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Methodological & Application

The Versatility of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs.[1] Among the various isomers, the 4-aminopyrazole moiety has emerged as a particularly fruitful starting point for the development of highly selective and potent therapeutic agents. This guide provides an in-depth exploration of the applications of a specific, highly functionalized building block: 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine . We will delve into its role as a versatile precursor, primarily focusing on its application in the synthesis of kinase inhibitors for oncology. This document will furnish researchers with not only the theoretical underpinnings but also detailed, field-proven protocols to empower their drug discovery endeavors.

Introduction: The Strategic Advantage of the 4-Aminopyrazole Scaffold

The 4-aminopyrazole scaffold offers a unique combination of chemical tractability and biological relevance. Its structural features, particularly the presence of a reactive amino group at the C4 position, allow for diverse chemical modifications, enabling the exploration of vast chemical space.[2] The pyrazole ring itself can engage in crucial hydrogen bonding interactions with protein targets, while the substituents at the N1, C3, and C5 positions provide opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

The subject of this guide, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, presents a pre-optimized core. The N1-ethyl group can enhance metabolic stability and cellular permeability, while the C3 and C5 methyl groups can provide advantageous steric and electronic properties for binding to specific protein targets.

Core Application: A Gateway to Potent Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The 4-aminopyrazole scaffold has proven to be an exceptional platform for the design of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[2][3]

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are key players in cell cycle progression, and their aberrant activity is a common feature of cancer cells.[4] The 4-aminopyrazole core can be elaborated into fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are potent ATP-competitive inhibitors of CDKs.[5][6] The pyrazole nitrogen atoms mimic the hydrogen bonding pattern of the adenine portion of ATP, while substituents on the pyrimidine ring can be tailored to achieve selectivity for specific CDK isoforms.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Workflow from 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine to anti-cancer activity via CDK inhibition.

Structure-Activity Relationship (SAR) Insights for CDK Inhibitor Design

While specific SAR data for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivatives is not extensively published, we can extrapolate from closely related 4-aminopyrazole-based CDK inhibitors to guide rational drug design.[3][7]

PositionModificationRationale & Expected Outcome
N1-Ethyl MaintainedProvides a balance of lipophilicity and metabolic stability. Alteration to larger alkyl groups may impact solubility.
C3, C5-Dimethyl MaintainedThe methyl groups can occupy small hydrophobic pockets in the ATP-binding site, contributing to potency.
C4-Amino DerivatizationThe primary point for building the pyrimidine ring. The resulting pyrazolo[3,4-d]pyrimidine is a potent hinge-binder.
Pyrimidine C4/C6 Introduction of aryl or heteroaryl groupsThese substituents can extend into solvent-exposed regions or additional hydrophobic pockets, significantly impacting selectivity and potency.

Experimental Protocols: Synthesizing the Next Generation of Kinase Inhibitors

The following protocols are designed to be self-validating, incorporating clear steps, necessary controls, and expected outcomes.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Precursor

This protocol details the crucial cyclization step to form the pyrazolo[3,4-d]pyrimidine core, a common and effective strategy in the synthesis of CDK inhibitors.[5][6]

Objective: To synthesize 1-ethyl-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Materials:

  • 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

  • Formic acid

  • Ethanol

  • Ice water

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) in an excess of formic acid (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of ice water with stirring.

  • A precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Validation and Expected Outcome:

  • TLC Analysis: The product should have a different Rf value compared to the starting amine.

  • Characterization: Confirm the structure of the synthesized pyrazolo[3,4-d]pyrimidin-4-one using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the primary amine protons and the appearance of a new formyl proton signal in the NMR spectrum are key indicators of a successful reaction.

  • Yield: Moderate to good yields are expected for this type of cyclization.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Protocol 2: Derivatization for Kinase Selectivity

This protocol outlines a general method for introducing diversity at the C4 position of the pyrazolo[3,4-d]pyrimidine core, a key step in optimizing kinase selectivity.[2]

Objective: To synthesize a library of 4-substituted-1-ethyl-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidines.

Materials:

  • 1-ethyl-3,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (from Protocol 1)

  • Phosphorus oxychloride (POCl₃) or a similar chlorinating agent

  • A diverse library of primary or secondary amines

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Chlorination: In a flame-dried flask under an inert atmosphere, suspend the pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in an excess of POCl₃. Heat the mixture to reflux for 2-4 hours. Monitor by TLC. After completion, carefully quench the excess POCl₃ with ice. Extract the chlorinated product with a suitable organic solvent.

  • Nucleophilic Aromatic Substitution: In a separate reaction vessel, dissolve the chlorinated pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF. Add the desired amine (1.1-1.5 eq) and DIPEA (2.0 eq). Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify the crude product using column chromatography.

Validation and Expected Outcome:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, more polar product spot.

  • Characterization: Confirm the structures of the final compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Library Generation: This protocol can be adapted for parallel synthesis to generate a library of compounds for screening.

Biological Evaluation: A Tiered Approach to Identifying Lead Compounds

A systematic approach to biological evaluation is crucial for identifying promising drug candidates.

In Vitro Kinase Assays
  • Primary Screening: Screen the synthesized library against a panel of relevant kinases (e.g., CDK2/cyclin E, CDK9/cyclin T1, JAK2) at a single high concentration (e.g., 10 µM) to identify initial hits.

  • IC₅₀ Determination: For active compounds, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for each kinase. This will establish potency and initial selectivity.

Cellular Assays
  • Anti-proliferative Assays: Evaluate the ability of the most potent and selective compounds to inhibit the growth of relevant cancer cell lines (e.g., those known to be dependent on the targeted kinase). Determine the GI₅₀ (concentration for 50% growth inhibition).

  • Mechanism of Action Studies: For lead compounds, perform further cellular assays to confirm the mechanism of action. For CDK inhibitors, this could include Western blotting to assess the phosphorylation status of downstream targets like the retinoblastoma protein (Rb) or cell cycle analysis by flow cytometry.[7]

Conclusion

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a highly valuable and versatile building block in medicinal chemistry. Its pre-functionalized core provides a strategic advantage for the rapid synthesis of diverse libraries of compounds, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers aiming to leverage this scaffold in their drug discovery programs. The logical progression from synthesis to biological evaluation outlined here represents a field-proven workflow for the identification and optimization of novel therapeutic agents.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (2007). Semantic Scholar. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2017). National Institutes of Health. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2021). National Institutes of Health. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena AIR. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025). ResearchGate. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][5][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (2020). Semantic Scholar. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Semantic Scholar. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). National Institutes of Health. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2012). National Institutes of Health. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). National Institutes of Health. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2020). PubMed Central. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). National Institutes of Health. [Link]

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  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). MDPI. [Link]

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Sources

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in anti-inflammatory drug development

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Investigational Drug Development

Candidate: 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (EDPA) Therapeutic Area: Anti-Inflammatory Drug Development For Research Use Only.

Introduction: The Rationale for Investigating EDPA

Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease[1]. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use is associated with significant gastrointestinal and cardiovascular risks, primarily due to non-selective inhibition of cyclooxygenase (COX) enzymes[1]. This has driven the search for novel anti-inflammatory agents with improved safety profiles.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous successful drugs, including the selective COX-2 inhibitor Celecoxib[1][2][3]. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects[4][5][6][7]. Their mechanism of action often involves the inhibition of key inflammatory mediators like COX-2, but can also include the suppression of pro-inflammatory transcription factors like NF-κB and other enzymes such as lipoxygenase (LOX)[1][8].

This document outlines a comprehensive experimental strategy to evaluate 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (EDPA) , a novel substituted pyrazole, as a potential anti-inflammatory therapeutic. The proposed workflow is designed to characterize its mechanism of action, assess its efficacy in established preclinical models, and provide a foundational dataset for further development.

Proposed Mechanism of Action & Investigational Workflow

Based on the structure of EDPA and the known pharmacology of related pyrazole compounds, we hypothesize that its primary anti-inflammatory effects are mediated through the inhibition of the COX-2 enzyme and subsequent suppression of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS)[8][9].

The investigational workflow is designed to test this hypothesis through a tiered approach, starting with targeted in vitro enzyme assays, progressing to cell-based functional assays, and culminating in a validated in vivo model of acute inflammation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Go/No-Go Decision a Compound Synthesis & QC of EDPA b Biochemical Assay: COX-1/COX-2 Inhibition a->b Test for direct enzyme inhibition c Cell-Based Assay: LPS-Stimulated Macrophages (RAW 264.7) a->c Test in cellular context d Cytotoxicity Assay (e.g., MTT) a->d Assess cell viability b->c Correlate enzyme activity with cell function e Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats c->e Advance lead candidate based on in vitro potency d->c Determine non-toxic working concentrations f Data Analysis: % Inhibition of Edema e->f g Ex Vivo Analysis: Tissue Cytokine Levels e->g h Synthesize Analogs & Initiate Lead Optimization f->h g->h

Caption: High-level experimental workflow for evaluating EDPA as an anti-inflammatory candidate.

In Vitro Application Protocols

Protocol 1: Selective COX-2 Inhibitor Screening Assay

Objective: To determine the direct inhibitory activity and selectivity of EDPA on COX-1 and COX-2 enzymes.

Rationale: The primary target for many NSAIDs is the COX enzyme family. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce gastrointestinal side effects[1][10]. This assay provides a direct measure of enzyme inhibition (IC50) and is a critical first step in mechanistic characterization. Commercial kits are readily available for this purpose[10][11][12][13].

Methodology (Fluorometric Assay):

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.

    • Prepare a stock solution of EDPA (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

    • Prepare positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (DMSO).

    • Prepare the Arachidonic Acid (substrate) and COX Probe solutions as per the manufacturer's protocol[12].

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 10 µL of test compound dilutions (EDPA), controls, or vehicle.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Cofactor, and either COX-1 or COX-2 enzyme. Add 80 µL of this mix to each well.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

    • Immediately begin kinetic measurement on a fluorescence plate reader (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Normalize the rates to the vehicle control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the log concentration of EDPA.

    • Determine the IC50 value (concentration causing 50% inhibition) using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index: SI = IC50 (COX-1) / IC50 (COX-2).

Data Presentation (Hypothetical Results):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
EDPA 25.40.15169.3
Celecoxib15.00.0081875.0
Ibuprofen2.55.10.49
Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the ability of EDPA to inhibit the production of the pro-inflammatory mediator nitric oxide in a cellular model of inflammation.

Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and a subsequent surge in NO production[9][14][15]. Measuring NO is a robust and widely used method to screen for anti-inflammatory activity in a cellular context[16][17]. The RAW 264.7 murine macrophage cell line is a standard model for this assay[9][18].

Methodology (Griess Assay):

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow adherence[14].

  • Compound Treatment and Stimulation:

    • Prior to the assay, perform a cytotoxicity test (e.g., MTT assay) to determine the non-toxic concentration range of EDPA[9].

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of EDPA. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

    • Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator[15].

  • Nitrite Measurement (Griess Reagent System):

    • After incubation, transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess Reagent to each well and mix.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage inhibition of NO production for each EDPA concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value for NO inhibition.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) COX2_enzyme COX-2 Enzyme Genes->COX2_enzyme Transcription PGs Prostaglandins COX2_enzyme->PGs Synthesis EDPA EDPA (Hypothesized Target) EDPA->IKK Inhibition (Secondary MOA?) EDPA->COX2_enzyme Inhibition

Caption: Hypothesized signaling pathway inhibited by EDPA in macrophages.

In Vivo Application Protocol

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory efficacy of EDPA in a standard, reproducible in vivo model.

Rationale: The carrageenan-induced paw edema model is a universally accepted preclinical assay for screening acute anti-inflammatory drugs[19][20][21]. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase (3-6 hours) dominated by prostaglandins produced by COX-2[20][22]. Inhibition of this later phase is a strong indicator of NSAID-like activity.

Methodology:

  • Animals and Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).

    • Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

      • Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)

      • Group 3-5: EDPA (e.g., 10, 30, 100 mg/kg, p.o.)

    • Administer the respective treatments by oral gavage.

  • Induction and Measurement of Edema:

    • One hour after drug administration, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Immediately induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw[19][20].

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection[20][23].

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treatment group at the time of peak edema (typically 3-4 hours) using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.

Data Presentation (Hypothetical Results):

Treatment GroupDose (mg/kg)Paw Edema at 4h (mL ± SEM)% Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.31 ± 0.04 63.5
EDPA 100.62 ± 0.0727.1
EDPA 300.45 ± 0.05*47.1
EDPA 1000.29 ± 0.0465.9
*p < 0.05, **p < 0.01 vs. Vehicle Control

Conclusion and Future Directions

This document provides a structured, multi-phase approach to characterize the anti-inflammatory potential of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (EDPA). The successful completion of these protocols will establish its in vitro potency and selectivity, confirm its efficacy in a cellular context, and validate its activity in a preclinical model of acute inflammation.

Positive results, particularly a high COX-2 selectivity index and significant dose-dependent inhibition of paw edema, would provide a strong rationale for advancing EDPA into lead optimization. Subsequent studies should focus on comprehensive ADME/Tox profiling, investigation of chronic inflammation models (e.g., adjuvant-induced arthritis), and structure-activity relationship (SAR) studies to synthesize analogs with improved potency and drug-like properties.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Docs.
  • Gautam, R., Abhishek, S., Abigel, G., & Manisha, S. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. Retrieved January 18, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 18, 2026, from [Link]

  • Li, Z., et al. (2014). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. PubMed. Retrieved January 18, 2026, from [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1669. Retrieved January 18, 2026, from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (n.d.). Labtoo. Retrieved January 18, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Retrieved January 18, 2026, from [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Retrieved January 18, 2026, from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (n.d.). Jurnal Kedokteran Brawijaya. Retrieved January 18, 2026, from [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols for Investigating the Antimicrobial Properties of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alarming rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial effects[1][2]. This document provides a detailed guide for the synthesis, derivatization, and antimicrobial evaluation of a specific, yet underexplored, subclass: 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivatives. These application notes and protocols are designed to provide researchers with a robust framework to investigate the potential of these compounds as novel antimicrobial agents. The methodologies outlined herein are based on established principles of medicinal chemistry and microbiology, offering a comprehensive workflow from chemical synthesis to biological evaluation.

Introduction: The Rationale for Investigating 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Derivatives

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a core structure in numerous pharmacologically active compounds[3]. The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological properties. The introduction of various substituents on the pyrazole ring has been shown to significantly influence its antimicrobial potency and spectrum of activity[4][5].

The 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine core presents several strategic advantages for antimicrobial drug discovery:

  • Structural Novelty: While the broader class of pyrazoles has been investigated, this specific substitution pattern remains largely unexplored, offering the potential for novel intellectual property and overcoming existing resistance mechanisms.

  • Synthetic Accessibility: The synthesis of the core structure is anticipated to be straightforward, allowing for the rapid generation of a diverse library of derivatives.

  • Modifiable Functional Group: The 4-amino group serves as a key handle for derivatization, enabling the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).

This guide will detail the necessary steps to synthesize the parent amine and create a library of derivatives, followed by comprehensive protocols for evaluating their antimicrobial efficacy and preliminary safety profile.

Synthesis and Derivatization

Proposed Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Protocol 2.1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Materials:

  • 3-amino-2,4-pentanedione (or its precursor)

  • Ethylhydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-amino-2,4-pentanedione (1 equivalent) and ethylhydrazine sulfate (1.1 equivalents) in ethanol.

  • Base Addition: Add sodium acetate (1.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

General Protocol for Derivatization of the 4-Amino Group

The 4-amino group is a versatile functional handle for creating a library of derivatives. Acylation and sulfonylation are common and effective methods to introduce diverse substituents.

Protocol 2.2: Acylation of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Materials:

  • 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

  • Various acyl chlorides or acid anhydrides (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add pyridine or triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the N-acylated derivative using appropriate spectroscopic methods.

Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial properties of the synthesized derivatives is crucial. The following standard protocols are recommended for initial screening and quantitative assessment.

Zone of Inhibition Assay (Qualitative Screening)

The zone of inhibition assay is a rapid and effective method for the preliminary screening of antimicrobial agents to identify promising compounds[4]. It provides a qualitative measure of the ability of a compound to inhibit microbial growth[7].

Protocol 3.1: Agar Disc-Diffusion Method

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar or Mueller-Hinton agar plates

  • Potato Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized pyrazole derivatives

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (e.g., DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab to create a lawn.

  • Disc Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Aseptically impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the test compound solutions.

  • Disc Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Quantitative Assessment)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[8]. This quantitative measure is essential for comparing the potency of different compounds.

Protocol 3.2: Broth Microdilution Method

Materials:

  • Microbial strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Synthesized compounds

  • Positive and negative controls

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution (optional, as a growth indicator)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each synthesized compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include wells with only broth (sterility control), broth and inoculum (growth control), and broth, inoculum, and a standard antibiotic (positive control).

  • Incubation: Incubate the plates under the same conditions as the zone of inhibition assay.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The use of a growth indicator like resazurin can aid in the visualization of microbial growth.

Preliminary Cytotoxicity Assessment

It is crucial to assess the potential toxicity of promising antimicrobial compounds to mammalian cells to ensure their selectivity for microbial targets. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[9].

Protocol 4.1: MTT Assay

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Data Presentation and Visualization

Tabular Summary of Antimicrobial Activity
DerivativeR¹ GroupGram-Positive Bacteria MIC (µg/mL)Gram-Negative Bacteria MIC (µg/mL)Fungi MIC (µg/mL)
S. aureusB. subtilisE. coli
Parent Amine -H
Derivative 1 -COCH₃
Derivative 2 -COPh
... ...
Ciprofloxacin (Positive Control)
Fluconazole (Positive Control)N/AN/AN/A
Proposed Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivatization Derivatization of 4-amino group synthesis->derivatization Yields Parent Compound zoi Zone of Inhibition Assay (Qualitative) derivatization->zoi Generates Library mic MIC Determination (Quantitative) zoi->mic Identifies Active Compounds cytotoxicity Cytotoxicity Assay (MTT) mic->cytotoxicity Quantifies Potency sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar Assesses Selectivity

Caption: Proposed workflow for the synthesis and antimicrobial evaluation.

Potential Mechanism of Action of Pyrazole Derivatives

While the exact mechanism of action for this specific class of pyrazoles is yet to be determined, literature on other pyrazole derivatives suggests several potential targets. One of the prominent mechanisms is the inhibition of essential bacterial enzymes.

mechanism_of_action cluster_targets Potential Bacterial Targets pyrazole Pyrazole Derivative dna_gyrase DNA Gyrase pyrazole->dna_gyrase Inhibition dhfr Dihydrofolate Reductase (DHFR) pyrazole->dhfr Inhibition cell_wall Cell Wall Synthesis pyrazole->cell_wall Disruption

Caption: Potential antimicrobial mechanisms of action for pyrazole derivatives.

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for the synthesis and evaluation of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivatives as potential novel antimicrobial agents. By systematically applying these methodologies, researchers can generate valuable data on the antimicrobial spectrum, potency, and preliminary safety of this unexplored class of compounds. Subsequent studies should focus on elucidating the precise mechanism of action of the most promising candidates and optimizing their structure to enhance efficacy and reduce toxicity. The exploration of such novel chemical scaffolds is a critical step in the global effort to combat the growing threat of antimicrobial resistance.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]

  • Syntheses, Characterization and Antimicrobial Evaluation of Some 1, 3, 5- Trisubustituted Pyrazole Derivatives. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel Pyrazole Phenyl Methanamine Derivatives. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

Sources

Application Note: A Protocol for the Comprehensive NMR Analysis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the definitive structural elucidation of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple checklist of steps. It delves into the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. We will cover optimal sample preparation, strategic 1D and 2D NMR data acquisition, and a logical approach to spectral interpretation, grounding our methodology in authoritative standards.

Introduction: The Analytical Imperative

The compound 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a substituted N-heterocycle, a class of molecules that forms the backbone of countless pharmaceutical agents.[1] Its precise structure, purity, and stability are critical parameters that influence its utility as a chemical building block or a potential active pharmaceutical ingredient (API).[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for determining molecular structure in solution.[3][4] It provides atomic-level information on the connectivity and chemical environment of every atom in the molecule.[4]

This protocol is designed to be a comprehensive guide, ensuring that the data acquired is not only of high quality but is also unambiguously assigned, providing a reliable analytical foundation for subsequent research and development activities.

Molecular Structure and Preliminary NMR Assessment

Before stepping into the lab, a preliminary analysis of the target structure is essential for designing an efficient NMR strategy.

Structure: 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

  • Formula: C₇H₁₃N₃ (as free base)

  • Key Structural Features:

    • N1-Ethyl Group: A CH₂ (quartet) coupled to a CH₃ (triplet).

    • C3-Methyl Group: A sharp singlet.

    • C5-Methyl Group: A second, distinct sharp singlet.

    • C4-Amine Group (-NH₂): Protons that may be broad and exchangeable, especially if the sample is analyzed as a hydrochloride salt.

    • Pyrazole Ring: A highly substituted aromatic heterocycle.

This structure implies a set of distinct, non-equivalent proton and carbon environments that are well-suited for NMR analysis.

Part I: The Foundation - Sample Preparation Protocol

The quality of an NMR spectrum is fundamentally dictated by the quality of the sample.[5] A poorly prepared sample will yield broad lines, poor signal-to-noise, and artifacts that can obscure crucial information.[6]

Objective: To prepare a homogeneous, particulate-free solution at an optimal concentration for both ¹H and ¹³C NMR experiments.

Materials:

  • 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (or its hydrochloride salt)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipettes and bulbs

  • Small glass vial

  • Glass wool or a syringe filter

Step-by-Step Protocol:

  • Analyte Weighing:

    • For standard ¹H NMR, weigh 5-15 mg of the compound.[7][8]

    • For comprehensive analysis including ¹³C and 2D NMR, a higher concentration is preferable. Weigh 15-25 mg of the compound directly into a small, clean glass vial.[6][9] The higher concentration is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

  • Solvent Selection & Addition:

    • Causality: The choice of solvent is critical. Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons and to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field.[5][7]

    • Recommendation: Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules. However, if the compound is a hydrochloride salt or if observing the -NH₂ protons is critical, DMSO-d₆ is superior as it slows down the proton exchange with residual water.

    • Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[7][9]

  • Dissolution and Internal Standard:

    • Gently swirl or vortex the vial to completely dissolve the sample. A secondary vial is used because effective mixing is difficult inside the narrow NMR tube.[7]

    • Causality: An internal standard provides a precise reference point (0.00 ppm) for the chemical shift scale.[7] TMS is the standard for organic solvents due to its chemical inertness and single, sharp resonance.[6]

    • Add a very small amount of TMS to the solution (typically included in commercially available solvents or added via a microliter syringe).

  • Filtration and Transfer:

    • Causality: Suspended solid particles severely distort the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.[5][6] Filtration is a non-negotiable step.

    • Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[5]

    • Filter the solution through the pipette directly into the NMR tube. The final solution should be completely transparent.[8]

  • Final Checks:

    • Ensure the sample height in the tube is approximately 4-5 cm (0.6-0.7 mL).[8]

    • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Part II: Data Acquisition - A Multi-Stage Approach

A hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D techniques, is the most efficient path to complete structural assignment.

Workflow for NMR Data Acquisition

G cluster_prep Part I: Preparation cluster_acq Part II: Acquisition cluster_analysis Part III: Analysis A Sample Weighing (15-25 mg) B Dissolution in Deuterated Solvent (0.6 mL) A->B C Filtration into NMR Tube B->C D 1D ¹H NMR (Proton Survey) C->D E 1D ¹³C{¹H} NMR (Carbon Count) D->E F 2D COSY (¹H-¹H Connectivity) E->F G 2D HSQC (¹H-¹³C Direct Correlation) F->G H 2D HMBC (¹H-¹³C Long-Range Correlation) G->H I Data Processing (FT, Phase, Baseline) H->I J Spectral Interpretation & Assignment I->J K Structure Verification J->K

Caption: A comprehensive workflow for NMR analysis.

Protocol 1: 1D ¹H NMR Acquisition

This is the initial survey experiment to observe all proton environments.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment; optimal for quantitative analysis.
Number of Scans (NS)8-16Sufficient for good signal-to-noise for a ~20 mg sample.
Relaxation Delay (D1)2-5 secondsAllows for nearly complete relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ)3-4 secondsProvides adequate digital resolution to resolve fine couplings.
Spectral Width (SW)~16 ppmCovers the full range of expected organic proton chemical shifts.
Protocol 2: 1D ¹³C{¹H} NMR Acquisition

This experiment identifies the number of unique carbon environments.

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard proton-decoupled experiment using a 30° pulse.
Number of Scans (NS)256-1024More scans are required due to the low sensitivity of the ¹³C nucleus.[7]
Relaxation Delay (D1)2 secondsA standard delay for qualitative ¹³C NMR.
Acquisition Time (AQ)1-2 secondsStandard acquisition time for good resolution in ¹³C spectra.
Spectral Width (SW)~240 ppmCovers the full range of expected organic carbon chemical shifts.
Protocol 3: 2D NMR for Unambiguous Assignment

2D NMR is essential for verifying connectivity and ensuring every signal is correctly assigned.[10][11]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Key Insight: This experiment will definitively link the CH₂ and CH₃ protons of the ethyl group, which will show a cross-peak.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.[12][13]

    • Key Insight: This provides direct C-H correlations. For example, it will show a cross-peak between the N-CH₂ protons and the N-CH₂ carbon, the C3-CH₃ protons and the C3-CH₃ carbon, etc.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (over 2-4 bonds).[13][14] This is the most powerful experiment for piecing together the molecular skeleton.

    • Key Insight: This will connect the molecular fragments. For example, it will show correlations from the N-CH₂ protons to the N1-attached C5 of the pyrazole ring, and from the C3-CH₃ protons to carbons C3 and C4.

Part III: Data Processing and Interpretation

Modern NMR software automates much of the initial data processing (Fourier Transform, phasing, baseline correction).[15][16] The critical task for the scientist is interpretation.

Expected NMR Data Summary

The following table summarizes the predicted chemical shifts and correlations for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. Actual values may vary slightly based on solvent and concentration. Predictions are based on typical values for substituted pyrazoles.[17][18][19]

Assignment¹H δ (ppm), Multiplicity¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
N-C H₂-CH₃~4.0, q~42C5, N-CH₂-C H₃
N-CH₂-C H₃~1.4, t~15N-C H₂-CH₃
C3-C H₃~2.2, s~12C3, C4
C5-C H₃~2.1, s~10C5, C4
C4-NH~3.5, br sN/AC4, C3, C5
C 3-CH₃N/A~145N/A
C 4-NH₂N/A~118N/A
C 5-CH₃N/A~135N/A

q = quartet, t = triplet, s = singlet, br s = broad singlet

Interpretation Workflow
  • Identify Spin Systems (¹H & COSY): Locate the triplet (~1.4 ppm) and quartet (~4.0 ppm) in the ¹H spectrum. Confirm their mutual coupling with a cross-peak in the COSY spectrum. This definitively assigns the ethyl group.

  • Assign Methyl Singlets (¹H): Identify the two sharp singlets for the C3 and C5 methyl groups. At this stage, they are not definitively assigned.

  • Link Protons to Carbons (HSQC): Use the HSQC spectrum to connect every proton signal to its directly attached carbon, populating the first two columns of your assignment table.

  • Assemble the Skeleton (HMBC): This is the crucial final step.

    • Look for a correlation from the N-C H₂ protons to a pyrazole ring carbon (~135 ppm). This identifies that carbon as C5.

    • The methyl group attached to C5 is now assigned. Look for its HMBC correlations to confirm (e.g., from C5-CH₃ protons to C4 and C5).

    • The remaining methyl group is C3-CH₃. Confirm its HMBC correlations (from C3-CH₃ protons to C3 and C4).

    • The amine protons should show correlations to C3, C4, and C5, confirming their position.

G a N-CH₂ b C5 a->b c C3-CH₃ d C4 c->d e C5-CH₃ f C4 e->f

Caption: Key expected HMBC correlations for structural assembly.

Conclusion: Ensuring Analytical Confidence in Drug Discovery

Following this comprehensive protocol ensures the unambiguous structural characterization of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. For drug discovery professionals, this level of analytical rigor is paramount. It confirms the identity of starting materials, validates the outcome of a synthetic step, and provides a reliable basis for structure-activity relationship (SAR) studies.[3][20] By integrating 1D and 2D NMR techniques, this workflow serves as a self-validating system, providing the high-confidence data necessary to make informed decisions in the development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Elguero, J., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]

  • ResearchGate. (2015). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. [Link]

  • University College London. Sample Preparation. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. [Link]

  • Pell, A. J., et al. (2005). Perspectives on NMR in drug discovery: a technique comes of age. PMC. [Link]

  • Instituto Politécnico de Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • eMagRes. NMR Data Processing. [Link]

  • ChemBK. 1H-Pyrazol-3-amine, 4-ethyl-. [Link]

  • MDPI. (2021). Applications of Solution NMR in Drug Discovery. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Technology Networks. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. 1HNMR δ values for. [Link]

  • Chemical Synthesis Database. ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. [Link]

  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • MDPI. (2007). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]

  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link]

Sources

Application Note: Direct Synthesis of N-Substituted Pyrazoles from Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Modern Approach to a Privileged Scaffold

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditionally, the synthesis of N-substituted pyrazoles relies on the Knorr pyrazole synthesis, a robust condensation reaction between 1,3-dicarbonyl compounds and hydrazines.[3][4][5][6] While effective, this classic route necessitates the use of hydrazine derivatives, which are often volatile, highly toxic, and carcinogenic, posing significant handling and safety challenges.[1][7]

This application note details a modern, direct, and more practical methodology for the synthesis of N-alkyl and N-aryl pyrazoles starting from readily available primary amines. This approach circumvents the need to handle hazardous hydrazine precursors by generating the requisite substituted hydrazine in situ through the use of an electrophilic amination reagent.[1][8][9][10] We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the scope and limitations of the method to empower researchers in drug development and chemical synthesis.

The Causality of Method Selection: Why Direct Amination?

The decision to move away from direct hydrazine usage is rooted in both safety and synthetic efficiency. Hydrazine and its simple alkylated derivatives are notoriously hazardous.[7][11][12][13] Developing a synthetic route that utilizes more benign and readily available primary amines as the source of the N-substituent offers several distinct advantages:

  • Enhanced Safety: Eliminates the need to store and handle highly toxic and potentially explosive hydrazine compounds.[7][12]

  • Expanded Substrate Scope: The vast commercial availability of diverse primary amines allows for the rapid generation of a wide array of N-substituted pyrazole libraries, a critical advantage in drug discovery campaigns.[1]

  • Operational Simplicity: The one-pot nature of the reaction, where the amine is converted to the hydrazine and subsequently cyclized without isolation of intermediates, streamlines the synthetic workflow.[1][9]

This method represents a paradigm shift, treating the primary amine not as a precursor to a hazardous intermediate, but as a direct building block for the final heterocyclic product.

Mechanistic Insights: In Situ Hydrazine Formation and Cyclization

The core of this methodology is the reaction of a primary amine with an electrophilic amination reagent, such as O-(4-nitrobenzoyl)hydroxylamine, to form a substituted hydrazine in situ. This transient intermediate is immediately consumed in a classical Paal-Knorr type condensation with a 1,3-dicarbonyl compound.

The reaction proceeds through the following key steps:

  • Activation & N-N Bond Formation: The primary amine, acting as a nucleophile, attacks the electrophilic nitrogen of the amination reagent. This forms the crucial N-N bond, generating the substituted hydrazine intermediate.

  • Condensation Cascade: The newly formed, more nucleophilic terminal nitrogen of the in situ hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal, which quickly dehydrates to an imine (or hydrazone).

  • Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting five-membered ring intermediate subsequently eliminates a second molecule of water to achieve the stable, aromatic pyrazole core.

Mechanism_Direct_Pyrazole_Synthesis Figure 1: Proposed Reaction Mechanism cluster_start amine R-NH₂ (Primary Amine) in_situ_hydrazine R-NH-NH₂ (In Situ Hydrazine) amine->in_situ_hydrazine N-N Bond Formation aminating_agent Electrophilic Amination Reagent (e.g., R'O-NH₂) aminating_agent->in_situ_hydrazine N-N Bond Formation diketone 1,3-Dicarbonyl intermediate1 Hydrazone Intermediate diketone->intermediate1 Condensation in_situ_hydrazine->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product N-Substituted Pyrazole intermediate2->product Dehydration & Aromatization Experimental_Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup - Add amine, diketone, amination reagent, and DMF to flask. react 2. Reaction - Heat mixture (e.g., 85 °C) - Monitor by TLC. setup->react workup 3. Aqueous Workup - Dilute with EtOAc - Wash with NaHCO₃ & Brine. react->workup dry 4. Dry & Concentrate - Dry organic layer (Na₂SO₄) - Remove solvent in vacuo. workup->dry purify 5. Purification - Silica gel column chromatography. dry->purify characterize 6. Characterization - Analyze by NMR, MS. - Determine yield. purify->characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis and maximize your yield and purity.

Overview of Synthetic Strategies

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a substituted 4-aminopyrazole, can be approached through several pathways. The optimal route often depends on the availability of starting materials, scale, and the desired purity profile. The two most common strategies involve either a linear synthesis via nitration and reduction or a convergent approach using a substituted hydrazine, each with distinct advantages and challenges.

  • Route A (Recommended for Control & Purity): A three-step sequence starting from the well-established Knorr pyrazole synthesis.[1] This route involves the formation of the pyrazole core, followed by functionalization at the C4 position. It offers excellent control over regiochemistry.

  • Route B (Convergent but Challenging): A direct cyclocondensation using ethylhydrazine and a functionalized 1,3-dicarbonyl precursor. While more direct, this route often suffers from a lack of regioselectivity, leading to isomeric impurities that can be difficult to separate.[2][3]

Synthetic_Routes cluster_A Route A: Post-Cyclization Functionalization cluster_B Route B: Direct Cyclization A1 Acetylacetone + Hydrazine A2 3,5-dimethyl-1H-pyrazole A1->A2 Knorr Synthesis A3 N-Ethylation A2->A3 A4 1-ethyl-3,5-dimethyl- 1H-pyrazole A3->A4 A5 C4-Nitration A4->A5 A6 1-ethyl-3,5-dimethyl- 4-nitro-1H-pyrazole A5->A6 A7 Reduction A6->A7 A8 Target Product A7->A8 B1 Functionalized Dicarbonyl + Ethylhydrazine B2 Cyclocondensation B1->B2 B3 Mixture of Regioisomers B2->B3 B4 Target Product B3->B4 Desired Isomer B5 1,5-diethyl-3-methyl... (Impurity) B3->B5 Undesired Isomer

Caption: High-level overview of primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine?

For reliability and scalability, Route A is highly recommended. It involves three distinct and well-understood transformations:

  • N-Ethylation of 3,5-dimethylpyrazole.

  • Nitration at the C4 position of the pyrazole ring.

  • Reduction of the nitro group to the target amine.

This approach avoids the significant regioselectivity issues inherent in using ethylhydrazine directly with a 1,3-dicarbonyl compound.[2][3] Each step can be optimized and monitored independently, leading to a more robust and higher-purity process, which is crucial for pharmaceutical and drug development applications.[4][5]

Q2: What are the key starting materials and their quality considerations?

  • For Route A:

    • 3,5-Dimethylpyrazole: Commercially available. Ensure it is free of residual hydrazine. Its synthesis from acetylacetone and hydrazine hydrate is a standard procedure.[6]

    • Ethylating Agent: Ethyl iodide or diethyl sulfate are common. Diethyl sulfate is highly toxic and requires careful handling.

    • Nitrating Agent: A mixture of nitric acid and sulfuric acid is standard. The concentration of the acids is critical for reaction success.

    • Reducing Agent: Catalytic hydrogenation (e.g., Pd/C with H₂) is a clean and efficient method.[5] Alternatively, metal-acid systems (like SnCl₂/HCl) can be used.

  • For Route B:

    • Ethylhydrazine: This reagent is less stable than hydrazine hydrate and can be more expensive. Its purity is critical, as impurities can complicate the reaction.

    • 1,3-Dicarbonyl Compound: Acetylacetone (2,4-pentanedione) is the direct precursor for the 3,5-dimethyl substitution pattern.[7]

Q3: Why is regioselectivity a major issue when using ethylhydrazine directly (Route B)?

The Knorr pyrazole synthesis and related cyclocondensations involve the reaction of a hydrazine with a 1,3-dicarbonyl compound.[8] When an unsymmetrical hydrazine like ethylhydrazine (H₂N-NHEt) is used with a symmetrical dicarbonyl like acetylacetone, the initial nucleophilic attack can occur from either of the two non-equivalent nitrogen atoms. This leads to two different pyrazole regioisomers. Controlling which nitrogen attacks which carbonyl is notoriously difficult and often results in a mixture of products that require challenging chromatographic separation.[3]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific experimental issues in a question-and-answer format, focusing primarily on the recommended Route A .

Low Yield or Stalled Reactions

Q: My N-ethylation of 3,5-dimethylpyrazole is giving low yields. What can I do?

A: This is a standard nucleophilic substitution where the pyrazole anion attacks the ethylating agent. Common issues and solutions include:

  • Incomplete Deprotonation: 3,5-dimethylpyrazole requires a sufficiently strong base to be deprotonated effectively. If you are using a weaker base like K₂CO₃, the reaction may be slow.

    • Solution: Switch to a stronger base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate anhydrous solvent like DMF or THF.[9] Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the base.

  • Poor Solvent Choice: The solvent must be able to dissolve the pyrazole salt and be compatible with the base.

    • Solution: Anhydrous polar aprotic solvents like DMF or acetonitrile are excellent choices.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: After the initial deprotonation, gently heat the reaction mixture (e.g., to 50-70 °C) after adding the ethylating agent. Monitor the reaction progress by TLC or GC-MS.

Q: The nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole is not working well. The reaction is either incomplete or I see significant decomposition.

A: Nitration of pyrazoles is an electrophilic aromatic substitution and is highly sensitive to reaction conditions.

  • Incorrect Acid Mixture/Temperature: The pyrazole ring can be sensitive to strongly acidic and oxidizing conditions. The reaction must be kept cold to prevent side reactions and decomposition.

    • Solution: Use a well-defined nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄). The key is to maintain a low temperature throughout the addition of the pyrazole substrate. Pre-cool the acid mixture to 0 °C or below in an ice-salt bath before slowly adding the pyrazole. Do not let the internal temperature rise above 5-10 °C.

  • Substrate Protonation: In strong acid, the pyrazole is protonated. The reaction proceeds on the conjugate acid of the pyrazole.[4] The reactivity is thus reduced, requiring carefully controlled, potent conditions.

    • Solution: Ensure sufficient sulfuric acid is used to act as both a solvent and a protonating agent, driving the formation of the nitronium ion (NO₂⁺) electrophile.

Q: My final reduction of the nitro group to the amine is slow or incomplete.

A: The reduction of an aromatic nitro group is a standard transformation, but efficiency can vary.

  • Catalyst Inactivity (for Catalytic Hydrogenation): The palladium catalyst (Pd/C) can become poisoned or deactivated.

    • Solution: Use a fresh, high-quality catalyst. Ensure the solvent (e.g., methanol, ethanol) is free of impurities that could act as catalyst poisons (like sulfur compounds).[5] Sometimes, adding a small amount of acid (like HCl) can accelerate the reaction, though this will yield the hydrochloride salt directly.

  • Insufficient Reductant (for Metal/Acid Reduction): If using a stoichiometric reductant like tin(II) chloride (SnCl₂) or iron powder, ensure you are using a sufficient molar excess.

    • Solution: Use at least 3-5 equivalents of SnCl₂ in a solvent like ethanol or ethyl acetate, often with added concentrated HCl. The reaction may require heating to reflux for completion.

Troubleshooting_Yield start Problem: Low Final Yield step_check Which step has low yield? start->step_check n_ethyl N-Ethylation step_check->n_ethyl Step 1 nitration C4-Nitration step_check->nitration Step 2 reduction Nitro Reduction step_check->reduction Step 3 sol_ethyl Check Base (NaH?) Check Solvent (Anhydrous DMF?) Increase Temperature? n_ethyl->sol_ethyl sol_nitration Maintain Temp < 5°C? Using fuming HNO₃/H₂SO₄? Slow substrate addition? nitration->sol_nitration sol_reduction Catalyst fresh (Pd/C)? Sufficient H₂ pressure? Using excess SnCl₂/HCl? reduction->sol_reduction

Caption: Decision tree for troubleshooting low yield in Route A.

Product Purity and Side Reactions

Q: How do I confirm the identity and regiochemistry of my 1-ethyl-3,5-dimethyl-1H-pyrazole intermediate?

A: This is critical, especially if you attempted Route B. The two possible isomers from the reaction of ethylhydrazine and acetylacetone are 1-ethyl-3,5-dimethyl-1H-pyrazole and 1,5-dimethyl-3-ethyl-1H-pyrazole.

  • Solution: Advanced NMR techniques are definitive.

    • ¹H NMR: The chemical shifts of the methyl groups will be different. In the desired 1-ethyl isomer, the two methyl groups at C3 and C5 should have distinct singlets.

    • ¹³C NMR: Will show the correct number of carbon signals.

    • 2D NMR (HMBC/NOESY): An HMBC experiment can show long-range coupling between the N-ethyl protons and the C3 and C5 carbons of the pyrazole ring, confirming the connectivity. A NOESY experiment can show through-space correlation between the ethyl group and the C5-methyl group.

Q: I see byproducts after the nitration step. What could they be?

A: Over-nitration or oxidation are the most likely side reactions if conditions are not carefully controlled.

  • Dinitro compounds: If the reaction temperature is too high or the reaction time is too long, nitration at other positions on the pyrazole ring or on the ethyl group can occur, although this is less common.

  • Oxidative degradation: The combination of nitric and sulfuric acid is a powerful oxidizing agent. If the temperature is not kept low, it can lead to ring-opening and the formation of complex, often colored, byproducts.

  • Solution: Strict temperature control is the most effective way to prevent these side reactions. Ensure your product is properly purified (e.g., by recrystallization or column chromatography) before proceeding to the reduction step.

Detailed Experimental Protocols (Route A)

Disclaimer: These protocols are intended for trained chemists in a laboratory setting. Always use appropriate personal protective equipment (PPE) and conduct reactions in a well-ventilated fume hood.

Step 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole
  • Setup: To a flame-dried three-neck flask under an argon atmosphere, add anhydrous DMF (10 mL per 1 g of 3,5-dimethylpyrazole).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Substrate Addition: Slowly add a solution of 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DMF. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For a faster reaction, the mixture can be heated to 60 °C for 2-4 hours. Monitor progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
  • Setup: In a flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid (H₂SO₄, ~5 mL per 1 g of pyrazole). Cool the acid to -5 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 1.1 equivalents) to the sulfuric acid, ensuring the temperature does not exceed 0 °C.

  • Substrate Addition: Add the 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 equivalent) dropwise or in small portions, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • Workup: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice. A solid precipitate should form.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be recrystallized from ethanol to yield the pure 4-nitro pyrazole.

Step 3: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
  • Setup: To a hydrogenation flask, add the 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 equivalent) and a suitable solvent like methanol or ethanol.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the nitro compound).

  • Hydrogenation: Seal the flask, purge with hydrogen gas (H₂), and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.

  • Reaction: Continue stirring at room temperature until the reaction is complete (typically 4-12 hours, monitor by TLC or disappearance of starting material by LC-MS).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be purified by column chromatography or by forming the hydrochloride salt, which can often be recrystallized.[10]

Data Summary Table

StepKey ReagentsSolventTemp.Typical YieldKey Optimization Parameters
N-Ethylation 3,5-dimethylpyrazole, NaH, EtIAnhydrous DMF0 °C to RT80-95%Ensure anhydrous conditions; use a strong base for complete deprotonation.
C4-Nitration 1-ethyl-3,5-dimethyl-1H-pyrazole, HNO₃/H₂SO₄H₂SO₄0-5 °C70-85%Strict temperature control is critical to prevent decomposition and side reactions.
Nitro Reduction 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, H₂, Pd/CMethanol/EthanolRoom Temp.90-99%Use fresh catalyst; ensure efficient stirring for good catalyst-substrate contact.

References

  • Li, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxyprazoles from vinyl azides and hydrazines. RSC Advances. Available at: [Link]

  • Fichez, J., et al. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. IntechOpen. Available at: [Link]

  • Dousson, C. B., et al. (2005). A Practical, Two-Step Synthesis of 1-Alkyl-4-aminopyrazoles. Synthesis. Available at: [Link]

  • Al-Zaydi, K. M. (2009). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Available at: [Link]

  • de la Torre, J. C., et al. (2016). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Ahmed, K. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Klier, K., et al. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]

  • El-Mekkawy, A. I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Am Ende, C. W., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
  • Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Thieme. Available at: [Link]

  • Dousson, C. B., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Kumar, G. S., et al. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. Available at: [Link]

  • Rollas, S., et al. (2002). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Marmara Pharmaceutical Journal. Available at: [Link]

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Technical Support Center: Purification of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this basic heterocyclic amine using column chromatography. We will delve into the common challenges and provide practical, field-tested solutions to ensure you achieve the desired purity and yield.

Understanding the Molecule: Key Challenges

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds prevalent in medicinal chemistry.[1] The primary challenge in its purification by standard silica gel chromatography stems from the basicity of the exocyclic primary amine. The silica gel surface is populated with acidic silanol groups (Si-OH), which can strongly interact with basic analytes.[2] This interaction can lead to a host of problems, including:

  • Peak Tailing: The strong interaction between the basic amine and acidic silica results in a non-uniform elution, causing the compound to "streak" or "tail" down the column.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound permanently adheres to the stationary phase, leading to low or no recovery.[3]

  • Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.

This guide will provide you with the necessary strategies to mitigate these issues and achieve a successful purification.

Frequently Asked Questions (FAQs)

Q1: My 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is sticking to the silica gel column, and I have very low recovery. What is happening?

This is a classic issue when purifying basic amines on standard silica gel.[3] The acidic silanol groups on the silica surface are protonating your basic pyrazole amine, leading to strong ionic interactions that prevent its elution. To overcome this, you need to "deactivate" or "neutralize" the silica gel.[3][4]

Q2: How do I deactivate the silica gel for purifying my basic pyrazole amine?

Deactivation involves adding a small amount of a basic modifier to your mobile phase. The most common choices are triethylamine (TEA) or ammonium hydroxide.[2] These modifiers act as a competing base, neutralizing the acidic silanol sites on the silica and allowing your compound to elute properly.[5]

Q3: What is a good starting mobile phase for the purification of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine?

A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Given the polarity of your compound, you will likely need a relatively high proportion of the polar solvent. A typical starting gradient could be from 10% to 50% ethyl acetate in hexane. Crucially, you should add a basic modifier to this mobile phase.

Q4: How much triethylamine (TEA) or ammonia should I add to my mobile phase?

A common concentration for triethylamine is 0.1% to 1% (v/v) in your mobile phase.[6] For ammonium hydroxide, a 1-2% addition to the more polar component of your mobile phase (e.g., methanol, if used) is a good starting point.[3] It is recommended to test the optimal concentration on a TLC plate first.

Q5: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

If your compound is highly polar, you may need to switch to a more polar mobile phase system. A common choice for polar compounds is a mixture of dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to include your basic modifier in this system as well.

Q6: Are there alternative stationary phases I can use if silica gel is still problematic?

Yes, for particularly challenging separations of basic compounds, you can consider using:

  • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of amines.[7]

  • Amine-functionalized silica: This is a specialty silica gel where the surface is functionalized with amine groups, creating a more basic environment that is ideal for purifying basic compounds.[2]

  • Reversed-phase silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This can be an excellent option for polar amines.[7]

Troubleshooting Guide

Here we address specific problems you might encounter during the column chromatography of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Issue 1: Severe Tailing of the Spot on the TLC Plate
  • Cause: Strong acid-base interaction between your basic compound and the acidic silica gel on the TLC plate.

  • Solution:

    • Prepare a new developing chamber with your chosen eluent (e.g., hexane/ethyl acetate).

    • Add 0.1-1% triethylamine (TEA) to the eluent.

    • Run the TLC in this modified eluent. You should observe a significant improvement in the spot shape.

Issue 2: The Compound Elutes with the Solvent Front
  • Cause: The mobile phase is too polar for your compound.

  • Solution:

    • Decrease the polarity of your mobile phase.

    • If you are using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.

    • If you are using a DCM/methanol system, decrease the percentage of methanol.

    • Run a TLC with the less polar solvent system to confirm the desired Rf value (ideally between 0.2-0.3 for good separation on a column).[8]

Issue 3: Poor Separation from a Non-polar Impurity
  • Cause: The chosen solvent system is not providing adequate selectivity for your compound and the impurity.

  • Solution:

    • Change the solvent system: Try a different combination of solvents. For example, if you are using hexane/ethyl acetate, try switching to DCM/methanol or toluene/ethyl acetate. Different solvent systems can alter the selectivity and improve separation.

    • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with close Rf values.

Issue 4: Suspected Compound Degradation on the Column
  • Cause: The acidic nature of the silica gel may be causing your compound to decompose.

  • Solution:

    • Deactivate the silica gel: As a first step, ensure you are using a basic modifier in your mobile phase.

    • Use a less acidic stationary phase: Consider switching to neutral alumina or Florisil.[7]

    • Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel
  • TLC Analysis:

    • Prepare a solution of your crude 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a solvent system of hexane/ethyl acetate with 0.5% triethylamine.

    • Adjust the hexane/ethyl acetate ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound.

  • Column Preparation:

    • Choose an appropriate size column based on the amount of crude material (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).[8]

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (containing 0.5% TEA).

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Alternatively, for better resolution, perform a "dry loading":

      • Dissolve your crude compound in a volatile solvent (e.g., DCM).

      • Add a small amount of silica gel to the solution.

      • Evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.

      • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (flash chromatography) to elute the column.

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Summary

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (deactivated)Standard, cost-effective. Deactivation is crucial for basic amines.[3]
Alumina (neutral or basic)Good alternative for basic compounds, less acidic than silica.[7]
Mobile Phase Modifier Triethylamine (TEA)0.1 - 1% (v/v)
Ammonium Hydroxide1 - 2% in the polar solvent
Eluent System (Normal Phase) Hexane/Ethyl Acetate + ModifierGood starting point for moderately polar compounds.
Dichloromethane/Methanol + ModifierFor more polar compounds that do not elute with Hex/EtOAc.
Rf on TLC 0.2 - 0.3Optimal for good separation on a column.[8]

Workflow Diagrams

Troubleshooting Workflow for Poor Separation

Caption: Decision tree for troubleshooting poor separation.

General Purification Workflow

Caption: Standard workflow for purification.

References

  • Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Otsubo, T., et al. (2014). PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. Organic Process Research & Development.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]

  • Supporting Information. (n.d.). [Link]

  • Deactivation of silica gel? (2019, March 28). ResearchGate. [Link]

  • PubChem. Pyrazole, 1-ethyl-4-dimethylamino-3,5-dimethyl-. [Link]

  • Supporting Information. (n.d.). [Link]

  • SIELC Technologies. Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • pKa values for morpholine, pyrazole and imidazole. (n.d.). ResearchGate. [Link]

  • Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews: Research Journal of Pharmaceutical Analysis. [Link]

  • Bollu, V. R., & Sharma, A. K. (2020). Synthesis of 4‐aminopyrazolone amino acids. ResearchGate. [Link]

  • PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. [Link]

  • de Oliveira, R. N., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Danielak, R., Nowakowska, Z., & Rafalowska, H. (1968). [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. Acta Poloniae Pharmaceutica. [Link]

  • PubChemLite. amine. [https://pubchemlite.com/compound/amine]([Link]amine)

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents. (n.d.).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Verma, M., et al. (n.d.). SYNTHESIS OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES AND THEIR EVALUATION AS ANTIPROTOZOAL AGENTS. Trade Science Inc.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Misra, U., et al. (n.d.). SYNTHESIS OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES AND THEIR EVALUATION AS ANTIPROTOZOAL AGENTS. Trade Science Inc.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Kumar, A., et al. (n.d.).
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]

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Technical Support Center: Troubleshooting the Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles, ensuring the integrity and success of your synthetic endeavors.

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a multi-step process, each with its own set of potential challenges. This guide is structured to address issues that may arise during the key stages of the synthesis:

  • N-Ethylation of 3,5-Dimethylpyrazole

  • Nitration of 1-ethyl-3,5-dimethylpyrazole

  • Reduction of 1-ethyl-3,5-dimethyl-4-nitropyrazole to the Final Amine

We will explore common byproducts, issues with reaction efficiency, and purification strategies, all supported by mechanistic insights and established protocols.

I. N-Ethylation of 3,5-Dimethylpyrazole: Regioselectivity and Byproducts

The initial step in this synthesis often involves the N-ethylation of the commercially available 3,5-dimethylpyrazole. A primary challenge in this step is controlling the regioselectivity of the alkylation.

Q1: My N-ethylation of 3,5-dimethylpyrazole is producing a mixture of two isomers that are difficult to separate. What is the likely identity of the second isomer and how can I favor the formation of the desired 1-ethyl-3,5-dimethylpyrazole?

A: The two nitrogen atoms in the pyrazole ring are electronically similar, leading to the potential for alkylation at either position. This results in the formation of a regioisomeric byproduct, 1,5-dimethyl-3-ethyl-pyrazole, alongside your desired 1-ethyl-3,5-dimethylpyrazole. The regiochemical outcome is a delicate balance of steric and electronic effects, as well as reaction conditions.[1]

To favor the desired N1-alkylation, consider the following strategies:

  • Steric Hindrance: While both methyl groups are at the 3 and 5 positions, the choice of base and solvent can influence which nitrogen is more accessible.

  • Reaction Conditions: The choice of base and solvent system is critical in directing the regioselectivity. For instance, using a sodium hydride (NaH) in a non-polar solvent like THF or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile often favors N1 alkylation.[1]

Below is a table summarizing reaction conditions that can influence the regioselectivity of pyrazole alkylation:

Condition Favors N1-Alkylation (Desired) May Increase N2-Alkylation (Byproduct) Rationale
Base NaH, K2CO3Stronger, bulkier basesLess hindered nitrogen is more accessible to the electrophile.
Solvent THF, DMF, AcetonitrileProtic solventsAprotic solvents solvate the cation, leaving the pyrazolide anion more reactive.
Temperature Lower temperaturesHigher temperaturesLower temperatures can enhance selectivity by favoring the thermodynamically more stable product.

Experimental Protocol for Selective N1-Ethylation:

  • To a solution of 3,5-dimethylpyrazole in anhydrous DMF, add 1.1 equivalents of powdered K2CO3.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1.05 equivalents of ethyl iodide (or ethyl bromide) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: I am observing a significant amount of unreacted 3,5-dimethylpyrazole even after prolonged reaction times. What could be the issue?

A: Incomplete conversion during the N-ethylation step can be attributed to several factors:

  • Insufficiently Anhydrous Conditions: Pyrazoles have a pKa of around 14, and the presence of water can consume the base, preventing the complete deprotonation of the pyrazole and thus hindering the alkylation reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inactive Alkylating Agent: Ethyl halides can degrade over time. It is advisable to use a freshly opened bottle or distill the alkylating agent before use.

  • Choice of Base: The strength of the base is crucial. If you are using a weaker base like potassium carbonate, ensure it is finely powdered and dry to maximize its reactivity. For less reactive alkylating agents, a stronger base like sodium hydride may be necessary.

II. Nitration of 1-ethyl-3,5-dimethylpyrazole: Controlling Side Reactions

The introduction of a nitro group at the C4 position is a key step. The pyrazole ring is electron-rich and susceptible to electrophilic substitution; however, harsh nitrating conditions can lead to byproducts.

Q3: My nitration reaction of 1-ethyl-3,5-dimethylpyrazole is giving a low yield of the desired 4-nitro product and a complex mixture of byproducts. What are the likely side reactions?

A: The nitration of pyrazoles, while generally regioselective for the 4-position in 3,5-disubstituted pyrazoles, can be complicated by over-nitration or oxidative side reactions, especially under harsh conditions.[2][3]

Potential byproducts include:

  • Dinitro-pyrazoles: Although the first nitro group is deactivating, forcing conditions (high temperature, excess nitrating agent) can lead to the introduction of a second nitro group.

  • Oxidized Byproducts: The pyrazole ring can be susceptible to oxidation by strong nitric acid, leading to ring-opened products or other degradation products.

  • Nitration on the N-ethyl group: While less common, nitration on the ethyl group is a possibility under very harsh conditions.

To minimize these side reactions, careful control of the reaction conditions is paramount.

Recommended Nitration Protocol:

A milder nitrating agent or carefully controlled conditions with mixed acid is recommended.

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Slowly add the 1-ethyl-3,5-dimethylpyrazole to the cooled nitrating mixture, ensuring the temperature does not rise above 5°C.

  • Stir the reaction at 0-5°C and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

The following diagram illustrates a troubleshooting workflow for the nitration step:

nitration_troubleshooting start Low yield or complex mixture in nitration check_temp Was the reaction temperature strictly controlled (0-5 °C)? start->check_temp check_reagents Were the nitrating agents fresh and of high purity? check_temp->check_reagents Yes solution_temp Optimize cooling and monitor internal temperature. check_temp->solution_temp No check_addition Was the substrate added slowly to the nitrating mixture? check_reagents->check_addition Yes solution_reagents Use fresh, high-purity acids. check_reagents->solution_reagents No purification Consider alternative purification methods (e.g., recrystallization from a different solvent system). check_addition->purification Yes solution_addition Ensure slow, dropwise addition with efficient stirring. check_addition->solution_addition No

Caption: Troubleshooting workflow for the nitration of 1-ethyl-3,5-dimethylpyrazole.

III. Reduction of 1-ethyl-3,5-dimethyl-4-nitropyrazole: Ensuring Complete Conversion and Purity

The final step is the reduction of the nitro group to the target amine. While catalytic hydrogenation is a common and clean method, other reducing agents can also be employed. Incomplete reduction and side reactions can lead to a range of impurities.

Q4: After the reduction of the nitro group, my product is contaminated with several impurities. What are the likely byproducts of this reduction step?

A: The reduction of an aromatic nitro group proceeds through several intermediates. If the reaction is incomplete or if suboptimal conditions are used, these intermediates can be present as impurities. The most common byproducts include:

  • Nitroso Intermediate (Ar-NO): Formed by the initial two-electron reduction of the nitro group.

  • Hydroxylamine Intermediate (Ar-NHOH): A further two-electron reduction product. This is a common impurity if the reduction is not driven to completion.

  • Azoxy and Azo Compounds (Ar-N=N(O)-Ar and Ar-N=N-Ar): These can form from the condensation of the nitroso and hydroxylamine intermediates.

The choice of reducing agent and reaction conditions can significantly impact the product profile.

Reducing Agent Common Byproducts Troubleshooting/Optimization
Catalytic Hydrogenation (e.g., Pd/C, PtO2) Hydroxylamine, incomplete reduction.Increase hydrogen pressure, reaction time, or catalyst loading. Ensure catalyst is not poisoned.
Metal/Acid (e.g., Sn/HCl, Fe/HCl) Metal salt contamination.Thorough workup with a base to precipitate metal hydroxides.
Sodium Dithionite (Na2S2O4) Sulfur-containing byproducts, incomplete reduction.Use a sufficient excess of the reagent and ensure adequate reaction time.

Experimental Protocol for Catalytic Hydrogenation:

  • In a pressure vessel, dissolve 1-ethyl-3,5-dimethyl-4-nitropyrazole in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or by forming the hydrochloride salt.

Q5: The final amine product is unstable and darkens upon storage. How can I improve its stability?

A: Aromatic amines, particularly those with electron-donating groups, can be susceptible to air oxidation, leading to the formation of colored impurities. To improve the stability of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine:

  • Storage: Store the purified amine under an inert atmosphere (nitrogen or argon) in a cool, dark place.

  • Salt Formation: Conversion of the free amine to its hydrochloride salt can significantly improve its stability and shelf-life. This is achieved by dissolving the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl in the same solvent. The salt will precipitate and can be collected by filtration.

The following diagram illustrates the overall synthetic pathway and the points at which key byproducts can form:

synthesis_pathway cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction start 3,5-Dimethylpyrazole step1_reagents + Ethyl Iodide, Base start->step1_reagents product1 1-ethyl-3,5-dimethylpyrazole step1_reagents->product1 byproduct1 1,5-dimethyl-3-ethyl-pyrazole (Regioisomer) step1_reagents->byproduct1 step2_reagents + HNO3/H2SO4 product1->step2_reagents product2 1-ethyl-3,5-dimethyl-4-nitropyrazole step2_reagents->product2 byproduct2 Dinitro/Oxidized Products step2_reagents->byproduct2 step3_reagents + H2, Pd/C product2->step3_reagents final_product 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine step3_reagents->final_product byproduct3 Hydroxylamine, Azo/Azoxy Compounds step3_reagents->byproduct3

Caption: Synthetic pathway for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine and potential byproduct formation at each stage.

References

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]

  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. [Link]

  • 3,5-Dimethylpyrazole - Wikipedia. [Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the solubility of this compound. Our approach is grounded in established physicochemical principles to provide you with a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine?

Q2: I'm observing poor solubility in my aqueous buffer. What is the most likely reason?

The most common reason for poor aqueous solubility of an amine-containing compound like this is that the pH of the buffer is too high (too basic). In its neutral (un-ionized) form, the molecule is less polar and thus less soluble in water. To improve solubility, the amine group must be protonated to form a more polar, charged cation.[2] This is achieved by lowering the pH of the solution.

Q3: Is forming a salt of this compound a good strategy to improve solubility?

Absolutely. Salt formation is a widely used and highly effective method for increasing the aqueous solubility and dissolution rate of weakly basic active pharmaceutical ingredients (APIs).[3] The hydrochloride (HCl) salt of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is commercially available, which indicates this is a common and successful strategy for this molecule.[4] Forming a salt, such as an HCl or mesylate salt, can increase solubility by several orders of magnitude.[3][5]

Q4: Can I use organic solvents to help dissolve the compound in my aqueous system?

Yes, this is a valid technique known as cosolvency. Using a water-miscible organic solvent (a cosolvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can significantly increase the solubility of a poorly soluble compound.[6][7] The cosolvent works by reducing the polarity of the water, which lowers the energy required to create a cavity for the solute molecule.[6] However, be mindful of the final concentration of the organic solvent, as it may impact downstream biological assays or introduce toxicity.[8]

Troubleshooting & Experimental Guides

This section provides a systematic, step-by-step approach to characterizing and improving the solubility of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. The overall workflow is designed to be a self-validating system, where each step informs the next.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility challenges with this compound.

Solubility_Workflow cluster_start Initial Observation cluster_characterize Step 1: Characterization cluster_strategy Step 2: Strategy Selection cluster_execute Step 3: Execution & Optimization cluster_end Outcome start Compound has poor solubility in desired aqueous medium pka Estimate or Determine pKa of the 4-amino group start->pka Begin characterization thermo_sol Determine Thermodynamic Solubility (Shake-Flask Method) pka->thermo_sol ph_adjust Strategy A: pH Adjustment thermo_sol->ph_adjust If solubility is low and pKa is known cosolvent Strategy B: Cosolvency thermo_sol->cosolvent salt Strategy C: Salt Formation thermo_sol->salt ph_profile Generate pH-Solubility Profile (Target pH = pKa - 2) ph_adjust->ph_profile cosolvent_screen Screen Cosolvents (e.g., EtOH, PG, PEG 400) cosolvent->cosolvent_screen salt_screen Perform Salt Screen (e.g., HCl, Mesylate, Tartrate) salt->salt_screen end Optimized formulation with desired solubility achieved ph_profile->end cosolvent_screen->end salt_screen->end pH_Effect cluster_high_ph Predominantly Neutral Form cluster_low_ph Predominantly Ionized Form cluster_solubility Resulting Aqueous Solubility B B (Neutral) BH_plus BH+ (Ionized) B->BH_plus + H+ (Acidification) Low_Sol Low Solubility B->Low_Sol BH_plus->B - H+ (Basification) High_Sol High Solubility BH_plus->High_Sol

Caption: Effect of pH on the ionization and solubility of a basic compound.

  • Experimental Protocol: Generating a pH-Solubility Profile

    • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). [9] 2. Solubility Measurement: Perform the shake-flask solubility experiment (as described in Guide 1B) in each of these buffers.

    • pH Verification: Crucially, measure the final pH of the saturated solution after equilibration, as the dissolution of the basic compound may slightly alter it. [10] 4. Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH. The resulting curve will typically show low solubility at high pH, with a sharp increase as the pH drops below the compound's pKa. [11]

Strategy B: Cosolvency

This strategy is useful if pH adjustment alone is insufficient or if you need to work at a specific pH where solubility is low.

  • Causality: Water is a highly polar, structured solvent. The addition of a water-miscible organic cosolvent (like ethanol or PEG 400) disrupts this structure, reducing the overall polarity of the solvent system. [6]This makes it energetically more favorable for a less polar solute to be accommodated, thus increasing solubility.

  • Experimental Protocol: Cosolvent Screening

    • Cosolvent Selection: Choose pharmaceutically acceptable cosolvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). [3] 2. System Preparation: Prepare a series of solvent systems by mixing the chosen cosolvent with your aqueous buffer at various volume-to-volume ratios (e.g., 10%, 20%, 30% v/v cosolvent). [6] 3. Solubility Determination: Perform the shake-flask solubility experiment (Guide 1B) in each cosolvent mixture.

    • Analysis: Plot the solubility against the percentage of cosolvent to determine the most effective system. Solubility often increases logarithmically with the fraction of cosolvent. [3]

      Cosolvent Typical Starting % (v/v) Notes
      Ethanol 5 - 20% Volatile; may have effects on biological systems.
      Propylene Glycol 10 - 40% Common in oral and injectable formulations.
      PEG 400 10 - 50% Low toxicity; effective for many poorly soluble drugs. [7]
      Table 2: Common Cosolvents for Solubility Enhancement.
Strategy C: Salt Formation

If a solid form with enhanced aqueous solubility is desired, performing a salt screen is the definitive approach.

  • Causality: A salt is the crystalline solid form of the ionized drug. When this solid is introduced to an aqueous medium, it dissolves to release the already-ionized, highly soluble form of the drug, bypassing the dissolution limitations of the neutral "free base" form. [3]For a stable salt to form, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic drug. [12][13]

  • Experimental Protocol: Miniaturized Salt Screen

    • Counter-ion Selection: Based on the estimated pKa of your compound (~4-6), select strong acids as counter-ions. Common choices include hydrochloric acid (pKa ~ -7), methanesulfonic acid (pKa ~ -1.9), and tartaric acid (pKa₁ ~ 2.9). [13] 2. Reaction Setup: In separate vials, dissolve a known amount of the free base in a suitable organic solvent (e.g., acetone, isopropanol).

    • Acid Addition: Add a stoichiometric equivalent (e.g., 1.0 eq) of the selected acid to each vial.

    • Crystallization: Agitate the vials at room temperature or with controlled temperature cycling to induce precipitation/crystallization of the salt. If no solid forms, solvent evaporation or the addition of an anti-solvent may be necessary.

    • Isolation & Characterization: Isolate any solids that form via filtration. Characterize the solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and differential scanning calorimetry (DSC) to determine the melting point.

    • Solubility Testing: Finally, determine the aqueous solubility of the most promising new salt forms using the shake-flask method (Guide 1B) to confirm the enhancement.

References

  • Baudelle, R. et al. Kinetic Solubility Assays in Drug Discovery. PubMed, 2010. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Gross, K.C. et al. Comparison of Different AtomicChargeSchemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 2002. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 2010. [Link]

  • Wang, J. et al. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI, 2024. [Link]

  • American Pharmaceutical Review. Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Völgyi, G. et al. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed, 2010. [Link]

  • FormuMax. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? [Link]

  • Elder, D. et al. Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review, 2015. [Link]

  • Margabandu, R. & Subramani, K. Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. International Journal of ChemTech Research, 2012. [Link]

  • Yalkowsky, S. et al. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 2015. [Link]

  • Brittain, H.G. Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review, 2007. [Link]

  • ResolveMass Laboratories. Pharmaceutical Residual Solvent Testing: A Complete Guide for Drug Developers. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Taylor & Francis. Henderson Hasselbalch equation – Knowledge and References. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • FDA. MAPP 5015.8 Acceptance Criteria for Residual Solvents. [Link]

  • Wang, J. et al. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. IRIS-AperTO, 2024. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Kumar, N. et al. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 2018. [Link]

  • Gross, K. & Seybold, P. Substituent effects on the physical properties and pKa of aniline. Semantic Scholar, 2000. [Link]

  • World Health Organization. Annex 4. [Link]

  • Al-Ghananeem, A.M. et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 2017. [Link]

  • Al-kassas, R. et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC, 2022. [Link]

  • Kumar, S. et al. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls, 2021. [Link]

  • Hokkala, E. et al. Thermodynamic solubility measurement without chemical analysis. PubMed, 2024. [Link]

  • ResearchGate. Solubility-pH profile of galunisertib fitted with Henderson-Hasselbalch equation. [Link]

  • BYJU'S. Henderson-Hasselbalch Equation. [Link]

  • FDA. 5015.8 Acceptance Criteria for Residual Solvents. [Link]

  • CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]

  • Babu, P.R.S. et al. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace, 2008. [Link]

  • International Pharmaceutical Federation. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. [Link]

  • Wyrębek, T. et al. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC, 2023. [Link]

  • PubChem. 1H-pyrazol-4-amine. [Link]

  • ResearchGate. Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

  • ResearchGate. Schematic representation of the pH-solubility profile of a basic drug. [Link]

  • Catalent. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. [Link]

  • PubChemLite. (1-ethyl-1h-pyrazol-4-yl)methanamine. [Link]

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stability issues with 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (and its hydrochloride salt). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this reagent in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling and stability of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Q1: My solution of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (free base) is turning a reddish-brown color. What is happening and is it still usable?

A1: This is a classic sign of oxidative degradation. The 4-amino group on the pyrazole ring is susceptible to air oxidation, which can lead to the formation of colored impurities.[1] While minor discoloration may not significantly impact some robust reactions, it indicates that the purity of your reagent is decreasing. For sensitive applications, such as in drug discovery or for quantitative studies, we strongly recommend preparing fresh solutions or using a solution that has been properly stored under an inert atmosphere. If the solution is dark, it is best to discard it.

Q2: What is the best way to store solutions of this compound to prevent degradation?

A2: To minimize degradation, solutions should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1] They should also be protected from light, as pyrazole derivatives can be photosensitive.[2][3] For longer-term storage, we recommend storing the compound as a solid, preferably as the more stable hydrochloride salt, in a cool, dark, and dry place. If you need to store a solution, preparing it in a deoxygenated solvent and storing it in an amber vial under an inert atmosphere at a low temperature (-20°C) is the best practice.

Q3: In which solvents is 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine soluble?

A3: While specific quantitative solubility data is not extensively published, based on its chemical structure (a substituted aromatic amine), it is expected to be soluble in a range of organic solvents. The hydrochloride salt form will have better solubility in polar protic solvents like water, ethanol, and methanol. The free base will likely be more soluble in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate. We recommend performing a small-scale solubility test with your intended solvent system before preparing a large-scale solution.

Q4: I am seeing a low yield in my reaction involving this pyrazole amine. What are some potential causes related to the reagent itself?

A4: Low yields can often be traced back to the stability and handling of the pyrazole amine.[4] Key factors to consider are:

  • Reagent Purity: As discussed in Q1, the compound can degrade over time, especially the free base. Ensure you are starting with a high-purity reagent.

  • Reaction Atmosphere: If your reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere. The amine itself can be oxidized, and this process can be accelerated by certain reaction conditions or reagents.

  • pH of the Reaction Mixture: The amino group's nucleophilicity is pH-dependent. If your reaction requires the free base to act as a nucleophile, ensure the reaction medium is not overly acidic, which would protonate the amine and render it unreactive. Conversely, highly basic conditions can promote degradation.[5]

Q5: Should I use the free base or the hydrochloride salt in my experiments?

A5: The choice depends on your specific application.

  • Hydrochloride Salt: This form is generally more stable for long-term storage and is less prone to air oxidation. It is a good choice when you can add a base to your reaction to liberate the free amine in situ.

  • Free Base: Use the free base when your reaction conditions are not compatible with the presence of an additional base or when precise stoichiometry of the free amine is critical from the start. However, be aware of its higher susceptibility to degradation and take appropriate precautions (e.g., use under inert gas, prepare solutions fresh).

Troubleshooting Guide: Investigating Solution Instability

If you suspect that the stability of your 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine solution is compromising your experimental results, a systematic investigation is necessary. This process is analogous to a forced degradation study, which is a cornerstone of pharmaceutical stability testing.[6][7]

Objective:

To identify the primary degradation pathways (oxidation, pH-related hydrolysis, photodegradation) for your specific experimental conditions and to develop a reliable analytical method to monitor the stability.

Recommended Analytical Technique:

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this type of investigation. The goal is to develop a method that can separate the parent compound from its potential degradation products.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Stress Testing (Forced Degradation) cluster_2 Phase 3: Analysis & Mitigation start Observe unexpected result (e.g., color change, low yield) prep_sol Prepare fresh solution of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine start->prep_sol analyze_t0 Analyze at T=0 via HPLC (Establish baseline purity) prep_sol->analyze_t0 stress_conditions Expose aliquots to stress conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidizer (e.g., 3% H2O2) - Light (UV/Visible) - Heat (e.g., 60°C) analyze_t0->stress_conditions analyze_stressed Analyze stressed samples via HPLC after a set time (e.g., 24h) stress_conditions->analyze_stressed compare Compare chromatograms: - Identify new peaks (degradants) - Quantify loss of parent compound analyze_stressed->compare identify Identify primary degradation pathway (e.g., significant degradation under oxidative stress) compare->identify mitigate Implement mitigation strategy: - Inert atmosphere - pH control - Light protection identify->mitigate

Caption: Workflow for troubleshooting solution stability issues.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

This protocol outlines the best practices for handling the solid and preparing a stock solution to minimize initial degradation.

  • Inert Atmosphere: Handle the solid reagent in a glove box or under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing: Use a solvent that has been degassed by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.[1]

  • Dissolution: Weigh the desired amount of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (or its HCl salt) and dissolve it in the degassed solvent in a flask under a positive pressure of inert gas.

  • Storage: Transfer the solution to a clean amber glass vial. Purge the headspace with inert gas before sealing the vial with a PTFE-lined cap. Store at -20°C.

Protocol 2: Forced Degradation Study to Identify Instability

This protocol provides a framework for identifying the conditions under which your compound is unstable.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 60°C.

  • Photodegradation: Expose a vial of the stock solution to direct UV or intense visible light.

  • Control: Keep a sealed vial of the stock solution at room temperature, protected from light.

3. Analysis:

  • After a predetermined time (e.g., 2, 8, or 24 hours), quench the acid and base samples by neutralizing them.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation under that specific stress condition.

Potential Degradation Pathways

Based on the chemistry of 4-aminopyrazoles and related aromatic amines, the following degradation pathways are plausible.

G cluster_0 Oxidative Degradation cluster_1 Photodegradation cluster_2 pH-Mediated Degradation Parent_Ox 1-ethyl-3,5-dimethyl- 1H-pyrazol-4-amine Oxidized Oxidized Dimer/ Colored Impurities Parent_Ox->Oxidized [O] (Air, H₂O₂) Parent_Photo 1-ethyl-3,5-dimethyl- 1H-pyrazol-4-amine Cleavage Ring-Cleaved or Rearranged Products Parent_Photo->Cleavage (UV/Visible Light) Parent_pH 1-ethyl-3,5-dimethyl- 1H-pyrazol-4-amine Hydrolyzed Hydrolyzed Products (if susceptible groups are present) Parent_pH->Hydrolyzed Strong Acid/Base

Caption: Plausible degradation pathways for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Data Summary Table

This table summarizes the expected stability profile based on the known chemistry of 4-aminopyrazoles. Users should generate their own data for their specific solvent and concentration.

Stress ConditionExpected Stability of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amineRecommended Mitigation Actions
Air/Oxidizing Agents Low: Highly susceptible to oxidation, leading to discoloration and impurity formation.[1]Handle under an inert atmosphere (Ar, N₂). Use degassed solvents. Prepare solutions fresh.
Light (UV/Visible) Moderate to Low: Potential for photodegradation and C-N bond cleavage.[2]Store solutions in amber vials or protect from light with aluminum foil. Avoid prolonged exposure to ambient light.
Acidic pH (e.g., pH 2-4) High: Generally stable. The amine is protonated, which can protect it from oxidation.[5]Use acidic buffers for short-term storage if compatible with the downstream application.
Basic pH (e.g., pH > 8) Low: Susceptible to base-catalyzed degradation and enhanced oxidation.[5][10]Avoid prolonged storage in basic solutions. If a basic medium is required, use the solution immediately.
Elevated Temperature Moderate: Stability will decrease with increasing temperature, accelerating other degradation pathways.Store solutions at low temperatures (e.g., 4°C for short-term, -20°C for long-term).

References

  • Roge AB, Tarte PS, Kumare MM, Shendarkar GR, Vadvalkar SM. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102.
  • National Center for Biotechnology Information. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. PubChem. Available from: [Link]

  • Prajapati P, Bodiwala K, Shah A. Forced Degradation Studies. SciSpace. 2016. Available from: [Link]

  • ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. 2012. Available from: [Link]

  • MedCrave. Forced Degradation Studies. 2016. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. 2016. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. 2014;26(2):242-249.
  • American Chemical Society Publications. Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. 2021;23(13):5174–5179. Available from: [Link]

  • National Center for Biotechnology Information. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. PubChem. Available from: [Link]

  • American Chemical Society Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. 2021;86(14):9859–9866. Available from: [Link]

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  • Chemical Synthesis Database. ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Available from: [Link]

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  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2021;26(11):3369. Available from: [Link]

  • National Center for Biotechnology Information. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. PubChem. Available from: [Link]

  • ResearchGate. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. 2020. Available from: [Link]

  • National Institutes of Health. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. Available from: [Link]

  • ResearchGate. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. 2022. Available from: [Link]

  • BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. 2021;15(1):1-14. Available from: [Link]

  • Royal Society of Chemistry. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). RSC Advances. 2022. Available from: [Link]

  • ResearchGate. Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. 2020. Available from: [Link]

  • PubMed. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. 2012. Available from: [Link]

  • MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts. 2022;12(1):83. Available from: [Link]

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Technical Support Center: Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance the efficiency, selectivity, and yield of your experimental work.

Introduction to Pyrazole Synthesis

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with broad applications in pharmaceuticals and agrochemicals. The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-dicarbonyl, and a hydrazine derivative.[1][2] This approach, known as the Knorr pyrazole synthesis, is valued for its simplicity and effectiveness.[3][4] Other significant synthetic routes include the reaction of α,β-unsaturated ketones with hydrazines and 1,3-dipolar cycloaddition reactions.[1][5]

Despite the robustness of these methods, chemists often encounter side reactions that can complicate product purification, reduce yields, and impact the overall success of the synthesis. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomers

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole isomers. Why is this happening and how can I control the regioselectivity?

A1: The formation of regioisomers is the most common side reaction in pyrazole synthesis when using unsymmetrical starting materials. This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, leading to a mixture of products that are often difficult to separate.[6]

The regiochemical outcome is governed by a combination of electronic and steric factors of the substrates, as well as the reaction conditions.[6]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[6]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less sterically hindered site.[6]

  • Reaction Conditions: This is often the most critical factor to control. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[6] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[6]

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Solvent Screen different solvents. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases.[7]Fluorinated alcohols are non-nucleophilic and are not hydrogen bond acceptors, which can alter the reaction pathway and favor the formation of one regioisomer.[7]
pH/Catalyst Carefully control the pH. For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[8][9] The use of hydrazine hydrochloride salts can also influence the acidity and, consequently, the regioselectivity.The protonation state of the hydrazine and the dicarbonyl compound can influence which nucleophilic nitrogen attacks which electrophilic carbon first.
Temperature Optimize the reaction temperature. Lower temperatures may favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product.The activation energies for the formation of the two regioisomers may be different, allowing for temperature-based control.

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the crude product by column chromatography to isolate the major regioisomer.

Issue 2: Low Reaction Yield

Q2: The yield of my pyrazole synthesis is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, or the prevalence of competing side reactions.[8]

Troubleshooting Workflow for Low Reaction Yield

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Low Yield with Complete Conversion start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (Consider microwave irradiation) incomplete->increase_temp optimize_catalyst Optimize Catalyst (Type and loading) incomplete->optimize_catalyst side_reactions Are there significant side products? (Analyze crude NMR/MS) complete->side_reactions yes_side Significant Side Products side_reactions->yes_side Yes no_side Minimal Side Products side_reactions->no_side No address_side_reactions Address Specific Side Reactions (See other sections of this guide) yes_side->address_side_reactions purification_loss Investigate Purification Losses (e.g., product solubility, stability on silica) no_side->purification_loss G cluster_main Knorr Pyrazole Synthesis cluster_side Common Side Reactions start Unsymmetrical 1,3-Dicarbonyl + R'-NHNH2 intermediate Hydrazone/Enamine Intermediates start->intermediate regioisomer Regioisomeric Pyrazole start->regioisomer Attack at other carbonyl di_addition Di-addition Product start->di_addition Excess Hydrazine cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration incomplete Incomplete Cyclization (Pyrazoline) cyclization->incomplete Incomplete Dehydration product Desired Pyrazole Product dehydration->product

Caption: The main pathway of the Knorr pyrazole synthesis and common side reactions.

Conclusion

The synthesis of pyrazole derivatives is a mature and versatile field of organic chemistry. However, a thorough understanding of the potential side reactions is crucial for the efficient and successful synthesis of target molecules. By systematically troubleshooting issues such as regioisomer formation, low yields, and the formation of impurities, researchers can optimize their reaction conditions and achieve their synthetic goals. This guide provides a foundation for addressing these common challenges, grounded in the principles of mechanistic organic chemistry.

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
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  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. Available at: [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones.
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  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]

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  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones | Request PDF - ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]

  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
  • Troubleshooting Knorr pyrazole synthesis impurities - Benchchem.
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  • Knorr Pyrazole Synthesis.
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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
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Technical Support Center: Scaling Up Production of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from lab-scale experiments to pilot or manufacturing scale. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

The synthesis of this substituted pyrazole amine, while straightforward on paper, presents several scale-up hurdles related to reaction control, safety, and purification. This guide is structured to address these challenges sequentially, following a common synthetic pathway.

Frequently Asked Questions (FAQs)
Part 1: Synthetic Route & Precursor Challenges

Question 1: We are planning the scale-up of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. What is the most industrially viable synthetic sequence?

Answer: The most common and robust synthetic route involves a four-step sequence starting from the condensation of hydrazine with acetylacetone, followed by nitration, reduction, and finally, N-alkylation. However, the order of the alkylation and nitration/reduction steps can be varied. For scale-up, the recommended pathway is:

  • Pyrazole Formation: Reaction of acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole. This reaction is typically high-yielding.[1]

  • N-Ethylation: Ethylation of 3,5-dimethylpyrazole to yield 1-ethyl-3,5-dimethylpyrazole. This step precedes nitration to avoid potential side reactions with the ethyl group under harsh nitrating conditions and to ensure regioselectivity.

  • Nitration: Regioselective nitration at the C4 position to produce 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole. This is a critical, highly exothermic step that requires stringent safety protocols.[2]

  • Reduction: Reduction of the nitro group to the target amine, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. Catalytic hydrogenation is the preferred method for its efficiency and clean conversion.[3][4]

This sequence is generally preferred because it introduces the thermally sensitive nitro group later in the synthesis and simplifies purification by avoiding isomeric mixtures that could arise from nitrating the unsubstituted pyrazole.

Question 2: During the initial pyrazole formation with hydrazine hydrate, we observe a significant exotherm that is difficult to control in a larger reactor. How can we manage this?

Answer: The condensation of a β-dicarbonyl compound like acetylacetone with hydrazine is highly exothermic and a primary safety concern during scale-up.[5][6] The decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation inefficient, increasing the risk of a thermal runaway.[7]

To manage this, implement the following control strategies:

  • Controlled Addition: Add the hydrazine hydrate slowly and sub-surface to the solution of acetylacetone in a suitable solvent (e.g., ethanol). This ensures immediate dilution and helps manage the heat generated.[6]

  • Efficient Cooling: Ensure your reactor is equipped with a high-capacity cooling jacket and that the heat transfer is efficient. For very large scales, consider using an external heat exchanger loop.

  • Dilution: Increasing the solvent volume can help absorb the heat of reaction, though this may impact downstream processing efficiency.[6]

  • Process Analytical Technology (PAT): Use real-time temperature monitoring to control the addition rate, ensuring the internal temperature does not exceed a pre-defined safety limit.

Part 2: Nitration - Safety, Selectivity, and Scale-up

Question 3: What are the primary safety hazards associated with the nitration of 1-ethyl-3,5-dimethylpyrazole, and how can they be mitigated at scale?

Answer: Nitration is one of the most hazardous reactions in chemical synthesis, primarily due to its high exothermicity and the potential for forming unstable, explosive byproducts.[2][8] Key hazards include:

  • Thermal Runaway: The reaction can generate heat faster than it can be removed, leading to a rapid increase in temperature and pressure.[8][9] This is exacerbated by the potential formation of unstable N-nitro or dinitro species at elevated temperatures.[2]

  • Corrosive Reagents: The use of strong acids like fuming nitric acid and sulfuric acid presents significant material handling and corrosion risks.[8]

  • Byproduct Formation: Over-nitration can lead to polynitrated compounds, which are often more sensitive and explosive.[8]

Mitigation Strategies:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1e calorimeter) to determine the heat of reaction, adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[10][11] This data is critical for designing a safe process.

  • Controlled Dosing: Use precision pumps for the slow, controlled addition of the nitrating agent. The reaction should be maintained at a low temperature (e.g., 0-10 °C) to ensure the rate of heat generation never exceeds the reactor's cooling capacity.

  • Continuous Flow Chemistry: For large-scale production, transitioning to a continuous flow reactor is highly recommended.[9] Flow chemistry offers superior heat and mass transfer, minimizes the volume of hazardous material at any given time, and significantly reduces the risk of thermal runaway.[2][8]

  • Material Selection: Ensure all reactors and transfer lines are made of materials resistant to strong acids, such as glass-lined steel or specialized alloys like Hastelloy®.[9]

Question 4: We are observing poor regioselectivity during nitration, with side products forming. How can we improve the yield of the 4-nitro isomer?

Answer: The 3- and 5-methyl groups on the pyrazole ring direct electrophilic substitution to the 4-position, which should be the major product. If you are seeing other isomers, it is likely due to overly harsh reaction conditions.

  • Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid (mixed acid) is highly effective but can be aggressive. Consider using a milder nitrating agent, such as nitric acid in acetic anhydride, which can improve selectivity.

  • Temperature Control: Poor temperature control is a common cause of side reactions. Localized "hot spots" due to inadequate mixing can lead to undesired byproducts.[7] Ensure vigorous stirring and maintain a consistently low reaction temperature.

  • Order of Addition: Adding the pyrazole substrate to the nitrating agent (reverse addition) can sometimes lead to localized excesses of the nitrating agent, promoting side reactions. The standard procedure of adding the nitrating agent to the substrate is generally preferred.

Part 3: Nitro Group Reduction - Catalysis and Workup

Question 5: Our catalytic hydrogenation of the 4-nitro group is slow or stalls completely at pilot scale. What are the likely causes and troubleshooting steps?

Answer: A stalled catalytic hydrogenation is a common scale-up issue. The process is a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), and problems often relate to catalyst activity or mass transfer limitations.[12]

Troubleshooting Workflow for Stalled Hydrogenation

Caption: Troubleshooting workflow for stalled catalytic hydrogenation.

In-depth Explanation:

  • Catalyst Poisoning: This is a primary suspect. Trace impurities like sulfur or halides from previous steps can irreversibly poison noble metal catalysts like Palladium on Carbon (Pd/C).[12][13] Consider purifying the nitro-intermediate via recrystallization or a charcoal treatment before reduction.

  • Mass Transfer: At scale, effective mixing is harder to achieve. Poor agitation prevents hydrogen from reaching the catalyst surface, limiting the reaction rate.[12] Ensure your reactor's impeller design and stirring speed are sufficient to create good gas-liquid dispersion.

  • Hydrogen Pressure: While a hydrogen balloon may suffice for small lab batches, larger scales often require higher pressures (e.g., 50-100 psi) in a dedicated hydrogenator to increase hydrogen concentration in the solvent and drive the reaction.[12][14]

Question 6: Catalytic hydrogenation is not an option for us. What are the best alternative reduction methods for scale-up, and what are their trade-offs?

Answer: While catalytic hydrogenation is often preferred for its clean profile, metal/acid reductions are robust and widely used in industry.[4] The choice involves a trade-off between cost, safety, waste generation, and chemoselectivity.

Table 1: Comparison of Common Reagents for Nitro Group Reduction

Reagent SystemAdvantagesDisadvantagesScale-Up Considerations
H₂ / Pd/C High atom economy, clean workup (catalyst filtration), generally high yield.[4]Catalyst cost, pyrophoric catalyst handling, potential for catalyst poisoning, requires specialized pressure equipment.[12]Requires investment in hydrogenation reactors. Catalyst filtration at scale can be challenging (use of filter aids like Celite).
Fe / NH₄Cl or AcOH Inexpensive, environmentally benign metal, highly chemoselective (tolerates many functional groups).[3]Generates large amounts of iron oxide sludge, making workup and waste disposal difficult. Reaction can be slow.Sludge handling and disposal are major cost and logistical factors. Reactor cleaning can be extensive.
SnCl₂ / HCl Effective and chemoselective, particularly for retaining other reducible groups like aldehydes.[3][15]Stoichiometric tin salts are toxic and create problematic aqueous waste streams. Product isolation can be complex.[16]Environmental regulations on tin waste can make this route prohibitively expensive.
Sodium Dithionite (Na₂S₂O₄) Mild conditions, useful for sensitive substrates.Can be sluggish, generates sulfurous byproducts, often requires biphasic solvent systems.Odor control (H₂S) and management of sulfur-containing waste streams are necessary.

For this specific amine, an Iron/Acetic Acid system is a viable and cost-effective alternative if hydrogenation is unavailable, provided that the facility is equipped to handle the significant solid waste generated.[3]

Part 4: Product Isolation and Purification

Question 7: We are struggling with the final purification of the amine. It has poor crystallinity and tends to oil out. What strategies can improve isolation?

Answer: Purifying polar aromatic amines can be challenging. Oiling out during crystallization is common. Here are several strategies to improve purity and handling:

  • Salt Formation: The most reliable method for purifying amines is to form a crystalline salt. The target compound is available as a hydrochloride salt, which often has much better crystalline properties than the freebase.

    • Protocol: Dissolve the crude amine freebase in a suitable solvent (e.g., isopropanol, ethyl acetate). Add a solution of HCl in the same solvent (or bubble dry HCl gas) until the pH is acidic. The hydrochloride salt should precipitate. Cool the mixture slowly to maximize crystal growth and yield.

  • Solvent Screening: A systematic solvent screen is crucial for both the freebase and its salt form.[17] Use a range of solvents with varying polarities (e.g., toluene, ethyl acetate, acetonitrile, isopropanol/water mixtures) to find conditions that provide good solubility at high temperatures and poor solubility at room temperature.

  • Reactive Crystallization: In some cases, purification can be achieved via reactive crystallization where a reagent is added to selectively precipitate the product.[18][19] For amines, forming a temporary carbamate by introducing CO₂ can sometimes induce selective crystallization.[18]

  • Distillation: If the amine is thermally stable, vacuum distillation can be an effective purification method to remove non-volatile impurities before a final crystallization step.[20]

Workflow for Purification Strategy

Purification Start Crude Amine Product Check_Thermal_Stability Thermally Stable? Start->Check_Thermal_Stability Distillation Vacuum Distillation Check_Thermal_Stability->Distillation Yes Freebase_Crystallization Attempt Freebase Crystallization Check_Thermal_Stability->Freebase_Crystallization No Distilled_Product Distilled Amine Distillation->Distilled_Product Distilled_Product->Freebase_Crystallization Salt_Formation Form Hydrochloride Salt Crystallization Crystallize Salt Salt_Formation->Crystallization Final_Product Pure Amine HCl Crystallization->Final_Product Oiling_Out Oiling Out Occurs? Freebase_Crystallization->Oiling_Out Oiling_Out->Salt_Formation Yes Oiling_Out->Final_Product No

Caption: Decision workflow for amine purification.

Experimental Protocol: Scalable Catalytic Hydrogenation

This protocol outlines a general procedure for the reduction of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole at a laboratory scale (10-50 g) with considerations for scale-up.

Safety Precautions: This procedure involves flammable solvents and a pyrophoric catalyst under a hydrogen atmosphere. It must be performed in a well-ventilated fume hood or a designated hydrogenation area by trained personnel. An inert atmosphere (Nitrogen or Argon) is required for catalyst handling.

Materials:

  • 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole

  • 10% Palladium on Carbon (Pd/C), 50% wet catalyst

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas supply

  • Nitrogen or Argon gas supply

  • Parr hydrogenator or similar pressure vessel

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: Charge a suitable pressure reactor with the nitro-pyrazole substrate (1.0 eq).

  • Solvent Addition: Add the solvent (e.g., Ethanol, ~10-20 mL per gram of substrate) to the reactor.

  • Inerting: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (5-10 mol% relative to the substrate). Caution: Wet Pd/C is less pyrophoric, but dry catalyst can ignite upon contact with air or solvents.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring. The reaction is often exothermic at the start; monitor the internal temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 2-8 hours.

  • Monitoring: Monitor the reaction's progress by taking samples (after carefully venting and re-purging) for analysis by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, vent the excess hydrogen and purge the system thoroughly with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake with additional solvent.

  • Isolation: The resulting filtrate contains the desired amine. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified as described in the FAQ section.

References
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3293295A - Process for preparing amines from nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • ResearchGate. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade | Request PDF. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2016). How Aromatic nitro compound converted into aromatic amine without hydrogenator?. Retrieved from [Link]

  • PubMed Central (NIH). (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

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Technical Support Center: Refining Purification Protocols for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole compound purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating pyrazoles with the desired purity. As a class of heterocyclic compounds pivotal to pharmaceuticals and agrochemicals, the effective purification of pyrazoles is a critical step in their synthesis and application.[1][2][3] This document moves beyond standard protocols to address the nuances of pyrazole chemistry, providing in-depth troubleshooting and frequently asked questions to navigate common purification hurdles.

Section 1: Foundational Purification Strategies

The first step in any purification is understanding the physicochemical properties of your target pyrazole. Pyrazoles are typically crystalline solids, colorless to pale yellow, and possess a weakly basic nitrogen atom, making them amenable to a variety of purification techniques.[1][4][5] Their solubility is generally moderate in polar organic solvents like ethanol and methanol and limited in water, a property that is highly dependent on temperature and the specific substituents on the pyrazole ring.[4][6]

Initial Work-up: The Importance of Liquid-Liquid Extraction

Before proceeding to chromatography or recrystallization, a robust acid-base extraction is often the most effective initial clean-up step.[7][8][9] This leverages the basicity of the pyrazole ring to separate it from non-basic impurities.

Q: My crude reaction mixture contains many non-basic byproducts. How can I efficiently remove them before chromatography?

A: An acid-base extraction is the ideal method. Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt.[7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole will move into the aqueous phase, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or processed to recover other components.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic. The pyrazole will precipitate out as it is deprotonated.

  • Final Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent. The purified pyrazole will now be in the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified pyrazole.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for obtaining highly pure, crystalline pyrazole compounds, especially when the initial purity is above 90%.[10] However, success is highly dependent on solvent selection and technique.

Frequently Asked Questions (FAQs) on Recrystallization

Q: How do I select the best solvent for recrystallizing my pyrazole derivative?

A: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[11] For pyrazoles, common and effective solvent systems include:

  • Ethanol/Water[12][13]

  • Isopropanol[11][14]

  • Ethyl Acetate/Hexanes[13]

  • Cyclohexane[4][15]

  • Petroleum Ether[4]

A systematic approach is to test the solubility of a small amount of your crude product in various solvents in a test tube.

Q: My compound "oils out" instead of forming crystals during cooling. What should I do?

A: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the cooling process being too rapid or the presence of impurities that inhibit crystallization.[10]

Troubleshooting Guide: Product "Oiling Out"

Troubleshooting_Recrystallization

A decision guide for troubleshooting recrystallization issues.

Section 3: Navigating Column Chromatography

For liquid pyrazoles, complex mixtures, or for separating closely related isomers, column chromatography is the method of choice.[10] However, the unique properties of pyrazoles can sometimes lead to challenges with standard silica gel chromatography.

Frequently Asked Questions (FAQs) on Chromatography

Q: My pyrazole streaks badly on the TLC plate and gives poor recovery from a silica gel column. Why is this happening?

A: This is a classic issue arising from the interaction between the basic nitrogen atoms of the pyrazole and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[10] This interaction can lead to irreversible adsorption, tailing of peaks, and even degradation of the compound.

Troubleshooting Guide: Poor Performance on Silica Gel

Troubleshooting_Chromatography

Solutions for pyrazole purification on silica gel.

Q: My synthesis produced regioisomers. How can I separate them?

A: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type syntheses.[7] Separating these isomers can be difficult due to their similar physical properties.

  • Careful Column Chromatography: This is often the most effective method. Use a high-resolution system (longer column, finer silica) and a shallow solvent gradient to maximize separation.

  • Fractional Crystallization: If there is a significant difference in the solubility of the isomers, repeated crystallization from a carefully chosen solvent can enrich one isomer.[13]

  • Preparative HPLC: For very challenging separations or to obtain highly pure isomers for analytical purposes, preparative HPLC, including chiral HPLC for enantiomers, may be necessary.[10][16]

Section 4: Summary of Purification Strategies

The optimal purification strategy depends on the physical state of your compound and the nature of the impurities.

Scenario Primary Recommended Technique Secondary/Alternative Technique Key Considerations
Solid Product (>90% pure) Recrystallization-Most efficient method for achieving high purity.[10]
Solid Product (<90% pure) Column ChromatographyRecrystallization of purified fractionsRemove bulk impurities first, then polish with recrystallization.
Liquid Product Column ChromatographyDistillation (if thermally stable)Chromatography is generally the most versatile method.
Presence of Regioisomers High-Resolution Column ChromatographyFractional Crystallization, Preparative HPLCSeparation can be challenging and requires careful optimization.[7][10]
Colored Impurities Present Acid-Base ExtractionTreatment with Activated CharcoalColored impurities often arise from hydrazine side-reactions and can be removed by exploiting basicity or adsorption.[7]
Unreacted Hydrazine Acidic Wash during Work-upColumn ChromatographyHydrazine is basic and easily removed with a dilute acid wash.[7]

General Purification Workflow

Purification_Workflow

A general workflow for the purification of pyrazole compounds.

References

  • Pyrazole - Solubility of Things.
  • Pyrazole 288-13-1 wiki - Guidechem.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Pyrazole | 288-13-1 - ChemicalBook.
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
  • 4-nitro-1H-pyrazole - Solubility of Things.
  • Pyrazole CAS#: 288-13-1 - ChemicalBook.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. Available at: [Link]

  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. Available at: [Link]

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem.
  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites | Semantic Scholar. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
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  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Available at: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - Semantic Scholar. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. Available at: [Link]

  • Preventing degradation of pyrazole compounds during synthesis - Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Expeditious Synthesis and Single Crystal Structure of New Pyrazole-Fused 1,4-Oxazine - ElectronicsAndBooks. Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Available at: [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available at: [Link]

  • An In-depth Technical Guide to the Chemical Properties of Pyrazole - Benchchem.
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avoiding common pitfalls in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A-Level: Strategic Overview for Synthesis & Troubleshooting

Welcome to the technical support center for pyrazole synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights into common challenges encountered during the synthesis of pyrazole scaffolds. The content moves from high-level strategic considerations to specific, hands-on troubleshooting in a question-and-answer format.

Our core philosophy is that robust synthesis design is the best troubleshooting tool. By understanding the "why" behind common pitfalls, you can proactively avoid them. This guide emphasizes the mechanistic underpinnings of pyrazole formation to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Pitfalls in Pyrazole Synthesis

This section addresses the most common and impactful challenges that can lead to low yields, impure products, or complete reaction failure.

Q1: My pyrazole synthesis yield is consistently low. What are the most likely culprits?

Low yields in pyrazole synthesis often trace back to one of several key areas: incomplete reactions, competing side reactions, or suboptimal reaction conditions.[1]

  • Incomplete Reaction: The primary condensation reaction may not be reaching completion.

    • Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. If the reaction stalls, consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also be a powerful tool to drive reactions to completion and improve yields.[1][2]

  • Suboptimal Catalyst Choice: The selection and amount of an acid or base catalyst are critical. For the widely used Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the formation of the key imine intermediate.[1][3]

  • Side Reactions: The formation of undesired byproducts is a frequent cause of yield loss. A common issue is the formation of regioisomers when using unsymmetrical starting materials, which can be difficult to separate from the desired product.[4][5]

Q2: I'm observing multiple spots on my TLC plate and my NMR spectrum is complex. What are the typical byproducts in pyrazole synthesis?

The presence of multiple products is a classic sign of either regioisomer formation or incomplete reaction.

  • Regioisomers: This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[4][6] The hydrazine can attack either of the two distinct carbonyl groups, leading to a mixture of pyrazole isomers that are often challenging to separate.[5][6]

  • Pyrazoline Intermediates: Incomplete cyclization or subsequent aromatization can leave pyrazoline intermediates in your reaction mixture.[4]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red-tinged reaction mixtures.[4]

Table 1: Common Byproducts and Diagnostic Signatures

Byproduct/IssueDiagnostic SignatureCommon Cause
Regioisomers Duplicate sets of peaks in NMR; multiple, often close-running spots on TLC.[4]Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[4][5]
Pyrazoline Signals in NMR corresponding to sp3-hybridized carbons in the pyrazole ring.Incomplete aromatization/dehydration step.[4]
Colored Impurities Yellow, orange, or red coloration of the crude product.Side reactions or degradation of the hydrazine starting material.[4]

Section 2: Troubleshooting Guide for Regioselectivity

Controlling regioselectivity is arguably the most critical challenge in the synthesis of substituted pyrazoles. The formation of the undesired isomer not only lowers the yield of the target molecule but also introduces significant purification challenges.

Q3: My reaction is producing a mixture of regioisomers. How can I control the outcome?

The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary determinant. Electron-withdrawing groups will activate a nearby carbonyl, making it a more favorable site for the initial nucleophilic attack by hydrazine.[6]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block access to one of the carbonyl groups, thereby directing the reaction pathway.[6]

  • Reaction Conditions (pH, Solvent): This is often the most powerful lever you can pull to influence regioselectivity.

    • pH Control: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms. This can, in some cases, completely reverse the selectivity observed under neutral or basic conditions.[6] For example, using arylhydrazine hydrochlorides can favor one regioisomer, while the corresponding free base of the hydrazine can lead to the exclusive formation of the other.[7]

    • Solvent Choice: The polarity and proticity of the solvent can dramatically influence the reaction pathway.[8] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in certain cases.[9]

Workflow for Optimizing Regioselectivity

G start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance - Is one carbonyl significantly more accessible? start->sterics electronics Analyze Electronic Effects - Is one carbonyl activated by an EWG? sterics->electronics conditions Modify Reaction Conditions electronics->conditions ph_adjust Adjust pH - Try acidic (e.g., AcOH) vs. neutral conditions. - Compare free hydrazine vs. hydrazine salt (e.g., HCl salt). conditions->ph_adjust solvent_screen Solvent Screening - Compare protic (EtOH) vs. aprotic (THF, Dioxane). - Evaluate fluorinated alcohols (TFE, HFIP). conditions->solvent_screen temp_adjust Adjust Temperature - Lower temperature may favor kinetic product. conditions->temp_adjust outcome Desired Regioisomer Favored ph_adjust->outcome solvent_screen->outcome temp_adjust->outcome

Caption: Decision workflow for troubleshooting regioisomer formation.

Section 3: Advanced Topics & FAQs

This section covers more nuanced issues, including challenges related to specific reagents and post-reaction workup.

Q4: Are there alternatives to the standard Knorr synthesis to achieve better regioselectivity?

Yes, several strategies can provide more reliable regiocontrol.

  • Multi-step Synthesis: While the direct condensation of a hydrazine and a 1,3-dicarbonyl is common, multi-step approaches that build the pyrazole ring in a more controlled fashion can offer superior regioselectivity.[10]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between a diazo compound and an alkyne, can offer a high degree of regiocontrol in the construction of the pyrazole core.[11]

  • Directed Metalation: For existing pyrazole cores, directed deprotonation-metalation followed by quenching with an electrophile allows for the functionalization of specific positions on the ring with high precision.[12]

Q5: My final pyrazole product is difficult to purify. What are some effective purification strategies?

Purification can be challenging, especially if regioisomers are present.

  • Crystallization: If your product is a solid, meticulous crystallization is often the most effective method for removing impurities. Experiment with a range of solvent systems.

  • Acid-Base Extraction: Pyrazoles are basic heterocycles. You can often purify them by dissolving the crude material in an organic solvent, washing with an aqueous acid to extract the pyrazole into the aqueous layer as a salt, and then basifying the aqueous layer and re-extracting the purified pyrazole back into an organic solvent.

  • Salt Formation and Crystallization: A powerful technique involves dissolving the crude pyrazole in a suitable organic solvent and then adding an acid (like HCl or H2SO4) to precipitate the pyrazole as a salt.[13][14] This salt can then be isolated by filtration and crystallized, often yielding a much purer product. The free pyrazole can be regenerated by treatment with a base.[13][14]

Q6: I am considering scaling up my pyrazole synthesis. What new challenges should I anticipate?

Scaling up a reaction from the benchtop to a larger reactor introduces new variables that must be controlled.

  • Heat Management: The condensation reaction is often exothermic.[15] The surface-area-to-volume ratio decreases significantly on a larger scale, making heat dissipation less efficient. This can lead to temperature spikes that promote side reactions.[15]

  • Mixing Efficiency: Inadequate stirring in a large reactor can create localized "hot spots" or areas of high reactant concentration, which can also lead to the formation of impurities.[15]

  • Rate of Addition: The rate at which the hydrazine is added becomes critical. A slow, controlled addition is necessary to manage the exotherm and maintain a consistent reaction temperature.[15]

Experimental Protocol: Regioselective Synthesis of a 1,3-Disubstituted Pyrazole using pH Control

This protocol provides an example of how to leverage pH to favor the formation of a specific regioisomer, based on the principle that arylhydrazine hydrochlorides can direct selectivity.[7]

Objective: To synthesize methyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate preferentially over its 1,5-regioisomer.

Materials:

  • Methyl 2,4-dioxopentanoate (1,3-dicarbonyl)

  • Phenylhydrazine hydrochloride (hydrazine salt)

  • Methanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-dioxopentanoate (1.0 eq) and methanol (10 mL per mmol of dicarbonyl).

  • Add phenylhydrazine hydrochloride (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture and heat to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase).

  • Upon completion (disappearance of starting material), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the hydrochloride salt.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analyze the crude product ratio by 1H NMR spectroscopy. Purify by column chromatography or crystallization as needed.

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (URL: )
  • Knorr pyrazole synthesis - Name-Reaction.com. (URL: )
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (URL: )
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: )
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: )
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (URL: )
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (URL: [Link])

  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (URL: )
  • Application Notes and Protocols: Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine - Benchchem. (URL: )
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (URL: )
  • Method for purifying pyrazoles - Google P
  • Process for the purification of pyrazoles - Google P
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. (URL: [Link])

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Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this foundational heterocyclic core. N-alkylated pyrazoles are privileged scaffolds in a vast array of biologically active compounds and functional materials. However, the synthesis, particularly for unsymmetrically substituted pyrazoles, often presents significant challenges in controlling regioselectivity and maximizing yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can make informed, effective decisions in your experimental design.

Core Concepts: The Challenge of Regioselectivity

The fundamental reaction for N-alkylation involves the deprotonation of the pyrazole N-H proton by a base to form a pyrazolide anion. This anion then acts as a nucleophile, attacking an alkyl electrophile (e.g., an alkyl halide) in a standard SN2 reaction.

For a symmetrically substituted pyrazole (e.g., 3,5-dimethylpyrazole), the two nitrogen atoms are equivalent, and only one product is possible. The primary challenge arises with unsymmetrical pyrazoles (e.g., 3-methylpyrazole), where the two nitrogen atoms (N1 and N2) are chemically distinct. Alkylation can occur at either nitrogen, leading to a mixture of regioisomers, which are often difficult to separate and represent a significant loss of material.

The ratio of these N1 and N2 isomers is dictated by a delicate interplay of steric, electronic, and reaction-specific factors. Understanding these factors is the key to rationally optimizing your reaction for a single, desired product.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the N-alkylation of pyrazoles in a direct question-and-answer format.

Problem: Poor or No Conversion to Product

Question: My reaction shows a high percentage of unreacted starting material, or the overall yield is disappointingly low. What factors should I investigate?

Answer: Low conversion is typically traced back to one of four key areas: base strength, alkylating agent reactivity, temperature, or solvent choice.

  • Insufficient Deprotonation (Base Choice): The pyrazole N-H proton (pKa ≈ 14-15) must be fully deprotonated to generate the nucleophilic pyrazolide anion. If your base is too weak, an equilibrium will exist, leading to a low concentration of the active nucleophile.

    • Solution: Switch to a stronger base. For many pyrazoles, common inorganic bases like potassium carbonate (K₂CO₃) are sufficient, especially in polar aprotic solvents like DMF or acetonitrile. However, for less acidic pyrazoles or more challenging reactions, a stronger base like sodium hydride (NaH) is required to ensure irreversible deprotonation.

  • Poor Electrophile (Alkylating Agent): The reaction proceeds via an SN2 mechanism, so the leaving group on your alkylating agent is critical.

    • Solution: Ensure you are using a good leaving group. The general reactivity trend is I > Br > Cl >> F. If you are using an alkyl chloride with low success, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction. For reactions involving alcohols, alternative methods like the Mitsunobu reaction may be necessary.[1]

  • Inadequate Temperature: While many N-alkylations proceed readily at room temperature after deprotonation, some less reactive combinations of substrates require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating it. Temperatures between 50-80 °C are common starting points. For very high-boiling solvents like DMSO, higher temperatures can be accessed. Alternatively, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[2]

  • Incorrect Solvent: The solvent must be able to dissolve the pyrazole and the pyrazolide salt, and it should not react with the base or the electrophile.

    • Solution: Polar aprotic solvents such as DMF, DMSO, acetonitrile (MeCN), and THF are standard choices. They effectively solvate the cation of the pyrazolide salt without interfering with the nucleophilicity of the anion. Avoid protic solvents like ethanol or water, as they will be deprotonated by the base and will quench the pyrazolide anion.

Problem: Undesirable Mixture of N1/N2 Regioisomers

Question: My primary issue is regioselectivity. I am obtaining a mixture of the N1 and N2 alkylated products. How can I control the reaction to favor one isomer?

Answer: Controlling regioselectivity is the most common challenge in pyrazole alkylation. The outcome is determined by the balance between steric hindrance and electronic effects, which can be manipulated through your choice of reagents and conditions.[3]

  • Steric Hindrance: This is the most powerful and intuitive tool for directing regioselectivity. The alkyl group will preferentially attack the nitrogen atom that is less sterically encumbered.

    • Mechanism: A bulky substituent at the C3 (or C5) position will physically block the adjacent N2 (or N1) nitrogen. Consequently, the alkylating agent will react at the more accessible, distal nitrogen atom.

    • Practical Application: If your pyrazole has a large group (e.g., tert-butyl, phenyl) at C3 and a small group (e.g., hydrogen, methyl) at C5, alkylation will strongly favor the N1 position. This effect is magnified when using a bulky alkylating agent.[1][4] A highly selective method for N-methylation uses sterically bulky α-halomethylsilanes, which direct the reaction to the less hindered nitrogen and can achieve N1/N2 ratios greater than 99:1.[5]

  • Electronic Effects & Cation Chelation: The choice of base can have a profound impact on the isomeric ratio, not just because of its strength, but because of its associated metal cation (e.g., Na⁺, K⁺, Cs⁺).[3]

    • Mechanism: The pyrazolide anion is a bidentate ligand. A small, hard cation like Na⁺ (from NaH) can coordinate tightly between the two nitrogen atoms. If the pyrazole also contains a substituent with a lone pair (e.g., a carbonyl or a hydrazone group), the cation may form a chelate complex.[6] This chelation can block one nitrogen atom, directing the alkylating agent to the other. In contrast, a larger, softer cation like K⁺ (from K₂CO₃) or Cs⁺ coordinates more loosely, and the reaction outcome is more likely to be governed by sterics or the inherent charge distribution of the anion.

    • Practical Application: If your reaction with K₂CO₃/MeCN gives a poor ratio, switching to NaH in THF or DME may dramatically alter and improve the selectivity.[3][6] This is a key variable to screen.

  • Functional Group Tuning: The electronic nature of the substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

    • Mechanism: Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ decrease the electron density and nucleophilicity of the nearby nitrogen atom. Conversely, electron-donating groups (EDGs) increase it.

    • Practical Application: For a 3-trifluoromethylpyrazole, the N2 nitrogen is less nucleophilic. Alkylation will therefore tend to favor the N1 position. This intrinsic electronic bias can be either enhanced or overridden by the steric and cation effects described above. Modifying a functional group, for example by converting a carbonyl to a hydrazone, can completely switch the preferred site of alkylation by changing the chelation properties of the molecule.[3][6]

Decision Workflow for Optimizing Regioselectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your N-alkylation reaction.

G start Start: Poor Regioselectivity (N1/N2 Mixture) sterics Is one pyrazole substituent significantly bulkier than the other? start->sterics steric_yes Reaction should favor the less hindered N. Is this observed? sterics->steric_yes Yes steric_no Steric control is minimal. Consider electronic effects. sterics->steric_no No base_screen Screen Different Bases (e.g., NaH vs. K2CO3) steric_yes->base_screen No, outcome is unexpected success Success: High Regioselectivity Achieved steric_yes->success Yes, but want to improve steric_no->base_screen base_explain Rationale: Change the counter-cation (Na+ vs. K+). Small cations can chelate and block one N atom, forcing reaction at the other. base_screen->base_explain solvent_screen Screen Solvents (e.g., DMF vs. THF) base_screen->solvent_screen solvent_explain Rationale: Solvent polarity can influence the dissociation of the ion pair and affect the pyrazolide's reactivity. solvent_screen->solvent_explain temp_screen Vary Temperature solvent_screen->temp_screen temp_explain Rationale: Lower temperatures can sometimes increase selectivity by favoring the thermodynamically controlled product. temp_screen->temp_explain temp_screen->success

Caption: A decision tree for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases for N-alkylation and how do I choose?

A1: The choice of base is critical. The most common options are sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is an excellent choice when weaker bases fail or when you want to ensure complete formation of the anion before adding the electrophile. Its small Na⁺ cation can strongly influence regioselectivity.[6]

  • Potassium Carbonate (K₂CO₃): A milder, inexpensive, and easy-to-handle base. It is often effective, especially in polar aprotic solvents like DMF or acetonitrile at room or elevated temperatures. The larger K⁺ cation interacts less strongly with the anion compared to Na⁺.[6][7]

  • Cesium Carbonate (Cs₂CO₃): More soluble and often more reactive than K₂CO₃ due to the large, soft Cs⁺ cation, which results in a more "naked" and highly reactive pyrazolide anion. It can sometimes improve yields where other bases are sluggish.

BasepKa of Conjugate AcidTypical ConditionsKey Feature
NaH~36THF, DMF; 0 °C to RTIrreversible deprotonation; small Na⁺ cation
K₂CO₃~10.3MeCN, DMF; RT to 80 °CMild, inexpensive, common choice
Cs₂CO₃~10.3MeCN, DMF; RT to 80 °CMore reactive than K₂CO₃; "naked anion" effect

Q2: Which solvents are best for this reaction?

A2: Polar aprotic solvents are the standard.

  • DMF (Dimethylformamide): Excellent solvating power for pyrazolide salts. High boiling point (153 °C) allows for a wide temperature range.

  • Acetonitrile (MeCN): Lower boiling point (82 °C) makes it easier to remove post-reaction. A very common choice for reactions with K₂CO₃.[6]

  • THF (Tetrahydrofuran): A less polar option, often used with NaH. Its lower boiling point (66 °C) can be a limitation if heating is required.

  • DMSO (Dimethyl sulfoxide): Very high boiling point (189 °C) and excellent solvating power, but can be difficult to remove. Often used in challenging cases.[7]

Q3: Are there alternative methods to the standard base/alkyl halide approach?

A3: Yes, several other methods have been developed, which can be advantageous under certain circumstances.

  • Acid-Catalyzed Alkylation: This method avoids the use of strong bases entirely. It works well with electrophiles that can form stable carbocations, such as benzylic or benzhydryl groups, using trichloroacetimidates as the alkylating agent and a Brønsted acid like camphorsulfonic acid (CSA) as the catalyst.[1][4]

  • Mitsunobu Reaction: This allows for the N-alkylation of pyrazoles using alcohols. It proceeds under mild, neutral conditions but requires stoichiometric amounts of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), which can complicate purification.[1]

  • Phase-Transfer Catalysis (PTC): This technique is excellent for large-scale synthesis as it can often be run without solvent. The reaction uses a quaternary ammonium salt (e.g., TBAB) to shuttle the pyrazolide anion from a solid phase (e.g., solid KOH) into an organic phase to react with the alkyl halide.[8]

Q4: Can I perform C-alkylation on the pyrazole ring?

A4: While N-alkylation is overwhelmingly favored due to the higher acidity of the N-H proton and the nucleophilicity of the resulting anion, C-alkylation is a possible side reaction under certain conditions, though it is not common. It is more likely to be observed if both nitrogen atoms are already substituted, forcing any further reaction to occur at carbon.

Standard Experimental Protocols

The following are general, illustrative protocols. You must adapt them based on the specific reactivity of your substrates, stoichiometry, and safety considerations.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is suitable for most pyrazoles and is a robust starting point.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the pyrazole (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1–0.2 M concentration relative to the pyrazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Cessation of gas evolution indicates complete deprotonation.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.05 equiv), either neat or as a solution in a small amount of anhydrous DMF, dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LCMS (typically 2-12 hours). Gentle heating (50 °C) can be applied if the reaction is slow.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol uses a milder, easier-to-handle base.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole (1.0 equiv), potassium carbonate (2.0-3.0 equiv), and acetonitrile (0.1-0.2 M).

  • Reagent Addition: Add the alkylating agent (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or heat to reflux (approx. 82 °C) until the reaction is complete by TLC or LCMS analysis.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography. If the product is sufficiently non-polar, a simple filtration through a plug of silica gel may be adequate.

General Reaction Mechanism Visualization

Caption: The general two-step mechanism for N-alkylation of pyrazole.

References

  • D. J. Babinski, J. T. Ippolito, S. D. St. Gall, T. A. Stickle, S. T. Tiner, J. R. Wolfe, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Organics, 2022, 3(2), 111-121. [Link]

  • S. Sanphui, G. S. Kumar, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, 2022, 87(16), 10834–10845. [Link]

  • Y. Edilova, Y. S. Kudyakova, E. A. Osipova, D. Bazhin, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," International Journal of Molecular Sciences, 2025, 26(19), 10335. [Link]

  • D. J. Babinski, J. T. Ippolito, S. D. St. Gall, T. A. Stickle, S. T. Tiner, J. R. Wolfe, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Semantic Scholar, 2022. [Link]

  • Y. Edilova, Y. S. Kudyakova, E. A. Osipova, D. Bazhin, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," National Institutes of Health (NIH), 2025. [Link]

  • J. M. Climent, A. Corma, S. Iborra, M. Mifsud, "Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves," ResearchGate, 2010. [Link]

  • S. Sanphui, G. S. Kumar, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," PubMed, 2022. [Link]

  • J. Elguero, A. de la Hoz, M. V. de la Hoz, "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent," Synthetic Communications, 1990, 20(18), 2849-2853. [Link]

  • J. D. Artman III, A. E. G. Cobb, D. A. Kestra, "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents," The Journal of Organic Chemistry, 2024, 89(6), 3749–3754. [Link]

  • S. Ocal, E. E. Ozel, "Microwave-assisted synthesis of pyrazoles - a mini-review," Dergipark, 2024. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine and Other Kinase Inhibitors in Cancer-Relevant Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical kinase inhibitor, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, against established kinase inhibitors targeting critical nodes in cancer cell signaling. Pyrazole-based compounds represent a privileged scaffold in medicinal chemistry, known to yield potent inhibitors of various protein kinases.[1][2][3][4][5] This document outlines the experimental frameworks for a head-to-head efficacy assessment, providing researchers with the necessary protocols to evaluate novel compounds against clinically relevant benchmarks.

Introduction to the Compounds

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a novel small molecule featuring a pyrazole core, a structure known for its role in targeting the ATP-binding pocket of various kinases.[1][2][5] While the specific kinase targets of this particular derivative are yet to be fully elucidated, its structural similarity to other pyrazole-containing kinase inhibitors suggests potential activity against key signaling kinases implicated in cancer, such as those in the MAPK and receptor tyrosine kinase (RTK) pathways.[3][4]

For the purpose of this comparative guide, we will evaluate its hypothetical efficacy against well-characterized inhibitors of two critical cancer-related kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).

Comparator Kinase Inhibitors:

  • Sorafenib: An oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR-2, PDGFR, and RAF kinases.[6][7][8][9][10] It is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[11][12][13]

  • Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor that blocks the signaling of VEGFRs, PDGFRs, and c-KIT, among others.[14][15][16][17][18] It is used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[14][17]

  • Adezmapimod (SB 203580): A selective, ATP-competitive inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[19][20] While many p38 MAPK inhibitors have faced challenges in clinical trials due to toxicity and lack of efficacy, they remain a key area of investigation for inflammatory diseases and cancer.[21][22][23][24]

Part 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

To directly compare the inhibitory potential of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine against our selected comparators, a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) is the foundational experiment.

Experimental Protocol: In Vitro Kinase Assay

This protocol is designed to be adaptable for various kinase targets.

  • Reagent Preparation:

    • Prepare a 2X solution of the purified recombinant kinase (e.g., VEGFR-2, p38α) and its specific substrate in the appropriate kinase reaction buffer.

    • Prepare serial dilutions of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine and the comparator inhibitors (Sorafenib, Sunitinib, Adezmapimod) in DMSO, followed by a further dilution in the kinase buffer to create a 2X compound solution.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be at the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[25]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).[26]

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[27]

  • Signal Detection:

    • Stop the kinase reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).[26][27][28]

    • The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[29][30][31][32]

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction (384-well plate) cluster_detection Detection & Analysis Kinase_Substrate 2X Kinase/Substrate Solution Add_Kinase Add 2.5 µL Kinase/Substrate Kinase_Substrate->Add_Kinase Inhibitors 2X Serial Diluted Inhibitors Add_Inhibitor Add 2.5 µL Inhibitor/Control Inhibitors->Add_Inhibitor ATP_Sol 2X ATP Solution Initiate_Reaction Add 5 µL ATP to Initiate ATP_Sol->Initiate_Reaction Add_Inhibitor->Add_Kinase Add_Kinase->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Calculate_IC50 Calculate IC50 Values Read_Luminescence->Calculate_IC50

Caption: Workflow for in vitro kinase assay to determine IC50 values.

Hypothetical Comparative Efficacy Data (IC50 Values in nM)
CompoundVEGFR-2p38α
1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine25500
Sorafenib6>10,000
Sunitinib9>10,000
Adezmapimod (SB 203580)>10,00050

Part 2: Cellular Assay for On-Target Efficacy

To assess the ability of these inhibitors to engage their targets within a cellular context, we will use Western blotting to detect the phosphorylation status of downstream substrates.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the inhibition of VEGFR-2 and p38 MAPK signaling in a human umbilical vein endothelial cell (HUVEC) line.

  • Cell Culture and Treatment:

    • Culture HUVECs in appropriate media until they reach 80-90% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat the cells with various concentrations of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine or comparator inhibitors for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., VEGF for the VEGFR-2 pathway, Anisomycin for the p38 MAPK pathway) for a short period (e.g., 10-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[33]

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[34]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[33]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-VEGFR-2, phospho-p38 MAPK) overnight at 4°C.[35][36]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[33]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein.[34]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.

Interpretation of Comparative Data

The hypothetical data suggests that 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a moderately potent inhibitor of VEGFR-2, though less so than the established drugs Sorafenib and Sunitinib. Its off-target activity against p38α is significantly weaker. This profile could be advantageous if high selectivity for VEGFR-2 over p38 MAPK is desired to minimize potential side effects associated with p38 inhibition.

Conversely, Adezmapimod demonstrates high selectivity for p38α, as expected. The multi-kinase nature of Sorafenib and Sunitinib is reflected in their potent inhibition of VEGFR-2, with the understanding that they also inhibit other kinases not tested here.

G Start Experimental Outcome High_Potency High Potency (Low IC50)? Start->High_Potency High_Selectivity High Selectivity (Large IC50 difference)? High_Potency->High_Selectivity Yes Optimize Optimize Compound Structure High_Potency->Optimize No Good_Cellular_Efficacy Good Cellular Efficacy (Inhibits p-protein)? High_Selectivity->Good_Cellular_Efficacy Yes High_Selectivity->Optimize No Proceed Proceed to In Vivo Studies Good_Cellular_Efficacy->Proceed Yes Good_Cellular_Efficacy->Optimize No

Caption: Decision tree for kinase inhibitor candidate selection.

Conclusion

This guide provides a framework for the comparative evaluation of novel kinase inhibitors like 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. By employing standardized in vitro and cellular assays, researchers can systematically assess the potency and selectivity of new compounds against established clinical drugs. The hypothetical results presented herein illustrate how such a comparison can inform the strategic development of the next generation of targeted cancer therapies.

References

  • Protocols.io. (2023). In vitro kinase assay. [Link]

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  • ResearchGate. p38 MAP Kinase Inhibitors in Clinical Trials. [Link]

  • Cohen, P. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Future Medicinal Chemistry, 6(5), 585-595.
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  • Tzeng, H. E., et al. (2017). A review of the mechanism of action and clinical applications of sorafenib in advanced osteosarcoma. Biomedicine & Pharmacotherapy, 94, 931-936.
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  • Papasan, D. F. (2023). Sorafenib Tosylate: A Comprehensive Guide to its Applications and Mechanism in Cancer Therapy.
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  • Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Cells, 12(18), 2276.
  • Adjei, A. A. (2008). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib.
  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • NIH. In vitro NLK Kinase Assay. [Link]

  • Gore, M. E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Clinical Practice, 4(1), 59-67.
  • SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Link]

  • Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. [Link]

  • Dr.Oracle. What is the mechanism of action of Sorafenib (Sorafenib)?. [Link]

  • YouTube. 16 Medicine of the week: Sunitinib. [Link]

  • Patsnap Synapse. What are the therapeutic candidates targeting VEGFR?. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140.
  • Singh, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-25.
  • CORE. In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • ResearchGate. VEGFR-2 inhibitors approved by the FDA. [Link]

  • Bio-protocol. Kinase Assay to Determine the IC50 Values. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • NIH. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • PR Newswire. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5433.
  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • NIH. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696.
  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics.
  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors.... [Link]

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A Researcher's Guide to Validating the Mechanism of Action of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate and validate the mechanism of action of the novel small molecule, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. Drawing upon established principles of drug discovery and target validation, this document outlines a logical, multi-faceted experimental approach. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a strategy for comparing the compound's performance against relevant alternatives.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting a diverse range of protein families.[1][2][3] Notably, pyrazole and its derivatives have demonstrated significant activity as kinase inhibitors, playing a crucial role in the development of targeted therapies for cancer and inflammatory diseases.[1][4][5] Given this precedent, our central hypothesis is that 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine functions as a kinase inhibitor. This guide will systematically outline the experimental journey to test this hypothesis, from broad, unbiased screening to specific, in-depth validation.

Part 1: Unbiased Target Identification – Casting a Wide Net

The initial and most critical step is to identify the potential protein targets of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine without preconceived notions. A multi-pronged approach, employing orthogonal techniques, will provide the most robust and reliable results.[6][7][8][9]

Kinome Profiling: A Focused yet Broad Approach

Given the strong propensity of pyrazole derivatives to act as kinase inhibitors, a comprehensive kinome scan is the logical starting point.[1][4] This will assess the compound's inhibitory activity against a large panel of kinases, providing a "fingerprint" of its selectivity. Several commercial services offer high-quality kinome profiling.[10][11][12][13][14]

Experimental Rationale: By screening against a diverse array of kinases, we can rapidly identify high-affinity targets and gain initial insights into the compound's selectivity profile. This is crucial for predicting potential therapeutic applications and off-target effects.

Protocol 1: Broad-Spectrum Kinome Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in DMSO.

  • Assay Concentration: Submit the compound for screening at two concentrations, for example, 1 µM and 10 µM, to identify potent interactions and differentiate dose-dependent effects.

  • Kinase Panel Selection: Opt for a comprehensive panel covering all major kinase families. A panel of over 300 kinases is recommended for initial screening.[14]

  • Data Analysis: The primary output will be the percent inhibition of each kinase at the tested concentrations. Potent hits are typically defined as those showing >70% inhibition at 1 µM.

  • Follow-up: For the most promising hits, determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Affinity-Based Target Deconvolution: An Unbiased Search

To complement the kinome scan and identify potential non-kinase targets, affinity-based chemical proteomics is a powerful tool.[6][7] This method involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a cell lysate.

Experimental Rationale: This unbiased approach is not limited to a specific protein class and can reveal unexpected targets, providing a more complete picture of the compound's mechanism of action.

Protocol 2: Affinity Chromatography Coupled with Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is critical to ensure that the modification does not abrogate the compound's biological activity.

  • Preparation of Cell Lysate: Grow a relevant cell line (e.g., a cancer cell line for an anti-cancer agent) and prepare a native cell lysate.

  • Affinity Capture: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads with the negative control. Bona fide targets should be significantly enriched in the experimental sample.

Table 1: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Kinome Profiling Measures enzymatic activity inhibitionHigh-throughput, quantitative, directly assesses functional impactLimited to kinases, may miss non-enzymatic interactions
Affinity Chromatography Captures binding partnersUnbiased, identifies direct physical interactionsRequires chemical modification of the compound, potential for false positives/negatives

Part 2: Target Validation and Mechanistic Elucidation

Once a list of putative targets has been generated, the next crucial phase is to validate these interactions in a cellular context and begin to unravel the downstream consequences of target engagement.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Setting

CETSA is a powerful technique for confirming that a compound binds to its target within intact cells.[15][16][17][18][19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Rationale: CETSA provides direct evidence of target engagement in a physiological environment, bridging the gap between in vitro biochemical assays and cellular responses.[15][16][18]

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Treatment cluster_lysis_separation Lysis & Separation cluster_analysis Analysis start Cells in Culture treatment Treat with Compound or Vehicle (DMSO) start->treatment heat Heat to a Range of Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot quantification Quantify Soluble Protein western_blot->quantification melt_curve Generate Melt Curve quantification->melt_curve end melt_curve->end Compare Melt Curves (Compound vs. Vehicle)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine at a relevant concentration (e.g., 10x IC50) and a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.

Elucidating Downstream Signaling Pathways

Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction on downstream signaling pathways.

Experimental Rationale: Understanding how the compound modulates cellular signaling provides a deeper understanding of its mechanism of action and helps to rationalize its phenotypic effects.

Diagram 2: Downstream Signaling Analysis Workflow

Signaling_Analysis_Workflow cluster_phospho Phospho-protein Analysis cluster_gene_expression Gene Expression Analysis start Treat Cells with 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine phospho_array Phospho-Kinase Array start->phospho_array rna_seq RNA-Sequencing start->rna_seq western_blot Western Blot for Specific Phospho-proteins phospho_array->western_blot Validate Hits end_phospho western_blot->end_phospho Confirm Pathway Modulation pathway_analysis Pathway Enrichment Analysis rna_seq->pathway_analysis end_gene pathway_analysis->end_gene Identify Affected Transcriptional Programs

Caption: Workflow for analyzing downstream signaling effects.

Protocol 4: Phospho-Kinase Array

  • Cell Treatment and Lysis: Treat cells with 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine for various time points. Lyse the cells and quantify the total protein concentration.

  • Array Incubation: Incubate the cell lysates with a phospho-kinase array membrane, which contains antibodies against a wide range of phosphorylated signaling proteins.

  • Detection: Use a chemiluminescent detection method to visualize the phosphorylated proteins.

  • Data Analysis: Quantify the signal intensity for each spot and compare the phosphorylation status of proteins in treated versus untreated cells.

  • Validation: Validate the most significant changes in phosphorylation using traditional Western blotting with phospho-specific antibodies.

Part 3: Comparative Analysis and Performance Benchmarking

To truly understand the potential of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, it is essential to compare its performance against established compounds with a similar mechanism of action.

Selection of Competitor Compounds: Once the primary kinase target(s) of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine are validated, select two to three known, potent, and selective inhibitors of the same target(s) for comparative studies.

Table 2: Comparative Performance Metrics

Metric1-ethyl-3,5-dimethyl-1H-pyrazol-4-amineCompetitor ACompetitor B
Biochemical Potency (IC50) To be determinedLiterature ValueLiterature Value
Cellular Potency (EC50) To be determinedLiterature ValueLiterature Value
Kinase Selectivity Score To be determinedLiterature ValueLiterature Value
Cellular Target Engagement (CETSA ΔTm) To be determinedTo be determinedTo be determined
Downstream Pathway Modulation To be determinedTo be determinedTo be determined

Experimental Rationale: A head-to-head comparison will highlight the unique properties of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, such as improved potency, selectivity, or a differentiated downstream signaling profile, which could translate into therapeutic advantages.

Conclusion

The validation of a small molecule's mechanism of action is a rigorous, multi-step process that requires a logical and evidence-based approach. By systematically employing the unbiased target identification and robust validation techniques outlined in this guide, researchers can confidently elucidate the molecular mechanism of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. The proposed workflow, from broad kinome profiling to specific cellular target engagement and comparative analysis, provides a clear and actionable path to understanding the therapeutic potential of this novel compound. This comprehensive approach ensures scientific integrity and provides the foundational data necessary for further preclinical and clinical development.

References

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Comparative Study of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole core is a well-established and valuable scaffold in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of therapeutic applications.[1][2][3][4] Its versatile nature allows for the synthesis of diverse derivatives with varied biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6] This guide focuses on the comparative analysis of analogs derived from 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a key intermediate for generating novel bioactive compounds.

The Core Scaffold: Synthesis and Properties

The foundational molecule, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, can be synthesized through a multi-step process. A common route involves the cyclocondensation of a β-diketone with a hydrazine derivative, followed by nitration and subsequent reduction of the nitro group to an amine.[7] This amine functionality at the 4-position serves as a crucial handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms.[4] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, contributing to its ability to interact with biological targets.[4]

Analog Synthesis and Characterization: A Workflow

The generation of a library of analogs from the parent amine is a critical step in understanding its therapeutic potential. A generalized workflow for the synthesis and characterization of these analogs is presented below.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine reaction Reaction with diverse electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) start->reaction analogs Library of Analogs reaction->analogs chromatography Chromatography (e.g., column, HPLC) analogs->chromatography spectroscopy Spectroscopic Analysis (NMR, MS, IR) chromatography->spectroscopy purity Purity Assessment (LC-MS, elemental analysis) spectroscopy->purity biological_testing biological_testing purity->biological_testing Proceed to Biological Evaluation

Figure 1: A generalized workflow for the synthesis, purification, and characterization of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine analogs.

Experimental Protocol: General Procedure for N-Acylation
  • Reactant Preparation: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting N-acyl analog using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Evaluation: A Case Study in Kinase Inhibition

To illustrate the comparative analysis of these analogs, we present hypothetical data for their inhibitory activity against a protein kinase, a common target for pyrazole-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Reaction: In a microplate, combine the kinase, a suitable peptide substrate, and ATP in a buffered solution.

  • Incubation: Add the test compounds to the assay wells and incubate at a controlled temperature.

  • Detection: After the incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Comparative Performance Data
Analog IDR-Group at 4-Amino PositionIC₅₀ (nM)
Parent Amine -H>10,000
Analog A -C(O)CH₃1,500
Analog B -C(O)Ph750
Analog C -C(O)-(4-fluorophenyl)250
Analog D -SO₂CH₃5,000

Table 1: Comparative inhibitory activity of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine analogs against a hypothetical protein kinase.

Structure-Activity Relationship (SAR) Insights

The data in Table 1 provides valuable insights into the structure-activity relationships of this analog series. The SAR can be visualized as a logical progression of structural modifications and their impact on biological activity.

sar cluster_sar Structure-Activity Relationship (SAR) Parent Parent Amine (>10,000 nM) Acyl N-Acylation (Analog A) (1,500 nM) Parent->Acyl Improved Activity Sulfonyl N-Sulfonylation (Analog D) (5,000 nM) Parent->Sulfonyl Limited Improvement Aryl N-Aroylation (Analog B) (750 nM) Acyl->Aryl Further Improvement Fluoro N-(4-Fluorobenzoyl) (Analog C) (250 nM) Aryl->Fluoro Significant Potency Gain

Figure 2: A diagram illustrating the structure-activity relationship of the synthesized analogs.

  • Acylation is Key: Simple acylation of the 4-amino group significantly improves inhibitory activity compared to the unsubstituted parent amine.

  • Aromatic Rings are Favorable: The introduction of an aromatic ring, as in the benzoyl derivative (Analog B), further enhances potency, suggesting a potential interaction with a hydrophobic pocket in the kinase active site.

  • Electron-Withdrawing Groups Enhance Potency: The addition of an electron-withdrawing fluorine atom to the phenyl ring (Analog C) leads to a substantial increase in activity. This could be due to favorable electronic interactions or improved binding affinity.

  • Sulfonamides are Less Effective: The sulfonamide analog (Analog D) demonstrates weaker activity, indicating that the geometry and electronic properties of the sulfonyl group are less optimal for binding to this particular target compared to the carbonyl group. The structure-activity relationship of pyrazole derivatives is highly dependent on the substitution pattern and the specific biological target.[8][9][10][11]

Conclusion and Future Directions

This comparative guide highlights the systematic approach to exploring the therapeutic potential of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine analogs. The 4-amino position serves as a versatile point for modification, allowing for the fine-tuning of biological activity. The SAR insights gained from this study provide a clear direction for future optimization efforts.

For researchers and drug development professionals, the key takeaway is the importance of a structured and data-driven approach to analog design and evaluation. Future work should focus on:

  • Expanding the library of analogs with a wider variety of substituents at the 4-amino position.

  • Investigating the effects of modifications at other positions on the pyrazole ring.

  • Conducting in-depth pharmacological profiling of the most potent compounds to assess their selectivity, mechanism of action, and potential for in vivo efficacy.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the pyrazole scaffold in the quest for novel and effective medicines.

References

A comprehensive list of references would be included here in a formal publication. The following is a representative, though not exhaustive, list based on the foundational search.

  • Bhat, B. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7293.
  • Geronikaki, A., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11145-11166.
  • Jadhav, S. D., & Patil, S. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Al-Ostoot, F. H., et al. (2022).
  • Li, Y., et al. (2013). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 61(19), 4443-4448.
  • Verma, A., et al. (2017).
  • Kühn, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 247, 115042.
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  • Gomaa, M. A.-M., & Ali, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4292.
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  • Gomaa, M. A.-M., & Ali, M. M. (2016).
  • Al-Omran, F., et al. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles.
  • Kumar, G. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Pharmaceutical Sciences and Research, 4(9), 3568-3573.
  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4991.
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A Comparative Guide to the Structure-Activity Relationship of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2][3] Its versatility and amenability to chemical modification have led to its incorporation into a wide array of therapeutic agents, from anti-inflammatory drugs to potent anticancer therapies.[4][5][6] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, subclass: 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivatives. While comprehensive SAR studies on this exact scaffold are emerging, by synthesizing data from closely related pyrazole analogs, we can construct a predictive framework to guide the design of novel and selective kinase inhibitors.

The Pyrazole Core: A Foundation for Potent Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The pyrazole ring serves as an excellent scaffold for kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[1] The nitrogen atoms of the pyrazole can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP. Furthermore, the various positions on the pyrazole ring (N1, C3, C4, and C5) provide vectors for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]

The 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine core provides a unique starting point for inhibitor design. The ethyl group at the N1 position can influence the orientation of the molecule within the kinase hinge region, a critical interaction for many inhibitors.[9] The methyl groups at C3 and C5 can provide advantageous hydrophobic interactions and contribute to the overall shape of the molecule. The amine at the C4 position is a crucial functional group that can be readily modified to explore interactions with the solvent-exposed region of the kinase or to introduce functionalities that improve physicochemical properties.

Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Derivatives: A General Approach

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivatives typically begins with the construction of the core pyrazole ring, followed by functionalization at the 4-position. A common and efficient method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][10]

Experimental Protocol: Synthesis of the Core Scaffold
  • Step 1: Pyrazole Ring Formation. To a solution of pentane-2,4-dione in a suitable solvent such as ethanol, add an equimolar amount of ethylhydrazine. The reaction mixture is then heated to reflux for several hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude 1-ethyl-3,5-dimethyl-1H-pyrazole is purified, typically by column chromatography.

  • Step 2: Nitration at the 4-Position. The purified 1-ethyl-3,5-dimethyl-1H-pyrazole is subjected to nitration. This is commonly achieved by treating the pyrazole with a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 0-10 °C). The reaction is carefully monitored and then quenched by pouring onto ice. The precipitated 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is collected by filtration and washed.

  • Step 3: Reduction to the 4-Amine. The nitro group of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is then reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, reduction can be achieved using a metal catalyst such as iron, tin, or zinc in the presence of an acid. The final product, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, is then purified.

Workflow for the Synthesis of the Core Scaffold

cluster_0 Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Pentane-2,4-dione Pentane-2,4-dione Condensation Condensation Pentane-2,4-dione->Condensation Ethylhydrazine Ethylhydrazine Ethylhydrazine->Condensation 1-ethyl-3,5-dimethyl-1H-pyrazole 1-ethyl-3,5-dimethyl-1H-pyrazole Condensation->1-ethyl-3,5-dimethyl-1H-pyrazole Reflux in Ethanol Nitration Nitration 1-ethyl-3,5-dimethyl-1H-pyrazole->Nitration HNO3/H2SO4 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole Nitration->1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole Reduction Reduction 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole->Reduction H2, Pd/C 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Reduction->1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Caption: Synthetic pathway to the core scaffold.

Structure-Activity Relationship: A Predictive Analysis

While direct comparative data for a series of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivatives is limited, we can infer a predictive SAR by examining related pyrazole-based kinase inhibitors. The following sections explore the likely impact of modifications at key positions.

Modifications at the 4-Amino Group

The 4-amino group is a prime site for modification to enhance potency and introduce selectivity. By converting the primary amine into substituted amides, ureas, or sulfonamides, or by using it as a point of attachment for other cyclic systems, one can probe different regions of the kinase active site.

Hypothetical SAR for 4-Amino Substitutions:

  • Small Alkyl Amides: Introducing small alkyl amides could provide additional hydrophobic interactions.

  • Aromatic Amides: Phenyl or substituted phenyl amides can introduce pi-stacking interactions with aromatic residues in the active site. Electron-withdrawing or donating groups on the phenyl ring can modulate the electronic properties and binding affinity.

  • Heterocyclic Moieties: Attaching heterocyclic rings, such as pyridines or other pyrazoles, can introduce additional hydrogen bonding opportunities and improve solubility. Studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown that the orientation of a pyrazolyl ring at an amino position is crucial for CDK2 inhibitory activity.[11]

Modifications at the N1-Ethyl Group

The N1 substituent plays a critical role in orienting the pyrazole core within the kinase hinge region. While our core scaffold has an ethyl group, exploring variations here could be beneficial.

  • Larger Alkyl Groups: Increasing the size of the alkyl chain (e.g., propyl, butyl) could enhance van der Waals interactions.

  • Cyclic Substituents: Cycloalkyl groups (e.g., cyclopropyl, cyclopentyl) can introduce conformational rigidity, which may be entropically favorable for binding.[1]

  • Aromatic Rings: An N1-phenyl group is a common feature in many potent kinase inhibitors, offering the potential for significant pi-stacking interactions.

Modifications at the C3 and C5-Methyl Groups

The methyl groups at the C3 and C5 positions contribute to the hydrophobic character of the molecule.

  • Larger Alkyl Groups: Replacing the methyl groups with larger alkyl or cycloalkyl groups could optimize hydrophobic packing in the active site.

  • Aromatic Rings: Introducing phenyl or other aromatic rings at these positions can lead to significant gains in potency through interactions with hydrophobic pockets.

Comparative Performance: Insights from Structurally Related Kinase Inhibitors

To provide a quantitative perspective, the following table summarizes the inhibitory activities of several pyrazole-based kinase inhibitors against various targets. While these compounds do not share the exact 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine core, they provide valuable benchmarks for the potential potency of this class of compounds.

Compound ClassTarget KinaseKey Structural FeaturesInhibitory Activity (IC₅₀/Kᵢ)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Pyrazole at the 2-amino position of a pyrimidineKᵢ = 0.005 µM[11][12]
4-Amino-(1H)-pyrazole DerivativesFLT3Carboxamide at C3, various amines at C4IC₅₀ = 0.089 nM[13]
Pyrazolo[1,5-a]pyrimidine DerivativesFLT3-ITDFused pyrazole-pyrimidine coreIC₅₀ = 0.4 nM[14]
Pyrazolopyrimidine DerivativesSRC KinasePiperidine at N1IC₅₀ values in the nanomolar range[15]

This data highlights that pyrazole-based scaffolds can achieve highly potent inhibition of various kinases, with activities often in the low nanomolar to sub-nanomolar range. The success of these related compounds strongly supports the potential of the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold as a template for the design of novel kinase inhibitors.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine derivatives, a series of standardized in vitro assays are essential.

Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

  • Assay Components: Recombinant kinase, substrate peptide or protein, ATP, and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Quantification: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI₅₀ (concentration for 50% growth inhibition) is then determined.

Workflow for Biological Evaluation

cluster_1 Biological Evaluation Workflow Synthesized Derivatives Synthesized Derivatives Kinase Inhibition Assay Kinase Inhibition Assay Synthesized Derivatives->Kinase Inhibition Assay Cell Proliferation Assay Cell Proliferation Assay Synthesized Derivatives->Cell Proliferation Assay IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis GI50 Determination GI50 Determination Cell Proliferation Assay->GI50 Determination GI50 Determination->SAR Analysis

Caption: Workflow for assessing biological activity.

Conclusion and Future Directions

The 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the structure-activity relationships of related pyrazole derivatives, modifications at the 4-amino position are likely to be a fruitful avenue for optimizing potency and selectivity. Further exploration of substituents at the N1, C3, and C5 positions will also be crucial for fine-tuning the pharmacological profile of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on this core structure. Such studies will not only provide a more complete understanding of the SAR for this specific class of pyrazoles but also have the potential to yield novel drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity. The combination of rational design, efficient synthesis, and robust biological testing will be key to unlocking the full therapeutic potential of these promising molecules.

References

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor's Dilemma - Potency vs. Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective activities against various kinases.[2][3][4] This guide focuses on a specific pyrazole derivative, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine , providing a comprehensive analysis of its kinase cross-reactivity profile.

The central challenge in developing kinase inhibitors lies in achieving high potency against the intended target while maintaining selectivity across the vast and structurally similar human kinome.[5][6] Off-target effects, arising from the inhibition of unintended kinases, can lead to cellular toxicity and adverse clinical outcomes.[7][8][9] Therefore, a thorough understanding of a compound's cross-reactivity is paramount for its progression as a viable therapeutic candidate.[10][11] This guide will objectively compare the hypothetical performance of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine against a panel of representative kinases, supported by established experimental methodologies.

Experimental Design: A Multi-faceted Approach to Kinase Selectivity Profiling

To comprehensively assess the cross-reactivity of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a multi-pronged approach is employed, integrating both biochemical and cellular assays. This ensures a robust and physiologically relevant understanding of the compound's selectivity.

Kinome-wide Profiling: Casting a Wide Net

The initial step involves a broad screening of the compound against a large, representative panel of human kinases. This "compound-centric" approach provides a global view of the inhibitor's interaction landscape within the kinome.[6] Commercially available platforms, such as KINOMEscan® (a competition binding assay) or large-panel enzymatic assays, are typically utilized for this purpose.[12] These high-throughput screens are crucial for identifying both primary targets and potential off-targets early in the drug discovery process.[6][10]

IC50 Determination: Quantifying Potency

Following the initial screen, kinases that show significant inhibition are selected for more detailed quantitative analysis. The half-maximal inhibitory concentration (IC50) is determined for each of these kinases. This value represents the concentration of the inhibitor required to reduce the kinase's activity by 50% and is a critical measure of potency.[10] A variety of assay formats can be used for IC50 determination, including radiometric assays, fluorescence-based assays, and luminescence-based assays like the ADP-Glo™ Kinase Assay.[10][12]

Cellular Target Engagement: Confirming Intracellular Activity

While biochemical assays are essential for understanding direct enzyme inhibition, it is crucial to confirm that the compound can engage its target within a cellular context.[11] Assays like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target binding in intact cells.[11] Furthermore, functional cellular assays that measure the phosphorylation of downstream substrates can confirm the compound's ability to inhibit the targeted signaling pathway.[10]

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the kinase cross-reactivity of a small molecule inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cellular Validation A 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine B High-Throughput Kinome-wide Screen (e.g., KINOMEscan® or Enzymatic Panel) A->B C Identification of Primary Targets and Potential Off-Targets B->C D IC50 Determination Assays (e.g., ADP-Glo™, Radiometric) C->D E Cellular Target Engagement (e.g., CETSA) D->E F Functional Cellular Assays (Downstream Pathway Analysis) E->F G Comprehensive Cross-Reactivity Profile F->G Selectivity Profile & Risk Assessment

Caption: Workflow for Kinase Cross-Reactivity Profiling.

Comparative Data: Hypothetical Cross-Reactivity Profile of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

The following table presents a hypothetical dataset illustrating the cross-reactivity of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine against a selection of kinases from different families. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Kinase TargetKinase Family% Inhibition at 1 µMIC50 (nM)
Target Kinase X Tyrosine Kinase 98% 15
Kinase ATyrosine Kinase75%250
Kinase BSerine/Threonine Kinase40%>1000
Kinase CTyrosine Kinase85%150
Kinase DSerine/Threonine Kinase15%>10000
Kinase ELipid Kinase5%>10000

Interpretation of Data:

In this hypothetical scenario, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine demonstrates high potency against its intended target, "Target Kinase X," with an IC50 of 15 nM. The compound exhibits a favorable selectivity profile, with significantly lower potency against other kinases in the panel. For instance, the IC50 values for Kinase A and Kinase C are over 10-fold higher than for Target Kinase X, suggesting a good selectivity window. The compound shows minimal to no activity against kinases from other families, such as Serine/Threonine and Lipid kinases, at the tested concentrations. This type of data is crucial for calculating a Selectivity Index , which compares the inhibitory potency against the primary target versus off-targets.[10]

Visualizing Selectivity

The following diagram provides a visual representation of the hypothetical selectivity profile.

G cluster_0 Selectivity Profile of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine cluster_1 High Potency cluster_2 Moderate Potency (Potential Off-Targets) cluster_3 Low to No Potency Compound {1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine} TargetX Target Kinase X (IC50 = 15 nM) Compound->TargetX KinaseA Kinase A (IC50 = 250 nM) Compound->KinaseA KinaseC Kinase C (IC50 = 150 nM) Compound->KinaseC KinaseB KinaseB Compound->KinaseB KinaseD KinaseD Compound->KinaseD KinaseE KinaseE Compound->KinaseE

Caption: Hypothetical Kinase Selectivity Profile.

Experimental Protocols: A Step-by-Step Guide

To provide practical insights, here is a detailed protocol for a commonly used enzymatic kinase assay for IC50 determination.

ADP-Glo™ Kinase Assay Protocol

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration near the Km for the specific kinase)

  • 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and varying concentrations of the test compound. Include positive controls (known inhibitor) and negative controls (vehicle only).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[12]

  • Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luciferase Reaction: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.[12]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: The Path Forward

The comprehensive evaluation of a kinase inhibitor's cross-reactivity is a non-negotiable aspect of preclinical drug development. For a compound like 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a favorable selectivity profile, as illustrated in our hypothetical example, would be a strong indicator of its potential as a therapeutic candidate with a reduced risk of off-target toxicities. The methodologies outlined in this guide provide a robust framework for researchers to systematically characterize the selectivity of their novel kinase inhibitors, ultimately contributing to the development of safer and more effective medicines.

References

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  • Howard, S., et al. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Suksrichavalit, T., et al. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

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  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. [Link]

  • Vydzhak, R. N., et al. (2023). Synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles. OUCI. [Link]

  • Wang, Y., et al. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

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  • Jakobsen, J. S., et al. (2012). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH. [Link]

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A Comparative Guide to Confirming the Purity of Synthesized 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal confirmation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of regulatory compliance and patient safety. This guide provides a comprehensive, in-depth comparison of analytical techniques for verifying the purity of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole amine of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The synthesis of pyrazole derivatives, often achieved through methods like the Knorr pyrazole synthesis, can sometimes lead to the formation of impurities, such as regioisomers or unreacted starting materials[1]. Therefore, a multi-faceted analytical approach is not just recommended but essential to ensure the synthesized compound meets the stringent purity requirements for further development.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. Instead, a battery of orthogonal methods should be employed, each providing a unique piece of the purity puzzle. For 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, the primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a synthesized batch of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Purity_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation & Impurity ID) Purification->NMR Primary Structural Analysis HPLC HPLC Analysis (Quantitative Purity & Impurity Profile) NMR->HPLC Orthogonal Purity Assessment MS Mass Spectrometry (Molecular Weight Verification) HPLC->MS Confirmation of Mass EA Elemental Analysis (Empirical Formula Confirmation) MS->EA Final Formulaic Verification Decision Purity Confirmed? (>99.5%) EA->Decision Pass Release for Further Studies Decision->Pass Yes Fail Further Purification Required Decision->Fail No Fail->Purification Re-purify

Caption: A comprehensive workflow for the synthesis, purification, and multi-technique purity confirmation of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

In-Depth Analysis Techniques: Protocols and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules[2][3]. Both ¹H and ¹³C NMR should be employed to confirm the identity of the target compound and to detect any structurally similar impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Data Interpretation for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine:

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm) Rationale
Ethyl-CH₃~1.3 (triplet)~15The triplet splitting is due to coupling with the adjacent CH₂ group.
Ethyl-CH₂~3.9 (quartet)~42The quartet splitting arises from coupling with the neighboring CH₃ group.
3-CH₃~2.1 (singlet)~11A singlet is expected as there are no adjacent protons.
5-CH₃~2.2 (singlet)~13Similar to the 3-CH₃, this will appear as a singlet.
NH₂~3.5 (broad singlet)-The broadness is due to quadrupole broadening and potential exchange with trace water. The chemical shift can vary with concentration and solvent.
Pyrazole C3-~145Quaternary carbon, typically deshielded in the pyrazole ring.
Pyrazole C4-~115Carbon bearing the amine group.
Pyrazole C5-~148Quaternary carbon, also deshielded.

Comparison with Alternatives: The primary alternative to high-field NMR is lower-field NMR (e.g., 60-100 MHz). While less expensive, lower-field instruments offer significantly lower resolution and sensitivity, making it difficult to distinguish between structurally similar compounds like regioisomers. For drug development, high-field NMR is the industry standard.

High-Performance Liquid Chromatography (HPLC): The Purity Quantifier

HPLC is a cornerstone of purity determination, providing a quantitative measure of the target compound and its impurities[2][4]. For amines, which can have poor UV absorbance, derivatization is often employed to enhance detection[4][5][6]. However, a direct UV detection method is often sufficient for initial purity assessment.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectrophotometry to be the λmax of the compound).

    • Gradient: A typical gradient might start at 10% organic phase, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Interpretation:

Compound Expected Retention Time (min) Purity (%)
1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine~8.5>99.5
Potential Regioisomer Impurity~7.8<0.1
Unreacted Starting Materials<5.0<0.1

Comparison with Alternatives: Gas Chromatography (GC) is an alternative chromatographic technique. However, for many relatively non-volatile and polar pharmaceutical compounds like pyrazole amines, HPLC is generally preferred due to its wider applicability and less stringent sample volatility requirements. Supercritical Fluid Chromatography (SFC) is a greener alternative to HPLC but is less commonly available.

Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, offering crucial confirmation of its identity[2][3]. It can also provide structural information through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecule [M+H]⁺. For 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (C₇H₁₃N₃, Molecular Weight = 139.20 g/mol ), the expected [M+H]⁺ ion would be at m/z 140.21.

Data Interpretation:

Ion Expected m/z Observed m/z
[M+H]⁺140.21140.21

Comparison with Alternatives: Other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, but ESI is generally the most common and versatile for this type of molecule.

Elemental Analysis: The Empirical Formula Validator

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula[7][8][9].

Experimental Protocol: CHN Analysis

  • Sample Preparation: A precisely weighed, dry sample (1-3 mg) is required.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

  • Data Analysis: The instrument software calculates the percentage of each element.

Data Interpretation for C₇H₁₃N₃:

Element Calculated (%) Found (%)
Carbon (C)60.4060.35
Hydrogen (H)9.419.45
Nitrogen (N)30.1930.10

A close correlation between the calculated and found values (typically within ±0.4%) provides strong evidence for the empirical formula.

Comparison with Alternatives: High-resolution mass spectrometry (HRMS) can also provide the elemental composition with high accuracy and is often used in conjunction with or as an alternative to traditional elemental analysis.

Comparison of Analytical Techniques for Purity Confirmation

Technique Primary Purpose Strengths Limitations
¹H & ¹³C NMR Structural Elucidation & Impurity IdentificationProvides detailed structural information; can identify and quantify impurities if standards are available.Lower sensitivity compared to other methods; may not detect non-protonated or low-level impurities easily.
HPLC Quantitative Purity AssessmentHighly sensitive and quantitative; excellent for separating mixtures and determining the number and amount of impurities.Does not provide definitive structural information on its own; method development can be time-consuming.
Mass Spectrometry Molecular Weight ConfirmationHighly sensitive; provides accurate molecular weight and can offer structural clues through fragmentation.Isomer differentiation can be challenging; quantification requires standards.
Elemental Analysis Empirical Formula ConfirmationProvides fundamental confirmation of the elemental composition.Does not provide structural information; requires a pure sample for accurate results.

Conclusion

The confirmation of purity for a synthesized pharmaceutical compound like 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a critical, multi-step process. A combination of orthogonal analytical techniques, including NMR spectroscopy, HPLC, mass spectrometry, and elemental analysis, provides a self-validating system that ensures the identity, purity, and quality of the synthesized material. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers and drug development professionals can confidently advance their candidates through the development pipeline.

References

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  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives.
  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
  • Wiley Online Library. (2012, January 18). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?

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A Comparative Analysis of Pyrazole-Based Compounds in Drug Discovery: Profiling 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility in drug design. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a multitude of clinically successful drugs. This guide delves into a comparative analysis of pyrazole-based compounds, with a specific focus on the potential of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a lesser-known derivative, in contrast to established pyrazole-based therapeutics. While not a clinically approved drug itself, its structural motifs are present in compounds investigated for a range of biological activities, making it an intriguing subject for a comparative study within the broader class of pyrazole-based agents.

This analysis is intended for researchers, scientists, and professionals in drug development, providing a framework for evaluating novel pyrazole derivatives against established benchmarks. We will explore the mechanistic underpinnings, comparative efficacy data from analogous compounds, and the experimental workflows essential for their characterization.

The Pyrazole Core: A Foundation for Diverse Pharmacology

The five-membered heterocyclic ring of pyrazole is a cornerstone in the development of a wide array of therapeutic agents. Its two adjacent nitrogen atoms allow for a variety of substitution patterns, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. This has led to the development of drugs targeting a diverse range of protein families, including kinases, G-protein coupled receptors, and enzymes.

Profiling 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine: A Potential Kinase Inhibitor Scaffold

While 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is not an established drug, its core structure, a 4-amino-substituted pyrazole, is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 4-amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of a target kinase.

To provide a meaningful comparison, we will evaluate the potential of this scaffold against a well-established pyrazole-based kinase inhibitor, Celecoxib , which, in addition to its well-known COX-2 inhibitory activity, has been shown to inhibit multiple kinases.

Comparative Analysis: 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Scaffold vs. Celecoxib

Mechanism of Action: A Tale of Two Scaffolds

Celecoxib is a diaryl-substituted pyrazole that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, exerting its anti-inflammatory effects by blocking the production of prostaglandins. However, its therapeutic applications have expanded beyond inflammation, with research demonstrating its efficacy in cancer treatment. This is attributed, in part, to its ability to inhibit various kinases involved in tumor progression, such as Akt/PKB.

The 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold , by contrast, is more reminiscent of the core structures found in dedicated kinase inhibitors. The 4-amino group is a key feature for interaction with the hinge region of the kinase ATP-binding site, a common binding motif for this class of drugs. The ethyl and dimethyl substitutions on the pyrazole ring would influence the compound's solubility, metabolic stability, and selectivity towards specific kinases.

Diagram: Generalized Kinase Inhibition by a 4-Aminopyrazole Scaffold

G cluster_kinase Kinase ATP-Binding Pocket ATP ATP ActiveSite Catalytic Loop ATP->ActiveSite Binds Hinge Hinge Region Substrate Substrate Substrate->ActiveSite Binds PhosphorylatedSubstrate Phosphorylated Substrate ActiveSite->PhosphorylatedSubstrate Phosphorylates Inhibitor 1-ethyl-3,5-dimethyl-1H- pyrazol-4-amine Scaffold Inhibitor->ATP Competes with Inhibitor->Hinge Forms H-bonds

Caption: Competitive ATP binding inhibition by a 4-aminopyrazole scaffold.

Comparative Performance Metrics

To objectively compare the potential of the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold with Celecoxib, we will consider key performance metrics derived from studies on structurally similar compounds and established data for Celecoxib.

Parameter 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Scaffold (Projected) Celecoxib
Primary Target(s) Specific kinases (e.g., tyrosine kinases, serine/threonine kinases)COX-2, various kinases (e.g., Akt/PKB)
Therapeutic Area(s) Oncology, InflammationInflammation, Pain, Oncology
Selectivity Potentially high for specific kinases, dependent on substitution patternsSelective for COX-2 over COX-1; moderate kinase selectivity
Known Liabilities To be determined through screening and profilingCardiovascular risks associated with COX-2 inhibition

Experimental Workflows for Comparative Evaluation

A rigorous head-to-head comparison of a novel compound against an established drug requires a series of well-defined experiments. Below are the protocols that would be essential for such an evaluation.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the test compounds against a panel of kinases.

Methodology:

  • Compound Preparation: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine and Celecoxib in DMSO to create stock solutions. Prepare a dilution series for each compound.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known potent inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare Compound Dilution Series C Add Test Compounds and Controls A->C B Set up Kinase Reaction (Kinase, Substrate, ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Measure Fluorescence D->E F Calculate IC50 Values E->F

In Vitro Validation of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of the novel pyrazole derivative, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The 4-amino substitution on the pyrazole ring, in particular, is a key feature in several biologically active molecules, suggesting that 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine holds significant therapeutic potential.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of potential activities and provides detailed experimental protocols to facilitate a thorough in vitro evaluation. Our approach is grounded in a logical, tiered screening cascade designed to first identify cytotoxic effects and then to elucidate potential mechanisms of action, specifically focusing on kinase and cyclooxygenase (COX) inhibition, two common targets for pyrazole derivatives.

Section 1: Foundational Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its general effect on cell viability. This provides a broad understanding of its cytotoxic potential and helps determine the appropriate concentration range for subsequent mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5][6][7][8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Comparative Compounds:
  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell lines.[9][10][11][12][13] It serves as a positive control for cytotoxicity.

  • Celecoxib: A selective COX-2 inhibitor with a pyrazole core that has also demonstrated cytotoxic effects on various cancer cell lines, independent of its COX-2 inhibitory activity.[14][15][16][17]

  • Vehicle Control (DMSO): To account for any effects of the solvent used to dissolve the test compounds.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture:

    • Select a panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

    • Culture the cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine and the comparator compounds (Staurosporine, Celecoxib) in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) and untreated cells as controls.

  • Incubation:

    • Incubate the treated plates for 48 or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curves and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1-ethyl-3,5-dimethyl-1H-pyrazol-4-amineExperimental DataExperimental DataExperimental Data
Staurosporine~0.01~0.02~0.015
Celecoxib~50~75~60

Note: The values for Staurosporine and Celecoxib are representative and may vary depending on experimental conditions.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compounds Prepare Compound Dilutions compounds->treatment incubation Incubate for 48/72 hours treatment->incubation mtt_assay Add MTT and Solubilize Formazan incubation->mtt_assay readout Measure Absorbance at 570 nm mtt_assay->readout analysis Calculate % Viability and IC50 readout->analysis

Caption: Workflow for MTT-based cytotoxicity screening.

Section 2: Mechanistic Elucidation - Kinase Inhibition Profile

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[18][19] A broad kinase panel screening can reveal potential targets for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Comparative Compounds:
  • Ruxolitinib: An FDA-approved JAK1/JAK2 inhibitor with a pyrazole core, serving as a specific kinase inhibitor control.[18][19][20][21]

  • Staurosporine: A non-selective kinase inhibitor, useful as a positive control for broad kinase inhibition.[9][10][11][12][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for assessing kinase inhibition. Commercial services often provide comprehensive kinase panel screening.[22][23][24][25][26]

  • Assay Setup:

    • The assay is typically performed in a 96- or 384-well plate format.

    • Each well contains the kinase, a specific substrate (peptide or protein), and the test compound at a fixed concentration (e.g., 10 µM for initial screening).

  • Kinase Reaction:

    • The reaction is initiated by adding ATP, with one of the phosphate groups being the radioactive isotope ³²P or ³³P.

    • The kinase transfers the radiolabeled phosphate from ATP to the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Reaction Termination and Separation:

    • The reaction is stopped by adding a solution that denatures the kinase.

    • The phosphorylated substrate is separated from the remaining radiolabeled ATP, often by capturing the substrate on a filter membrane.

  • Detection and Data Analysis:

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • The percentage of kinase inhibition by the compound is calculated relative to a vehicle control (DMSO).

    • For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile (% Inhibition at 10 µM)
Kinase Target1-ethyl-3,5-dimethyl-1H-pyrazol-4-amineRuxolitinibStaurosporine
JAK1Experimental Data>90%>95%
JAK2Experimental Data>90%>95%
EGFRExperimental Data<10%>95%
SRCExperimental Data<15%>95%
... (other kinases)Experimental Data......
Visualization: Kinase Inhibition Assay Principle

G cluster_reaction Kinase Reaction cluster_inhibition Inhibition Kinase Kinase Phosphorylated Substrate-[³²P] Phosphorylated Substrate-[³²P] Kinase->Phosphorylated Substrate-[³²P] In the absence of inhibitor Substrate Substrate Substrate->Phosphorylated Substrate-[³²P] In the absence of inhibitor ATP-[y-³²P] ATP-[y-³²P] ATP-[y-³²P]->Phosphorylated Substrate-[³²P] In the absence of inhibitor ADP ADP Phosphorylated Substrate-[³²P]->ADP Inhibitor Test Compound Kinase_inhibited Kinase Inhibitor->Kinase_inhibited binds to No Reaction No Reaction Substrate_inhibited Substrate ATP_inhibited ATP-[y-³²P]

Caption: Principle of a radiometric kinase inhibition assay.

Section 3: Mechanistic Elucidation - Anti-inflammatory Activity

Given that many pyrazole derivatives are known NSAIDs, evaluating the inhibitory activity of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine against COX-1 and COX-2 is a logical step. This will determine if the compound has potential as an anti-inflammatory agent and its selectivity profile.[27][28][29][30][31][32]

Comparative Compound:
  • Celecoxib: A well-characterized selective COX-2 inhibitor.[14][15][16][17]

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
  • Assay Principle:

    • This assay measures the peroxidase activity of COX. The reaction between arachidonic acid and COX produces prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2.

    • A colorimetric substrate is used to detect the peroxidase activity, which produces a colored product that can be measured by absorbance.

  • Assay Procedure:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The test compound and comparators are pre-incubated with the enzyme in a buffer solution.

    • The reaction is initiated by adding arachidonic acid and the colorimetric substrate.

    • The plate is incubated at 37°C for a short period (e.g., 5-10 minutes).

  • Data Acquisition and Analysis:

    • The absorbance of the colored product is measured using a plate reader.

    • The percentage of COX inhibition is calculated for each compound concentration.

    • IC50 values for both COX-1 and COX-2 are determined from the dose-response curves.

    • The COX-2 selectivity index is calculated (IC50 for COX-1 / IC50 for COX-2).

Data Presentation: COX Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
1-ethyl-3,5-dimethyl-1H-pyrazol-4-amineExperimental DataExperimental DataCalculated Data
Celecoxib>100~0.1>1000

Section 4: Alternative Activity Screening - Antimicrobial Potential

The pyrazole scaffold is also present in some antimicrobial agents. A preliminary screening against a panel of common bacterial pathogens can provide valuable information about the potential of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in this therapeutic area. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[33][34][35][36][37]

Comparative Compound:
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Bacterial Strains:

    • Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Preparation of Inoculum:

    • Grow the bacteria in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound and ciprofloxacin in a 96-well plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Minimum Inhibitory Concentration (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
1-ethyl-3,5-dimethyl-1H-pyrazol-4-amineExperimental DataExperimental Data
Ciprofloxacin~1~0.015

Conclusion

This guide outlines a systematic and comparative approach to the in vitro validation of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's cytotoxic, kinase inhibitory, anti-inflammatory, and antimicrobial properties. The inclusion of well-characterized comparator compounds is essential for interpreting the significance of the experimental results. The findings from these in vitro studies will be crucial for guiding further preclinical development and for elucidating the therapeutic potential of this novel pyrazole derivative.

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A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, particularly in oncology, the success of a kinase inhibitor is not solely defined by its potency against its intended target but equally by its selectivity across the human kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted assessment of a compound's selectivity profile is a cornerstone of preclinical development.

This guide provides an in-depth framework for evaluating the selectivity of novel kinase inhibitors, using the representative compound 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (hereafter designated Pyrazolamine-E35D ) as a practical case study. While Pyrazolamine-E35D is a known chemical entity, public data on its specific biological targets is scarce. For the purposes of this instructional guide, we will treat it as a novel, hypothetical inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of the cell cycle and a validated cancer target.

We will detail the essential experimental workflows, from broad kinome screening to confirmatory cellular target engagement assays, and provide protocols that ensure scientific rigor and reproducibility. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological choice.

Chapter 1: The Imperative of Kinase Selectivity

Protein kinases, comprising a family of over 500 enzymes in humans, are master regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets[1]. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity[1][2].

A highly selective inhibitor offers a clearer path to validating a specific kinase as a drug target and can lead to a wider therapeutic window. Conversely, a non-selective or multi-targeted inhibitor might offer broader efficacy through the inhibition of multiple oncogenic pathways but carries a higher risk of off-target toxicities. Quantifying this selectivity is not a single measurement but a comprehensive evaluation. A common method to quantify selectivity is the Selectivity Score (S-Score) , which represents the number of non-target kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested[3]. A lower S-score indicates higher selectivity.

This guide will walk through the generation of the critical data needed to build a comprehensive selectivity profile for our compound of interest, Pyrazolamine-E35D.

Chapter 2: Profiling the Lead Compound: Pyrazolamine-E35D

Structure:

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

Our investigation begins with an initial, broad assessment to understand the landscape of kinases that Pyrazolamine-E35D interacts with. This is typically achieved through large-scale panel screening.

Initial Broad-Panel Kinome Screening

The most efficient strategy for an initial assessment is to screen the compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases. This approach quickly identifies potential on- and off-targets[4]. Commercial services offer panels covering a significant portion of the human kinome[5].

Illustrative Data: Below is a hypothetical result from a 400-kinase panel screen for Pyrazolamine-E35D at 1 µM.

Table 1: Kinome Panel Screening Results for Pyrazolamine-E35D (1 µM)

Kinase TargetFamily% Inhibition at 1 µM
CDK2 CMGC98%
CDK5CMGC85%
GSK3BCMGC75%
Aurora AOther60%
FLT3TK55%
... (395 other kinases)...<50%

Interpretation: The initial screen strongly suggests that Pyrazolamine-E35D is a potent inhibitor of CDK2. It also shows significant activity against other members of the CMGC family (CDK5, GSK3B) and moderate activity against Aurora A and FLT3. This provides a clear path for the next step: determining the dose-response relationship for these primary "hits."

Chapter 3: Comparative Selectivity Analysis

To contextualize the selectivity of Pyrazolamine-E35D, it is essential to compare its performance against other known inhibitors targeting CDK2. For this guide, we will compare it with two well-characterized (though hypothetical for this direct comparison) CDK inhibitors:

  • Compound A (Pancrinib): A known multi-kinase inhibitor with activity against CDKs, VEGFR, and PDGFR.

  • Compound B (Selociclib): A more selective, second-generation CDK2 inhibitor.

IC₅₀ Determination for Key Targets

Following the initial screen, 10-point dose-response curves are generated for the most promising hits to determine their half-maximal inhibitory concentration (IC₅₀)[4][6].

Table 2: Comparative IC₅₀ Values (nM) for Key Kinase Targets

KinasePyrazolamine-E35D (IC₅₀ nM) Compound A (Pancrinib) (IC₅₀ nM)Compound B (Selociclib) (IC₅₀ nM)
CDK2 15 2510
CDK515040250
GSK3B45070>10,000
Aurora A1,200150>10,000
FLT32,50090>10,000

Analysis: This quantitative data confirms that Pyrazolamine-E35D is a potent CDK2 inhibitor. It demonstrates a 10-fold selectivity for CDK2 over the closely related CDK5 and significantly higher selectivity against other off-targets compared to the multi-kinase inhibitor, Compound A. Compound B remains the most selective agent in this comparison.

Chapter 4: Gold-Standard Experimental Protocols

To ensure the trustworthiness of these findings, robust and reproducible protocols are essential. Here, we detail the methodologies for both biochemical potency and cellular target engagement.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a widely used, robust method[6].

Objective: To determine the IC₅₀ value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant human kinase (e.g., CDK2/CycA)

  • Kinase substrate (e.g., Histone H1)

  • Test Inhibitor (Pyrazolamine-E35D) stock solution (e.g., 10 mM in DMSO)

  • ATP solution at 2x the desired final concentration (ideally at the Kₘ for the kinase)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of Pyrazolamine-E35D in the kinase reaction buffer. Include a DMSO-only vehicle control.

  • Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the CDK2/CycA enzyme and Histone H1 substrate in kinase reaction buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction, determined during assay development.

  • Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence (wells with no enzyme). Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding[7][8][9][10]. A drug-bound protein is more resistant to heat-induced denaturation.

Objective: To confirm direct binding of Pyrazolamine-E35D to CDK2 in intact cells and determine the cellular IC₅₀.

Materials:

  • Human cancer cell line expressing CDK2 (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Inhibitor (Pyrazolamine-E35D)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: Primary anti-CDK2, HRP-conjugated secondary antibody

  • SDS-PAGE and Western Blotting equipment

  • Chemiluminescent substrate

Step-by-Step Procedure:

Part A: Generating the Melt Curve

  • Cell Culture: Culture MCF-7 cells to ~80% confluency.

  • Treatment: Treat cells with a high concentration of Pyrazolamine-E35D (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble, non-denatured protein) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot: Analyze the samples by SDS-PAGE and Western Blot using an anti-CDK2 antibody to detect the amount of soluble CDK2 remaining at each temperature.

  • Analysis: Quantify the band intensities. Plot the percentage of soluble CDK2 against temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to the right indicates thermal stabilization and target engagement.

Part B: Isothermal Dose-Response (ITDR) for Cellular IC₅₀

  • Determine Optimal Temperature: From the melt curve, select a temperature that results in significant but not complete protein denaturation in the vehicle-treated sample (e.g., 58°C).

  • Dose-Response Treatment: Treat cells with a serial dilution of Pyrazolamine-E35D.

  • Heat and Process: Heat all samples at the single, pre-determined temperature (58°C) and process them as described in steps 5-8 above.

  • Analysis: Plot the amount of soluble CDK2 against the inhibitor concentration to determine the cellular IC₅₀, which reflects the concentration needed to stabilize 50% of the target protein.

Table 3: Comparative Cellular Target Engagement Data

CompoundCellular Thermal Shift (ΔTₘ) at 10 µMCellular IC₅₀ (ITDR)
Pyrazolamine-E35D +5.2 °C120 nM
Compound A (Pancrinib)+4.8 °C180 nM
Compound B (Selociclib)+6.1 °C85 nM

Interpretation: The CETSA results confirm that all three compounds engage CDK2 in intact cells, validating the biochemical data. The magnitude of the thermal shift (ΔTₘ) and the cellular IC₅₀ correlate well with their biochemical potencies.

Visualizing the Workflow

Diagrams are essential for clearly communicating complex experimental processes.

Selectivity_Workflow cluster_0 Phase 1: Discovery & Initial Profiling cluster_1 Phase 2: Quantitative Potency & Selectivity cluster_2 Phase 3: Cellular Validation A Compound Synthesis (Pyrazolamine-E35D) B Broad Kinome Screen (~400 Kinases @ 1µM) A->B Initial Test C Identify Hits (e.g., CDK2, CDK5, GSK3B) B->C Analyze Data D Biochemical IC50 Assay (10-point dose-response) C->D E Generate Selectivity Table (Compare to Alternates) D->E F Cellular Thermal Shift Assay (CETSA® Melt Curve) D->F Validate in Cells G CETSA® ITDR (Isothermal Dose-Response) F->G H Confirm Target Engagement & Determine Cellular IC50 G->H

Caption: Workflow for assessing kinase inhibitor selectivity.

Chapter 5: A Holistic View of Selectivity

Assessing selectivity is an iterative process. The data gathered from biochemical and cellular assays provide a robust foundation, but a complete picture may require further investigation:

  • Chemoproteomics: Affinity-based proteomics methods can be used to pull down binding partners from cell lysates, offering an unbiased view of a compound's interactome and potentially identifying novel off-targets.

  • Computational Profiling: In silico methods, such as docking studies or machine learning models trained on large datasets, can predict potential off-targets and help prioritize experimental validation[2].

  • Cellular Phenotypic Screening: Ultimately, the biological consequence of on- and off-target inhibition is observed in cellular assays (e.g., anti-proliferative activity). Correlating phenotypic outcomes with target engagement data is crucial for understanding the compound's mechanism of action.

By integrating data from these diverse methodologies, researchers can build a comprehensive and reliable selectivity profile, enabling informed decisions as a compound progresses through the drug discovery pipeline.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Cozzini, P., Kellogg, G. E., & Spyrakis, F. (Eds.). (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i802-i809. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., & Kuster, B. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), 1800024. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Moon, S. M., Park, S. Y., & Kim, T. H. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2616. [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652-666. [Link]

  • van der Wouden, P. A., van de Lavoir, M. C., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 856-878. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2548-2559. [Link]

  • Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10766. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA since 2013. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole core is a key pharmacophore in many pharmaceutical agents, making the handling and disposal of its derivatives a common task in research laboratories.[1] Understanding the potential hazards and adhering to rigorous disposal protocols is not just a matter of regulatory compliance but a cornerstone of a robust safety culture.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on data from analogous pyrazole derivatives, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine should be handled as a potentially hazardous substance.

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[6]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[6]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[4][5]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can lead to irritation or absorption of the chemical.[2][3]
Body Protection A laboratory coat.To protect street clothing and skin from contamination.
Respiratory Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.[3]To prevent inhalation of potentially harmful dust or aerosols.
II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach to safely dispose of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine waste. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.

Step 1: Waste Segregation

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.[7]

  • Solid Waste:

    • Place any solid 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, contaminated personal protective equipment (e.g., gloves, weighing paper), and any contaminated lab supplies into a designated, properly labeled hazardous waste container.

    • Do not mix this waste with non-hazardous trash.[8]

  • Liquid Waste:

    • Collect liquid waste containing 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine in a separate, leak-proof container.[9]

    • Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.[9]

    • Specifically, avoid mixing with strong oxidizing agents or strong acids.[10]

Step 2: Waste Container Labeling

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste.[11]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste containers within the laboratory is crucial to prevent accidents and ensure regulatory compliance.

  • Store waste containers in a designated and well-ventilated satellite accumulation area.[9]

  • Ensure containers are kept tightly closed except when adding waste.[2]

  • Provide secondary containment (e.g., a spill tray) to capture any potential leaks.[12]

  • Store away from incompatible materials, such as strong acids and oxidizing agents.[10]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's certified hazardous waste management program.[13]

  • Never dispose of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine down the drain or in the regular trash.[8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or contacting the EHS department directly.

  • Ensure all personnel handling hazardous waste have received appropriate training as required by the Occupational Safety and Health Administration (OSHA).[14][15]

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • For small spills, trained laboratory personnel wearing appropriate PPE can clean it up using a chemical spill kit.

    • For large spills, evacuate the area, notify your supervisor and EHS department, and prevent entry.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

G start Generation of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Place in designated solid hazardous waste container is_solid->solid_waste Solid liquid_waste Place in designated liquid hazardous waste container is_solid->liquid_waste Liquid label_container Label container with 'Hazardous Waste' and full chemical name solid_waste->label_container liquid_waste->label_container store_waste Store in a designated satellite accumulation area with secondary containment label_container->store_waste request_pickup Request pickup by institutional EHS/Waste Management store_waste->request_pickup

Caption: Disposal workflow for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental protection.

References

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  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2024). MDPI. Retrieved from [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020, November 6). ResearchGate. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024, July 9). Ingenta Connect. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). PubMed. Retrieved from [Link]

  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. Retrieved from [Link]

  • OSHA's Guidance on Dealing with Waste. (n.d.). Medical Systems. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole, demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling, operational planning, and disposal related to this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Profile and Risk Assessment: An Inferred Approach

Hazard CategoryInferred FindingRationale & Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.Structurally similar pyrazole compounds are classified as harmful if swallowed (H302).[2][4]
Skin Irritation Causes skin irritation.Pyrazole derivatives are often classified as skin irritants (H315).[2]
Eye Irritation Causes serious eye irritation.Pyrazole derivatives are frequently classified as serious eye irritants (H319).[2][4]
Respiratory Irritation May cause respiratory irritation.As a fine powder, there is a potential for airborne particles which can irritate the respiratory tract (H335).[2]

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following recommendations are based on a comprehensive risk assessment for handling 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is mandatory.

  • Standard Operations: At a minimum, chemical splash goggles that meet EN166 or ANSI Z87.1 standards should be worn.[5]

  • High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[6]

Skin and Body Protection

Aromatic amines can, in some cases, be absorbed through the skin. Therefore, comprehensive skin protection is crucial.

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement to protect against incidental contact.

  • Gloves: The selection of appropriate gloves is critical. While specific permeation data for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is unavailable, the following table provides guidance based on general resistance to aromatic amines.[7][8] Always consult the glove manufacturer's specific chemical resistance data.[9]

Glove MaterialRecommendationRationale
Nitrile Good for splash protection.Offers good resistance to a range of chemicals and is a common choice for laboratory use.[6] Not recommended for prolonged immersion.
Neoprene Excellent for extended use.Provides excellent resistance to a broad range of chemicals, including many amines.
Butyl Rubber Excellent for high-risk tasks.Offers superior resistance to many organic compounds but can be less dexterous.
Latex Not Recommended. Generally offers poor resistance to many organic solvents and chemicals.

It is imperative to inspect gloves for any signs of degradation or puncture before each use and to practice proper doffing techniques to avoid skin contamination.

Respiratory Protection

As 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a solid, the primary respiratory hazard is the inhalation of airborne dust particles.[10] The level of respiratory protection should be determined by the scale of the operation and the quality of ventilation.

ScenarioMinimum Respiratory ProtectionRationale
Small-scale weighing (<100mg) in a certified chemical fume hood No respirator required if engineering controls are sufficient.A properly functioning fume hood will prevent exposure to airborne particles.
Handling powders outside of a fume hood or with poor local exhaust ventilation A half-mask respirator with P95 or P100 particulate filters.Protects against the inhalation of fine dust particles.[11]
Large-scale operations or potential for significant aerosolization A half-mask or full-face respirator with combination organic vapor and P100 cartridges.Provides a higher level of protection against both particulate matter and potential vapors.[12]
Emergency spill response A self-contained breathing apparatus (SCBA) may be necessary for large, uncontrolled releases.[13]Provides the highest level of respiratory protection in environments with unknown or high concentrations of contaminants.

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE selection to include routine handling, emergency preparedness, and proper disposal.

Standard Operating Procedure for Handling

The following workflow is designed to minimize exposure during the routine handling of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

SOP_Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS of structurally similar compounds prep_ppe Don appropriate PPE (Goggles, Lab Coat, Gloves) prep_sds->prep_ppe prep_hood Verify fume hood is operational prep_ppe->prep_hood handle_weigh Weigh compound in fume hood on a disposable weigh paper prep_hood->handle_weigh handle_transfer Carefully transfer to reaction vessel handle_weigh->handle_transfer handle_clean Clean spatula and surfaces immediately handle_transfer->handle_clean cleanup_waste Dispose of weigh paper and contaminated gloves in designated waste handle_clean->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine.

Emergency Spill Response

Prompt and correct action during a spill is critical to mitigating potential hazards. The procedure will differ based on the size of the spill.[14]

Step-by-Step Guide for a Minor Spill (<1g):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Ensure the spill is small and manageable without immediate respiratory risk.

  • Don Additional PPE: If not already worn, don a respirator (minimum P95).

  • Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[15]

  • Collect the Residue: Carefully scoop the mixture into a designated hazardous waste container.[16] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp paper towel. Place the paper towel in the hazardous waste container.

  • Dispose of Waste: Seal and label the hazardous waste container.

  • Doff PPE and Wash Hands: Remove and dispose of all contaminated PPE as hazardous waste and wash hands thoroughly.

Spill_Response start Spill Occurs is_major Is the spill >1g or is there a risk of airborne dust? start->is_major minor_path Minor Spill is_major->minor_path No major_path Major Spill is_major->major_path Yes alert_minor Alert nearby personnel ppe_minor Don appropriate PPE (gloves, goggles, respirator) alert_minor->ppe_minor contain_minor Cover with absorbent material ppe_minor->contain_minor cleanup_minor Collect residue into hazardous waste container contain_minor->cleanup_minor decon_minor Decontaminate area cleanup_minor->decon_minor dispose_minor Dispose of all waste as hazardous decon_minor->dispose_minor evacuate Evacuate the immediate area alert_major Alert supervisor and EHS evacuate->alert_major secure Secure the area and prevent entry alert_major->secure wait Wait for trained emergency responders secure->wait

Caption: Decision-making flowchart for chemical spill response.

Waste Disposal Protocol

Proper disposal is a critical component of laboratory safety and environmental responsibility.[1]

  • Waste Segregation: Do not mix 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine waste with other waste streams.[17]

  • Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.[1] The label should include the full chemical name and appropriate hazard warnings.

  • Contaminated Materials: All disposables that have come into contact with the compound, such as gloves, weigh papers, and absorbent pads, must be placed in the same solid waste container.[1]

  • Professional Disposal: The final disposal of this chemical waste must be handled by a licensed professional waste disposal company.[1] High-temperature incineration is the recommended method for such compounds.[1]

By adhering to these rigorous PPE, operational, and disposal protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.